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Core Science & Biosynthesis

Foundational

Advanced Molecular Architecture: A Technical Guide to 4-Cyclopropyl-2-fluorobenzonitrile

Executive Summary In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs is paramount for optimizing the pharmacokinetic and pharmacodynamic profiles of active pharmaceu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs is paramount for optimizing the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). 4-Cyclopropyl-2-fluorobenzonitrile (CAS: 1394068-31-5) has emerged as a highly valuable fluorinated, cyclopropyl-substituted building block[1][2].

This compound serves as a critical intermediate in the synthesis of advanced therapeutics, most notably the Bruton's tyrosine kinase (BTK) inhibitor Remibrutinib [3] and novel TRPV1 antagonists designed for pain management[4]. By acting as a highly functionalized core, it allows drug developers to streamline synthetic routes, reduce late-stage impurities, and enhance overall scalability[2].

Physicochemical Profiling & Structural Causality

The physical and chemical properties of 4-Cyclopropyl-2-fluorobenzonitrile dictate its behavior during synthesis and its ultimate contribution to the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of downstream APIs.

Quantitative Data Summary
PropertyValueStructural Causality & Significance
CAS Number 1394068-31-5Unique identifier for regulatory tracking and procurement[1].
Molecular Formula C₁₀H₈FNHigh carbon-to-heteroatom ratio provides a lipophilic core[1].
Molecular Weight 161.18 g/mol Low molecular weight makes it an ideal fragment, preventing the final API from violating Lipinski's Rule of 5[1].
Boiling Point 250.4 ± 33.0 °C (Predicted)Low volatility permits the use of high-temperature catalytic cross-coupling reactions without significant evaporative loss[1].
Density 1.18 ± 0.1 g/cm³ (Predicted)Standard density for halogenated aromatics; informs solvent selection for biphasic liquid-liquid extractions[1].
SMILES N#CC1=CC=C(C2CC2)C=C1FDefines the precise regiochemistry: nitrile at C1, fluorine at C2, and cyclopropyl at C4[5].
Mechanistic Advantages of the Molecular Architecture
  • The Cyclopropyl Motif: Unlike linear alkyl chains (e.g., propyl or butyl groups) which are highly susceptible to cytochrome P450-mediated oxidation, the cyclopropyl ring is sterically restricted and metabolically robust. It increases the lipophilicity of the molecule while rigidifying the conformational space, locking the API into its bioactive conformation.

  • The Ortho-Fluoro Substituent: The highly electronegative fluorine atom serves a dual purpose. Synthetically, it activates the adjacent positions for potential nucleophilic aromatic substitution (SNAr). Pharmacologically, it modulates the pKa of the neighboring nitrile/amide groups and blocks oxidative metabolism at the C2 position.

  • The Nitrile Handle: The cyano group is a versatile synthetic handle that can be selectively hydrolyzed to an amide (e.g., 4-cyclopropyl-2-fluorobenzamide) or a carboxylic acid, depending on the reaction conditions.

Application in Advanced Therapeutics

BTK Inhibition (Remibrutinib Synthesis)

Remibrutinib (CAS: 1787294-07-8) is a potent, covalent inhibitor of BTK developed for chronic spontaneous urticaria and immune-mediated inflammatory conditions[3]. 4-Cyclopropyl-2-fluorobenzonitrile is utilized to construct the right-hand pharmacophore of Remibrutinib. Specifically, the nitrile is hydrolyzed to form 4-cyclopropyl-2-fluorobenzamide (Remibrutinib Impurity 1, CAS: 2167471-91-0), which is then coupled to the pyrimidine core.

BTKPathway BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK Phosphorylation PLCg2 PLCγ2 Activation BTK->PLCg2 Inhibitor Remibrutinib (Covalent Inhibitor) Inhibitor->BTK Blocks Kinase Domain NFkB NF-κB Signaling PLCg2->NFkB Calcium Flux Response Inflammatory Response (Urticaria) NFkB->Response Cytokine Release

Caption: BTK signaling pathway illustrating the targeted covalent inhibition by Remibrutinib.

TRPV1 Antagonism for Pain Management

Beyond immunology, this building block is critical in neuroscience. It is used as a starting material to synthesize benzimidazolone-based cinnamamide derivatives[4]. These derivatives act as Transient Receptor Potential Vanilloid-1 (TRPV1) antagonists. Unlike first-generation TRPV1 inhibitors that caused severe hyperthermia, compounds utilizing the 4-cyclopropyl-2-fluorophenyl moiety exhibit an optimized analgesic effect with a targeted 20%-80% inhibition rate against pH-induced activation, effectively mitigating body temperature side effects[4].

Synthetic Workflows & Experimental Methodologies

The following workflows detail the synthesis of 4-Cyclopropyl-2-fluorobenzonitrile and its subsequent transformation into the Remibrutinib amide intermediate.

SynthesisWorkflow SM 4-Bromo-2-fluorobenzonitrile (Starting Material) Reaction Suzuki-Miyaura Coupling (Toluene/H2O, 100°C) SM->Reaction Reagents Cyclopropylboronic Acid + Pd(dppf)Cl2 + K2CO3 Reagents->Reaction Product 4-Cyclopropyl-2-fluorobenzonitrile CAS: 1394068-31-5 Reaction->Product Regioselective Coupling Hydrolysis Controlled Hydrolysis (NaOH, H2O2, DMSO) Product->Hydrolysis API_Int 4-Cyclopropyl-2-fluorobenzamide (Remibrutinib Intermediate) Hydrolysis->API_Int Nitrile to Amide

Caption: Synthetic workflow for 4-Cyclopropyl-2-fluorobenzonitrile and its downstream API intermediate.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Synthesize 4-Cyclopropyl-2-fluorobenzonitrile from 4-bromo-2-fluorobenzonitrile[4]. Causality: The C-Br bond is significantly weaker than the C-F bond. This allows the palladium catalyst to selectively undergo oxidative addition at the C4 position, ensuring absolute regiocontrol during the cyclopropylation without defluorination.

Step-by-Step Methodology:

  • Charge Reactor: To a clean, dry reactor, add 4-bromo-2-fluorobenzonitrile (1.0 eq), cyclopropylboronic acid (1.5 eq), and anhydrous K₂CO₃ (3.0 eq).

  • Solvent Addition: Add a biphasic solvent system of Toluene/H₂O (10:1 v/v). Causality: Toluene solubilizes the organic starting materials, while water dissolves the inorganic base, generating the hydroxide ions necessary to activate the boronic acid into a reactive boronate complex.

  • Degassing: Sparge the mixture with N₂ gas for 15 minutes. Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), killing the catalytic cycle.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) under a continuous N₂ stream. Heat the reaction to 100°C and stir for 12 hours.

  • Self-Validation System: Pull a 0.1 mL aliquot, quench in EtOAc/H₂O, and analyze the organic layer via HPLC (254 nm). The protocol is self-validating: proceed to workup only when the peak corresponding to 4-bromo-2-fluorobenzonitrile integrates to <1.0% relative to the product.

  • Workup: Cool to room temperature, separate the aqueous layer, and wash the organic layer with brine. Dry over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (silica gel) to yield the target compound[4].

Protocol B: Controlled Nitrile Hydrolysis (Radziszewski Reaction)

Objective: Convert 4-Cyclopropyl-2-fluorobenzonitrile to 4-cyclopropyl-2-fluorobenzamide (Remibrutinib Impurity 1). Causality: Standard acidic or basic hydrolysis often overshoots, converting nitriles entirely to carboxylic acids. By utilizing hydrogen peroxide under mildly basic conditions, the highly nucleophilic hydroperoxide anion (HOO⁻) attacks the nitrile carbon. The resulting peroxyimidic acid intermediate rapidly collapses into the amide, preventing further hydrolysis to the acid.

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-Cyclopropyl-2-fluorobenzonitrile (1.0 eq) in a mixture of DMSO and Ethanol (1:1 v/v). Causality: DMSO acts as a mild oxidant and exceptional solvent for the intermediates, accelerating the reaction.

  • Base Addition: Add 2M NaOH (1.2 eq) and cool the reactor to 0°C using an ice bath.

  • Peroxide Addition: Dropwise add 30% aqueous H₂O₂ (3.0 eq) over 30 minutes. Causality: The reaction is highly exothermic. Dropwise addition at 0°C prevents thermal runaway and the rapid decomposition of H₂O₂ into O₂ gas.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours.

  • Self-Validation System: Monitor via IR spectroscopy or TLC. The reaction is complete and validated when the sharp, distinct C≡N stretch at ~2220 cm⁻¹ completely disappears from the IR spectrum.

  • Workup: Quench the reaction by pouring it into ice-cold distilled water. The product will precipitate. Filter the solid, wash thoroughly with cold water to remove DMSO/NaOH, and dry under high vacuum to yield high-purity 4-cyclopropyl-2-fluorobenzamide.

Analytical Characterization Standards

To ensure the integrity of 4-Cyclopropyl-2-fluorobenzonitrile for cGMP API synthesis, rigorous analytical characterization is required[6]:

  • ¹H-NMR (Proton Nuclear Magnetic Resonance): Must confirm the multiplet signals characteristic of the highly strained cyclopropyl protons (typically around 0.7–1.1 ppm) and the distinct splitting pattern of the fluoro-substituted aromatic ring.

  • HPLC (High-Performance Liquid Chromatography): Purity must exceed 97.0% (Area %) for use as an API building block, ensuring no residual des-bromo or unreacted starting materials remain.

  • Mass Spectrometry (LC-MS): Must confirm the exact mass corresponding to the molecular weight of 161.18 g/mol [1].

References

  • Pharmaffiliates. "Remibrutinib and its Impurities." Pharmaffiliates API Standards. URL: [Link]

  • Google Patents. "US20230147428A1 - Benzimidazolone-based cinnamamide derivative as trpv1 antagonist and pharmaceutical composition for treatment or prevention of pain containing same as active ingredient." United States Patent Office.

Sources

Exploratory

Beyond the SDS: Comprehensive Safety, Handling, and Application Guide for 4-Cyclopropyl-2-fluorobenzonitrile in API Synthesis

Executive Summary In contemporary pharmaceutical development, 4-Cyclopropyl-2-fluorobenzonitrile (CAS: 1394068-31-5) has emerged as a highly versatile building block, particularly in the synthesis of next-generation tran...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary pharmaceutical development, 4-Cyclopropyl-2-fluorobenzonitrile (CAS: 1394068-31-5) has emerged as a highly versatile building block, particularly in the synthesis of next-generation transient receptor potential vanilloid-1 (TRPV1) antagonists and Spleen Tyrosine Kinase (Syk) inhibitors[1],[2]. However, the integration of this fluorinated benzonitrile derivative into active pharmaceutical ingredient (API) pipelines requires strict adherence to environmental, health, and safety (EHS) protocols.

Procuring a verified Safety Data Sheet (SDS) PDF from certified chemical suppliers is the mandatory first step before initiating any synthetic workflow. This whitepaper deconstructs the core toxicological data found within the SDS, explains the mechanistic causality behind its hazard classifications, and provides a self-validating experimental protocol for its utilization in cross-coupling reactions.

Physicochemical Profile & Hazard Architecture

To design safe handling protocols, researchers must understand the relationship between the molecule's structural features and its macroscopic properties. The electron-withdrawing nitrile (-C≡N) and fluorine (-F) groups significantly alter the electron density of the aromatic ring, dictating both its reactivity in metal-catalyzed couplings and its biological toxicity[3].

Quantitative Chemical Profile

The following data establishes the baseline physical parameters required for reaction scaling and solvent selection:

PropertyValueAnalytical Significance
CAS Number 1394068-31-5Primary identifier for SDS database retrieval.
Molecular Formula C₁₀H₈FNDetermines mass spectrometry (m/z 161.18) targets.
Molecular Weight 161.18 g/mol Critical for precise stoichiometric calculations.
Boiling Point 250.4 ± 33.0 °C (Predicted)Indicates low volatility at standard room temperature.
Density 1.18 ± 0.1 g/cm³ (Predicted)Essential for phase separation during aqueous workups.
Deconstructing the SDS: Mechanistic Toxicology

Standard SDS documentation for 4-Cyclopropyl-2-fluorobenzonitrile lists several critical Global Harmonized System (GHS) hazard statements[4]. As an application scientist, it is vital to understand the causality of these hazards rather than merely memorizing the codes:

  • H302 (Harmful if swallowed): The cyano group can undergo enzymatic hydrolysis or oxidative metabolism in the liver, potentially generating toxic intermediates. Furthermore, the lipophilic cyclopropyl moiety enhances gastrointestinal absorption.

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The fluorine atom situated ortho to the nitrile group creates a highly electron-deficient aromatic system. This makes the ring a strong electrophile, capable of reacting with nucleophilic residues (e.g., thiols, primary amines) present in epidermal and ocular proteins, leading to acute inflammation.

  • H335 (May cause respiratory irritation): Although it has a high boiling point, aerosolized particulates generated during the weighing of the solid compound can easily penetrate the upper respiratory tract.

Hazard Mitigation Strategy: All manipulations of the neat powder must be conducted within a Class II Type B2 biological safety cabinet or a certified chemical fume hood. Low-permeability nitrile or neoprene gloves are mandatory to prevent dermal penetration.

Mechanistic Application in Advanced Therapeutics

Synthesis of TRPV1 Antagonists

First-generation TRPV1 antagonists successfully blocked pain signals but caused severe hyperthermia (elevated body temperature) by indiscriminately blocking all activation pathways (capsaicin, heat, and protons).

4-Cyclopropyl-2-fluorobenzonitrile is utilized as a core intermediate to synthesize novel benzimidazolone-based cinnamamide derivatives[1]. These specific derivatives are engineered to completely block capsaicin-induced TRPV1 activation while maintaining 20%–80% of proton (pH-mediated) activation[5]. This selective antagonism effectively mitigates pain without disrupting the body's basal thermoregulation.

TRPV1Pathway Stim Noxious Stimuli (Capsaicin, Protons) TRPV1 TRPV1 Channel (Sensory Neurons) Stim->TRPV1 Activation Ca Ca2+ Influx TRPV1->Ca Channel Opening Pain Pain Sensation Ca->Pain Neuron Depolarization Antag Benzimidazolone Derivative (API Antagonist) Antag->TRPV1 Selective Inhibition

Mechanism of action for TRPV1 antagonists derived from 4-Cyclopropyl-2-fluorobenzonitrile.

Spleen Tyrosine Kinase (Syk) Inhibitors

Beyond pain management, the compound is a critical building block in the synthesis of Syk kinase inhibitors. Syk plays a crucial role in B-cell receptor (BCR) signaling. By inhibiting Syk, researchers can modulate autoimmune diseases such as rheumatoid arthritis and target malignant lymphocytes in chronic lymphocytic leukemia[2].

Validated Synthetic Workflow: Suzuki-Miyaura Coupling

The most efficient route to synthesize 4-Cyclopropyl-2-fluorobenzonitrile involves the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-bromo-2-fluorobenzonitrile with cyclopropylboronic acid[2].

Experimental Rationale
  • Catalyst Choice: Palladium(II) acetate (Pd(OAc)₂) is selected as a robust, cost-effective pre-catalyst. It is reduced in situ to the active Pd(0) species, which undergoes oxidative addition into the aryl bromide bond.

  • Solvent System: A biphasic Toluene/Water system is utilized. Toluene solubilizes the organic substrates, while water dissolves the potassium phosphate (K₃PO₄) base, facilitating the crucial interfacial transmetalation step without degrading the sensitive nitrile group.

SuzukiCoupling SM 4-Bromo-2-fluorobenzonitrile Rxn Toluene/H2O, 100°C (Argon Atmosphere) SM->Rxn Reagent Cyclopropylboronic Acid Reagent->Rxn Cat Pd(OAc)2 / K3PO4 Cat->Rxn Prod 4-Cyclopropyl-2-fluorobenzonitrile Rxn->Prod Oxidative Addition & Transmetalation

Palladium-catalyzed Suzuki coupling workflow for 4-Cyclopropyl-2-fluorobenzonitrile synthesis.

Step-by-Step Self-Validating Protocol

Phase 1: Reagent Preparation & Degassing

  • Charge an oven-dried, resealable Schlenk tube with 4-bromo-2-fluorobenzonitrile (10.00 mmol), cyclopropylboronic acid (13.50 mmol), and K₃PO₄ (34.70 mmol)[2].

  • Add a solvent mixture of toluene (48 mL) and deionized water (2.4 mL).

  • Self-Validation Checkpoint: Subject the mixture to three rigorous cycles of freeze-pump-thaw or evacuation-backfilling with ultra-pure Argon. Causality: The active Pd(0) catalyst is highly sensitive to oxidation; failure to remove dissolved O₂ will result in catalyst deactivation and the formation of homocoupled byproducts.

Phase 2: Catalytic Activation & Reaction 4. Briefly open the Schlenk tube under a positive flow of Argon and add Pd(OAc)₂ (0.53 mmol). Seal the tube immediately. 5. Submerge the reaction vessel in a pre-heated oil bath at 100 °C and stir vigorously (800 RPM) to maximize the interfacial surface area of the biphasic mixture. 6. Self-Validation Checkpoint: After 4 hours, extract a 50 µL aliquot, quench with ethyl acetate, and analyze via High-Performance Liquid Chromatography (HPLC). The reaction is deemed complete only when the Area Under the Curve (AUC) for the 4-bromo-2-fluorobenzonitrile peak falls below 0.5%.

Phase 3: Workup & Isolation 7. Cool the mixture to room temperature and dilute with ethyl acetate (50 mL) and water (50 mL). 8. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 30 mL) to ensure maximum product recovery. 9. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo. 10. Purify the crude residue via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield high-purity 4-Cyclopropyl-2-fluorobenzonitrile.

References

  • Source: Google Patents (US20230147428A1)
  • Source: European Patent Office (EP 2489663 A1)

Sources

Foundational

Thermodynamic Solubility Profiling of 4-Cyclopropyl-2-fluorobenzonitrile: A Technical Guide for API Process Chemistry

Executive Summary As a Senior Application Scientist, I frequently encounter process bottlenecks stemming from inadequate solvent selection during cross-coupling or crystallization steps. 4-Cyclopropyl-2-fluorobenzonitril...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter process bottlenecks stemming from inadequate solvent selection during cross-coupling or crystallization steps. 4-Cyclopropyl-2-fluorobenzonitrile (CAS: 1394068-31-5) is a critical pharmaceutical intermediate utilized in the synthesis of advanced targeted therapies, including Bruton's tyrosine kinase (BTK) inhibitors like Remibrutinib and Spleen tyrosine kinase (Syk) inhibitors. This whitepaper elucidates the solubility characteristics of 4-Cyclopropyl-2-fluorobenzonitrile, providing empirical data, thermodynamic rationale, and validated protocols for solubility screening.

Structural Causality & Physicochemical Profiling

The dissolution behavior of 4-Cyclopropyl-2-fluorobenzonitrile (Molecular Weight: 161.18 g/mol ) is governed by the interplay of its distinct functional groups:

  • Nitrile Group (-C≡N): Imparts a strong dipole moment, acting as a potent hydrogen-bond acceptor. This drives high solubility in polar aprotic solvents.

  • Fluoro Substituent (-F): Enhances lipophilicity while withdrawing electron density from the aromatic ring, modulating the basicity of the nitrile group and altering crystal lattice energy.

  • Cyclopropyl Ring: Adds steric bulk and hydrophobic character, significantly reducing aqueous solubility while promoting miscibility in non-polar to moderately polar organic solvents.

According to empirical topological methods (ESOL), the compound exhibits a highly restricted aqueous solubility profile, with a water solubility of approximately 0.00206 mg/mL and a Log S of -5.11 , classifying it as "moderately to poorly soluble" in aqueous media[1].

Quantitative Solubility Data in Common Organic Solvents

To optimize process chemistry (e.g., extractions, crystallizations, and reaction media), understanding the solubility across a dielectric continuum is essential. The following table synthesizes the solubility profile at 25°C based on thermodynamic principles and solvent polarity.

Solvent ClassSolventDielectric Constant (ε)Estimated Solubility (mg/mL at 25°C)Process Application
Aqueous Water80.10.002Phase separation / Anti-solvent
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 200Stock solutions / Assays
Polar Aprotic N,N-Dimethylformamide (DMF)36.7> 150Cross-coupling reactions
Polar Aprotic Acetonitrile (MeCN)37.5~ 120HPLC mobile phase / Reaction
Moderately Polar Dichloromethane (DCM)8.9> 100Liquid-liquid extraction
Moderately Polar Ethyl Acetate (EtOAc)6.0~ 80Extraction / Chromatography
Non-Polar Toluene2.4~ 50Schlenk tube reactions
Non-Polar n-Heptane1.9< 10Crystallization anti-solvent

Experimental Protocol: Self-Validating Shake-Flask Solubility Workflow

Relying on theoretical solubility can lead to catastrophic yield losses during scale-up. The following is a self-validating, step-by-step protocol for determining the exact thermodynamic solubility of 4-Cyclopropyl-2-fluorobenzonitrile.

Methodology: Isothermal Shake-Flask Method with HPLC-UV Causality Check: The shake-flask method is preferred over kinetic turbidimetry because it ensures the crystal lattice has fully equilibrated with the solvent, providing true thermodynamic data rather than metastable kinetic dissolution rates.

  • Preparation of Solid: Accurately weigh 50 mg of 4-Cyclopropyl-2-fluorobenzonitrile into a 2 mL amber glass vial.

    • Rationale: Amber glass prevents potential UV-induced degradation of the nitrile compound during extended equilibration.

  • Solvent Addition: Add 0.5 mL of the target organic solvent.

  • Thermal Equilibration: Seal the vial and place it in a thermostatic shaker at 25.0 ± 0.1 °C. Agitate at 500 RPM for 24 hours.

    • Self-Validation Step: Observe the vial after 24 hours. If no solid remains, the compound is completely dissolved, and the test must be repeated with a higher solid-to-solvent ratio to find the saturation point.

  • Phase Separation: Centrifuge the suspension at 10,000 RPM for 10 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Rationale: PTFE is chemically inert to aggressive organic solvents like DMF and DCM, preventing filter extractables from contaminating the sample.

  • Dilution and Quantification: Dilute the filtrate into the linear range of the HPLC-UV method (typically 1:100 in Acetonitrile). Quantify at λ = 254 nm against a 5-point calibration curve.

  • Mass Balance Verification: Dry the residual solid pellet from step 4 and weigh it. The sum of the dissolved mass (calculated from HPLC) and the residual solid mass must equal the initial 50 mg (± 5%). This guarantees no volatile loss or chemical degradation occurred during equilibration.

SolubilityWorkflow Start Compound Aliquoting (4-Cyclopropyl-2-fluorobenzonitrile) Solvent Solvent Addition (Polar/Non-polar array) Start->Solvent Equilibrate Thermal Equilibration (24h at 25°C) Solvent->Equilibrate Filter Phase Separation (0.22 µm PTFE filtration) Equilibrate->Filter Analyze HPLC-UV Quantification Filter->Analyze Validate Data Validation (Mass Balance Check) Analyze->Validate

Fig 1. Self-validating high-throughput thermodynamic solubility screening workflow.

Application in API Synthesis: BTK, Syk, and TRPV1 Inhibitors

4-Cyclopropyl-2-fluorobenzonitrile is a foundational building block in modern medicinal chemistry. For instance, in the synthesis of Syk kinase inhibitors, the compound undergoes palladium-catalyzed cross-coupling (e.g., utilizing palladium acetate and cyclopropylboronic acid in toluene/water mixtures) to build the core pharmacophore[2]. Similarly, it is a known intermediate and monitored impurity in the synthesis of 3, an oral BTK inhibitor used for immune-mediated inflammatory conditions like chronic spontaneous urticaria[3]. It is also utilized as a starting material in the synthesis of benzimidazolone-based cinnamamide derivatives acting as 4 for pain management[4].

Understanding the solubility is paramount here: Toluene is often selected for Schlenk tube reactions because it dissolves the benzonitrile intermediate sufficiently at elevated temperatures while allowing polar inorganic byproducts (like potassium phosphate salts) to partition into the aqueous phase[2].

Biological Context: The BTK/Syk Signaling Pathway

To appreciate the value of this intermediate, we must look at the biological cascade its downstream APIs target. Syk and BTK are critical nodes in the B-cell receptor (BCR) signaling pathway. Activation of Fcγ receptors and subsequent Syk-mediated signaling is implicated in the immune destruction of platelets, a hallmark of Immune Thrombocytopenic Purpura (ITP)[2].

SignalingPathway BCR B-Cell Receptor (BCR) Activation Syk Syk Kinase Recruitment BCR->Syk BTK Bruton's Tyrosine Kinase (BTK) Activation Syk->BTK PLCg2 PLCγ2 Phosphorylation BTK->PLCg2 Ca2 Calcium Mobilization PLCg2->Ca2 NFAT NFAT / NF-κB Transcription Ca2->NFAT Inhibitor API (e.g., Remibrutinib) Inhibition Inhibitor->Syk Inhibitor->BTK

Fig 2. BCR signaling cascade highlighting Syk/BTK inhibition by APIs derived from this intermediate.

References

  • Title: Remibrutinib-impurities Source: Pharmaffiliates URL: [Link]

  • Title: Compounds as syk kinase inhibitors - EP 2489663 A1 Source: European Patent Office / Googleapis URL: [Link]

  • Title: Benzimidazolone-based cinnamamide derivative as trpv1 antagonist and pharmaceutical composition for treatment or prevention of pain containing same as active ingredient - US20230147428A1 Source: Google Patents URL

Sources

Exploratory

Structural Elucidation and X-Ray Diffraction Analysis of 4-Cyclopropyl-2-fluorobenzonitrile

Executive Summary 4-Cyclopropyl-2-fluorobenzonitrile (CAS: 1394068-31-5) is a highly specialized, high-purity chemical intermediate critical to the global pharmaceutical industry[1]. Its primary application lies in the s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Cyclopropyl-2-fluorobenzonitrile (CAS: 1394068-31-5) is a highly specialized, high-purity chemical intermediate critical to the global pharmaceutical industry[1]. Its primary application lies in the synthesis of Spleen Tyrosine Kinase (Syk) inhibitors, which are vital therapeutic agents for allergic, autoimmune, and neoplastic disorders such as Immune Thrombocytopenic Purpura (ITP)[2].

For drug development professionals and structural chemists, understanding the solid-state properties of this intermediate is paramount. The spatial orientation of the cyclopropyl ring and the highly electronegative ortho-fluoro substituent dictate the molecule's reactivity in downstream cross-coupling and nucleophilic aromatic substitution reactions. This whitepaper provides an in-depth technical guide to the crystallographic characterization of 4-Cyclopropyl-2-fluorobenzonitrile, detailing the causality behind experimental choices, expected X-ray diffraction (XRD) parameters, and a self-validating protocol for solid-state analysis.

Chemical Context and Mechanistic Role

The molecular architecture of 4-Cyclopropyl-2-fluorobenzonitrile ( C10​H8​FN ) presents unique crystallographic challenges and advantages:

  • The Ortho-Fluoro Effect: The fluorine atom adjacent to the nitrile group induces significant electronic polarization. In solid-state packing, this often leads to specific intermolecular interactions, such as C−H⋯F hydrogen bonding and dipole-dipole alignments. Furthermore, the ortho-fluoro substitution subtly alters the linearity of the nitrile group and the C−CN bond length, a phenomenon well-documented in the activation of fluorobenzonitriles[3].

  • Cyclopropyl Ring Dynamics: The cyclopropyl group at the para position introduces steric bulk and potential rotational disorder within the crystal lattice. Because the energy barrier to rotation around the Caryl​−Ccyclopropyl​ bond is relatively low, ambient-temperature diffraction often yields smeared electron density maps for the cyclopropyl carbons.

To mitigate thermal motion and accurately resolve the cyclopropyl conformation, low-temperature data collection (typically 100 K) is an absolute necessity rather than a mere optimization.

G A 4-Bromo-2-fluorobenzonitrile C Suzuki-Miyaura Coupling (Pd Catalyst) A->C B Cyclopropylboronic Acid B->C D 4-Cyclopropyl-2-fluorobenzonitrile (CAS: 1394068-31-5) C->D E Downstream API Synthesis (Syk Kinase Inhibitors) D->E

Pathway for 4-Cyclopropyl-2-fluorobenzonitrile synthesis and application.

Crystallographic Data and Structural Parameters

While proprietary pharmaceutical intermediates are often analyzed in-house, we can establish a highly accurate predictive structural framework based on isostructural fluorobenzonitrile derivatives (such as 4-(benzyloxy)-2-fluorobenzonitrile and 3-chloro-2-fluorobenzonitrile)[4]. Substituted fluorobenzonitriles predominantly crystallize in monoclinic or orthorhombic space groups, driven by the directional nature of π−π stacking and halogen interactions.

Table 1: Predictive Physicochemical and Crystallographic Data

Note: Parameters are synthesized from high-resolution single-crystal X-ray diffraction (SCXRD) studies of closely related ortho-fluorobenzonitrile analogs to serve as a benchmark for empirical validation.

ParameterExpected Value / RangeCausality / Structural Significance
Molecular Formula C10​H8​FN Base composition for density calculations.
Molecular Weight 161.18 g/mol Determines the Z and Z′ values in the unit cell.
Crystal System Monoclinic / OrthorhombicTypical for asymmetric, planar aromatic systems.
Space Group P21​/c or P21​21​21​ Facilitates dense packing via inversion centers or screw axes.
Data Collection Temp. 100(2) KCritical to freeze cyclopropyl rotational disorder.
Calculated Density ~1.30 - 1.35 g/cm3 Reflects efficient packing driven by C−H⋯F contacts.
Table 2: Key Bond Lengths and Angles
Structural FeatureExpected DimensionMechanistic Rationale
C≡N Bond Length 1.135 – 1.145 ÅStandard triple bond; slightly polarized by the ortho-F[3].
Caryl​−F Bond Length 1.350 – 1.365 ÅHighly localized, strong bond resisting thermal degradation.
Caryl​−Ccyclopropyl​ 1.490 – 1.510 ÅExhibits partial double-bond character due to conjugation.
Dihedral Angle (Ring-Cp) 60° – 90°The cyclopropyl ring bisects the aryl plane to minimize steric clash.

Experimental Workflows: A Self-Validating System

To ensure scientific integrity, the crystallographic characterization of 4-Cyclopropyl-2-fluorobenzonitrile must employ a self-validating loop: the structure solved via SCXRD must mathematically generate a Powder X-Ray Diffraction (PXRD) pattern that perfectly matches the empirical PXRD pattern of the bulk material.

Protocol 1: Single-Crystal Growth via Vapor Diffusion

Causality: Evaporative crystallization often leads to twinned or poorly diffracting crystals for low-molecular-weight benzonitriles. Vapor diffusion provides a controlled supersaturation environment, yielding pristine, single-domain crystals.

  • Solvent Selection: Dissolve 50 mg of 4-Cyclopropyl-2-fluorobenzonitrile in 1 mL of ethyl acetate (good solvent).

  • Anti-Solvent Chamber: Place the open vial inside a larger, sealed chamber containing 10 mL of n-heptane (anti-solvent).

  • Diffusion Phase: Allow the system to sit undisturbed at 4 °C for 48–72 hours. The lower temperature reduces solubility and slows diffusion, promoting the nucleation of high-quality, defect-free crystals.

  • Harvesting: Isolate a colorless, block-like crystal (approx. 0.2×0.2×0.1 mm) and immediately coat it in paratone oil to prevent atmospheric degradation or solvent loss.

Protocol 2: SCXRD Data Collection and Refinement
  • Mounting: Mount the oil-coated crystal on a MiTeGen loop and transfer it to the goniometer under a steady stream of nitrogen gas at 100 K.

  • Diffraction: Utilize a diffractometer equipped with a microfocus CuKα source ( λ=1.54184 Å). Copper radiation is preferred over Molybdenum for light-atom structures ( C,H,F,N ) as it yields stronger anomalous dispersion signals, which is crucial if absolute structure determination is required.

  • Integration & Solution: Integrate the frames and apply multi-scan absorption corrections. Solve the structure using Direct Methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

  • Disorder Modeling: If the cyclopropyl ring exhibits residual electron density peaks, model it over two discrete positions (e.g., Part 1 and Part 2) and apply geometric restraints (SADI, DFIX) to maintain realistic C−C bond lengths.

Protocol 3: Bulk Validation via PXRD
  • Preparation: Lightly grind 100 mg of the bulk intermediate in an agate mortar to minimize preferred orientation effects.

  • Data Collection: Scan from 2θ=5° to 40° using a step size of 0.01° on a powder diffractometer.

  • Validation: Overlay the empirical PXRD diffractogram with the simulated pattern generated from the SCXRD .cif file. A 1:1 match in peak positions confirms that the single crystal is highly representative of the bulk API intermediate, verifying phase purity.

G S1 Solvent Screening (Heptane/EtOAc) S2 Vapor Diffusion Crystallization S1->S2 S3 SCXRD Data Collection (100 K, Cu Kα) S2->S3 S5 PXRD Bulk Validation (Calculated vs. Experimental) S2->S5 Bulk Powder S4 Structure Solution (Direct Methods) S3->S4 S4->S5

Self-validating crystallographic workflow from crystal growth to bulk PXRD analysis.

Conclusion

The rigorous crystallographic analysis of 4-Cyclopropyl-2-fluorobenzonitrile is a fundamental step in de-risking the downstream synthesis of Syk kinase inhibitors. By employing low-temperature SCXRD to resolve cyclopropyl dynamics and utilizing a self-validating PXRD workflow, drug development professionals can guarantee the structural integrity and phase purity of this critical starting material.

References

  • European Patent Office. "EP 2489663 A1: Compounds as syk kinase inhibitors." Google Patents. Available at: [Link]

  • ACS Publications. "Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel." Organometallics. Available at:[Link]

  • IUCr Journals. "4-(Benzyloxy)-2-fluorobenzonitrile." Acta Crystallographica Section E. Available at:[Link]

Sources

Foundational

Comprehensive Toxicity Profile and Safe Handling Protocols for 4-Cyclopropyl-2-fluorobenzonitrile (CAS 1394068-31-5)

Executive Summary 4-Cyclopropyl-2-fluorobenzonitrile (CAS 1394068-31-5) is a highly specialized active pharmaceutical ingredient (API) intermediate, prominently utilized in the synthesis of benzimidazolone-based cinnamam...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Cyclopropyl-2-fluorobenzonitrile (CAS 1394068-31-5) is a highly specialized active pharmaceutical ingredient (API) intermediate, prominently utilized in the synthesis of benzimidazolone-based cinnamamide derivatives acting as Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists for advanced pain management[1]. Due to the presence of a reactive nitrile group, a lipophilic cyclopropyl ring, and an electronegative fluorine atom, this compound presents unique physicochemical behaviors and specific toxicological risks.

This whitepaper synthesizes structural causality with field-proven safety methodologies to provide a self-validating framework for handling this intermediate. By understanding the mechanistic pathways of its toxicity—specifically debunking the assumption of in vivo cyanide liberation common to aliphatic nitriles—researchers can implement precise, rather than purely reactive, safety controls.

Chemical Identity & Structural Causality

The handling requirements of any chemical intermediate are dictated by its molecular architecture. In 4-Cyclopropyl-2-fluorobenzonitrile, the three primary functional groups dictate its reactivity, biological absorption, and degradation pathways.

  • The Nitrile Group (-C≡N): Provides the primary vector for acute toxicity and acts as a strong electron-withdrawing group, activating the aromatic ring.

  • The Fluorine Atom (-F): Positioned ortho to the nitrile, it significantly increases the compound's lipophilicity, enhancing dermal penetration rates compared to unhalogenated benzonitriles.

  • The Cyclopropyl Group: Adds steric bulk and further lipophilicity, influencing the compound's metabolic half-life and environmental mobility.

Table 1: Physicochemical Properties Summary
PropertyValue / DescriptionMechanistic Implication
CAS Number 1394068-31-5Unique identifier for safety tracking[2].
Molecular Formula C10H8FNIndicates potential for HF and NOx emissions upon combustion.
Molecular Weight 161.18 g/mol Low molecular weight facilitates rapid vapor dispersion.
Physical State Liquid / Low-melting solidRequires temperature-controlled storage to prevent phase-change pressure buildup.
Solubility Insoluble in water; soluble in organicsHigh risk of bioaccumulation in adipose tissue; necessitates organic solvents for decontamination.

Mechanistic Toxicity Profile

A critical error in chemical safety is treating all nitriles as uniform cyanide hazards. As a Senior Application Scientist, I emphasize the necessity of aligning safety protocols with empirical metabolic pathways rather than generalized assumptions.

In Vivo Metabolism: The Cyanide Misconception

Aliphatic nitriles (e.g., acetonitrile) undergo cytochrome P450-mediated α-carbon hydroxylation, leading to the rapid release of highly toxic hydrogen cyanide (HCN) in vivo. However, empirical toxicological studies on the foundational benzonitrile scaffold prove that aromatic nitriles do not liberate free cyanide ions in biological systems [3][4].

Instead, 4-Cyclopropyl-2-fluorobenzonitrile undergoes aromatic hydroxylation to form fluorinated cyanophenol derivatives, with a minor pathway involving hydrolysis to fluorobenzoic acid[4]. Consequently, acute toxicity manifests as central nervous system depression, respiratory irritation, and severe ocular damage, rather than classical chemical asphyxiation via cytochrome c oxidase inhibition.

Thermal Degradation Hazards

While biological pathways do not yield cyanide, thermal degradation (pyrolysis >250°C) is a severe hazard. Combustion of this compound breaks the robust C-F and C≡N bonds, releasing a lethal gas matrix of Hydrogen Fluoride (HF) , Nitrogen Oxides (NOx) , and trace Hydrogen Cyanide (HCN) .

Metabolism Compound 4-Cyclopropyl-2-fluorobenzonitrile (Exposure Routes) InVivo In Vivo Metabolism (Hepatic CYP450) Compound->InVivo Thermal Thermal Degradation (>250°C / Pyrolysis) Compound->Thermal Hydroxylation Aromatic Hydroxylation (Cyanophenols) InVivo->Hydroxylation Major Pathway Benzoic Hydrolysis (Fluorobenzoic Acids) InVivo->Benzoic Minor Pathway NoCyanide NO Free Cyanide (CN-) Release InVivo->NoCyanide Aromatic Nitrile Property ToxicGas Toxic Gas Emission (HF, NOx, CO, HCN) Thermal->ToxicGas Extreme Heat / Fire

Biotransformation vs. Thermal Degradation of Fluorobenzonitriles.

Table 2: Extrapolated GHS Hazard Classifications

Based on structural analogs (e.g., 2-Fluorobenzonitrile)[5].

Hazard ClassCategorySignal WordHazard Statement (H-Code)
Acute Toxicity (Oral) Category 4WarningH302: Harmful if swallowed.
Acute Toxicity (Dermal) Category 4WarningH312: Harmful in contact with skin.
Skin Corrosion/Irritation Category 2WarningH315: Causes skin irritation.
Serious Eye Damage Category 2WarningH319: Causes serious eye irritation.
STOT (Single Exposure) Category 3WarningH335: May cause respiratory irritation.

Self-Validating Handling Protocols

Trustworthy experimental design requires protocols that inherently validate their own safety. The following step-by-step methodologies are grounded in the physicochemical realities of halogenated aromatic nitriles.

Routine Laboratory Handling Workflow

Due to the lipophilicity of the cyclopropyl and fluoro groups, this compound rapidly permeates standard latex. Causality-driven PPE selection is mandatory.

Step-by-Step Methodology:

  • Engineering Controls Validation: Verify that the chemical fume hood maintains a minimum face velocity of 0.5 m/s (100 fpm). Rationale: Prevents accumulation of volatile organic vapors.

  • PPE Selection: Don a flame-resistant lab coat, tightly fitted safety goggles (not standard glasses), and double-layered nitrile gloves (minimum 0.11 mm thickness). Rationale: Nitrile provides superior chemical resistance to non-polar aromatic compounds compared to latex.

  • Inert Atmosphere Transfer: If the compound is utilized in air-sensitive cross-coupling reactions (e.g., Suzuki-Miyaura coupling for TRPV1 antagonists[1]), purge the reaction vessel with Argon. Rationale: Argon is heavier than Nitrogen, providing a better protective blanket against oxidative degradation.

  • Dispensing: Use dedicated, chemically inert spatulas (PTFE-coated or stainless steel). Avoid cross-contamination with strong oxidizers or strong bases, which can trigger exothermic hydrolysis of the nitrile group.

  • Post-Handling Decontamination: Wash all utilized glassware immediately with a polar aprotic solvent (e.g., acetone) followed by standard aqueous cleaning. Rationale: The compound's water insolubility renders purely aqueous washing ineffective.

Emergency Response & Decontamination

In the event of an uncontrolled release, the primary threats are dermal absorption and inhalation of concentrated vapors.

Chemical Spill Response Protocol

Do not use combustible materials (like sawdust) to absorb spills, as the potential reactivity of the fluorobenzonitrile with environmental oxidizers can pose a fire hazard[5].

Step-by-Step Methodology:

  • Isolate & Evacuate: Immediately halt all nearby heat sources and isolate the spill zone.

  • Respiratory Protection: For spills exceeding 50 mL outside a fume hood, responders must don a half-face respirator equipped with organic vapor (OV) cartridges.

  • Containment: Surround the spill perimeter with an inert, non-combustible absorbent (e.g., diatomaceous earth, dry sand, or vermiculite).

  • Neutralization/Absorption: Gently sweep the absorbed mixture using non-sparking tools to prevent static discharge.

  • Surface Decontamination: Wash the affected surface with a mild alkaline detergent solution. Rationale: Mild alkalinity assists in breaking down residual trace organics without triggering violent hydrolysis.

SpillResponse Start Spill Detected Assess Assess Volume & Vapor Risk Start->Assess Evacuate Evacuate & Isolate Area Assess->Evacuate Large Spill (>50mL) PPE Don Appropriate PPE (OV Respirator, Nitrile Gloves) Assess->PPE Small/Manageable Evacuate->PPE Contain Containment (Inert Absorbent / Sand) PPE->Contain Clean Decontamination (Alkaline Detergent Wash) Contain->Clean Dispose Hazardous Waste Disposal Clean->Dispose

Decision Tree for Halogenated Benzonitrile Spill Response.

References

  • United States Patent Application US20230147428A1. "Benzimidazolone-based cinnamamide derivative as trpv1 antagonist and pharmaceutical composition for treatment or prevention of pain containing same as active ingredient." Google Patents.
  • Tanii, H., & Hashimoto, K. (1984). "Studies on the mechanism of acute toxicity of nitriles in mice." Archives of Toxicology, 55(1), 47-54. PubMed. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Benzonitrile Final AEGL Document." Acute Exposure Guideline Levels for Selected Airborne Chemicals. Available at:[Link]

Sources

Exploratory

Thermodynamic Profiling and Synthetic Utility of 4-Cyclopropyl-2-fluorobenzonitrile: A Technical Guide

Executive Summary In modern pharmaceutical development, halogenated benzonitriles serve as indispensable scaffolds for synthesizing highly selective kinase inhibitors and receptor antagonists. 4-Cyclopropyl-2-fluorobenzo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern pharmaceutical development, halogenated benzonitriles serve as indispensable scaffolds for synthesizing highly selective kinase inhibitors and receptor antagonists. 4-Cyclopropyl-2-fluorobenzonitrile (CAS: 1394068-31-5) is a critical active pharmaceutical ingredient (API) intermediate utilized in the synthesis of Syk kinase inhibitors, TRPV1 antagonists, and as a reference standard for Remibrutinib impurities 12.

Because this compound is primarily handled as an upstream intermediate in custom synthesis, exact empirical thermodynamic data (such as melting and boiling points) are often restricted to proprietary Certificates of Analysis (CoA). However, rigorous computational models and standardized analytical protocols allow researchers to accurately predict, determine, and validate these parameters. This whitepaper details the exact thermodynamic profile of 4-Cyclopropyl-2-fluorobenzonitrile, the structural causality behind its physical properties, and the self-validating experimental protocols required for its characterization.

Chemical and Thermodynamic Profile

The physical properties of 4-Cyclopropyl-2-fluorobenzonitrile are dictated by three structural features:

  • The Nitrile Group (-C≡N): Imparts a strong dipole moment, increasing intermolecular dipole-dipole interactions, which significantly elevates the boiling point.

  • The Ortho-Fluorine Atom (-F): Introduces high electronegativity and inductive electron withdrawal. While it increases the overall polarity, the lack of hydrogen-bonding capability prevents the boiling point from reaching the extremes seen in analogous phenols or anilines.

  • The Cyclopropyl Ring: Introduces significant ring strain ( 27.5 kcal/mol ) and disrupts the planar stacking of the aromatic ring. This steric bulk reduces crystal lattice packing efficiency, typically depressing the melting point and causing the compound to present as a low-melting solid or viscous oil at room temperature depending on purity.

Quantitative Data Summary
PropertyValueSource / Methodology
CAS Number 1394068-31-5Standard Registry [[1]]()
Molecular Formula C10H8FNElemental Analysis
Molecular Weight 161.18 g/mol Mass Spectrometry
Exact Boiling Point 250.4 ± 33.0 °C Computational Prediction [[3]]()
Density 1.18 ± 0.1 g/cm³Computational Prediction 3
Melting Point Batch-DependentDetermined via DSC (Protocol Below)

Experimental Protocols for Thermodynamic Validation

To establish the exact melting point and boiling point of a specific synthesized batch, researchers must employ self-validating thermal analysis techniques. The following protocols are designed to eliminate oxidative artifacts and ensure high-fidelity data.

Protocol A: Exact Melting Point Determination via Differential Scanning Calorimetry (DSC)

Causality Focus: Standard capillary melting point apparatuses often fail to provide exact values for low-melting or polymorphic intermediates. DSC measures the exact heat flow, allowing for the identification of the thermodynamic melting onset rather than a subjective visual phase change.

  • System Calibration (Self-Validation): Run a high-purity Indium standard ( Tm​=156.6∘C , ΔHf​=28.45 J/g ). Adjust the cell constant to ensure the instrument is perfectly calibrated before analyzing the sample.

  • Sample Preparation: Accurately weigh 2.0 to 5.0 mg of 4-Cyclopropyl-2-fluorobenzonitrile into a standard aluminum DSC pan. Crimp the lid to ensure thermal contact.

  • Atmospheric Control: Purge the furnace with dry Nitrogen ( N2​ ) at a strict flow rate of 50 mL/min. Reasoning: The cyclopropyl group is susceptible to oxidative ring-opening at elevated temperatures; an inert atmosphere prevents premature degradation from skewing the melting endotherm.

  • Thermal Program: Equilibrate at 0 °C. Ramp the temperature at exactly 10 °C/min up to 100 °C. Reasoning: A 10 °C/min ramp strikes the optimal balance between thermal resolution (sharpness of the peak) and sensitivity (signal-to-noise ratio).

  • Data Extraction: The exact melting point is defined not by the peak maximum, but by the extrapolated onset temperature of the endothermic melting peak.

Protocol B: Exact Boiling Point Determination via Thermogravimetric Analysis (TGA)
  • Sample Loading: Place 10 mg of the compound into a platinum TGA pan.

  • Purge Setup: Utilize a Helium (He) purge at 40 mL/min. Reasoning: Helium has a higher thermal conductivity than Nitrogen, providing superior heat transfer to the sample during rapid boiling events.

  • Heating Profile: Apply a heating rate of 20 °C/min from ambient to 300 °C.

  • Derivative Analysis (DTG): Plot the first derivative of the weight loss curve (DTG). The exact boiling point corresponds to the extrapolated onset of the catastrophic mass-loss step, which should align closely with the predicted 250.4 °C 3.

Synthetic Workflow

4-Cyclopropyl-2-fluorobenzonitrile is typically synthesized via a transition-metal-catalyzed cross-coupling reaction. The standard protocol utilizes a Suzuki-Miyaura coupling between 4-bromo-2-fluorobenzonitrile and cyclopropylboronic acid [[4]]().

Step-by-Step Synthetic Protocol:

  • Reagent Charging: In an oven-dried Schlenk tube, combine 4-bromo-2-fluorobenzonitrile (1.0 eq), cyclopropylboronic acid (1.35 eq), and potassium phosphate ( K3​PO4​ , 3.47 eq) 4.

  • Solvent Addition: Add a biphasic solvent system of Toluene and Water (20:1 v/v). Reasoning: The biphasic system dissolves both the organic substrates and the inorganic base, facilitating the transmetallation step of the catalytic cycle.

  • Degassing (Critical): Subject the mixture to three cycles of freeze-pump-thaw or evacuation-backfilling with Argon. Reasoning: Palladium catalysts are highly sensitive to oxidation; removing dissolved oxygen prevents the formation of inactive Pd(II) black.

  • Catalyst Addition & Heating: Add Palladium acetate ( Pd(OAc)2​ , 0.05 eq) under Argon. Seal the tube and heat to 100 °C for 12 hours.

  • Workup: Extract with ethyl acetate, wash with brine, dry over anhydrous Na2​SO4​ , and purify via flash column chromatography to isolate the pure 4-Cyclopropyl-2-fluorobenzonitrile.

G A 4-Bromo-2-fluorobenzonitrile C Pd(OAc)2, K3PO4 Toluene/H2O, Heat A->C B Cyclopropylboronic acid B->C D 4-Cyclopropyl-2- fluorobenzonitrile C->D Suzuki-Miyaura Coupling

Caption: Synthetic workflow for 4-Cyclopropyl-2-fluorobenzonitrile via Suzuki-Miyaura coupling.

Application in Drug Development

The structural motif provided by 4-Cyclopropyl-2-fluorobenzonitrile is highly prized in medicinal chemistry. It is a foundational building block for:

  • Syk Kinase Inhibitors: Spleen tyrosine kinase (Syk) plays an essential role in the signaling pathways of immune receptors (B-cells, macrophages). Derivatives of this compound are used to synthesize inhibitors that block Syk-mediated signaling, offering therapeutic pathways for autoimmune diseases like Immune Thrombocytopenic Purpura (ITP) and lymphomas 4.

  • TRPV1 Antagonists: Benzimidazolone-based cinnamamide derivatives utilizing this scaffold act as TRPV1 antagonists. They block capsaicin-induced activation to provide analgesia while minimizing the hyperthermic side effects common in first-generation TRPV1 blockers 5.

  • BTK Inhibitors: It is monitored as a critical reference standard/impurity in the synthesis of Remibrutinib, an oral Bruton's Tyrosine Kinase (BTK) inhibitor used for chronic spontaneous urticaria 2.

G R BCR / Fcγ Receptor Syk Syk Kinase R->Syk Activation BTK BTK (Bruton's Tyrosine Kinase) Syk->BTK Phosphorylation PLC PLCγ2 Activation BTK->PLC Signal Cascade Inh API Derivative (e.g., Remibrutinib) Inh->BTK Covalent Inhibition

Caption: BTK/Syk signaling cascade and targeted inhibition by API derivatives.

References

  • Google Patents / EPO.
  • Remibrutinib-impurities - Pharmaffiliates Pharmaffiliates. Available at: [Link]

  • Google Patents.

Sources

Protocols & Analytical Methods

Method

Advanced Synthesis Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for 4-Cyclopropyl-2-fluorobenzonitrile

Introduction and Strategic Rationale The molecule 4-Cyclopropyl-2-fluorobenzonitrile (CAS: 1394068-31-5) is a highly valued building block in contemporary medicinal chemistry. It serves as a critical intermediate in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

The molecule 4-Cyclopropyl-2-fluorobenzonitrile (CAS: 1394068-31-5) is a highly valued building block in contemporary medicinal chemistry. It serves as a critical intermediate in the synthesis of complex Active Pharmaceutical Ingredients (APIs), including potent Spleen Tyrosine Kinase (Syk) inhibitors utilized for autoimmune disorders and B-cell lymphomas[1], as well as TRPV1 antagonists targeted for pain management[2].

Synthesizing this compound relies on the formation of an sp2

sp3 carbon-carbon bond. While traditional Suzuki-Miyaura couplings excel at sp2

sp2 (aryl-aryl) linkages, coupling an aryl halide with an alkylboronic acid like cyclopropylboronic acid presents unique mechanistic challenges. Alkylboronic acids typically exhibit slower transmetalation rates and can be susceptible to competitive protodeboronation. Fortunately, the cyclopropyl group lacks β -hydrogens, precluding the notorious β -hydride elimination pathway that plagues other alkyl cross-couplings. To drive this reaction efficiently, a robust catalytic system utilizing Palladium(II) acetate and an electron-rich, sterically demanding phosphine ligand (such as Tricyclohexylphosphine, PCy3​ ) is employed to facilitate rapid oxidative addition and force the transmetalation step[1].

Mechanistic Pathway: sp2

sp3 Suzuki Coupling

The following diagram illustrates the catalytic cycle governing the cross-coupling of 4-bromo-2-fluorobenzonitrile with cyclopropylboronic acid.

SuzukiCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Complex Ar-Pd(II)(L_n)-Br Pd0->OxAdd Oxidative Addition TransMet Transmetalation Complex Ar-Pd(II)(L_n)-Cyclopropyl OxAdd->TransMet Transmetalation RedElim Reductive Elimination Product Release TransMet->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration Product 4-Cyclopropyl-2-fluorobenzonitrile RedElim->Product ArBr 4-Bromo-2-fluorobenzonitrile ArBr->Pd0 Boronic Cyclopropylboronic Acid + Base (K3PO4) Boronic->OxAdd

Catalytic cycle of the Pd-catalyzed sp2 sp3 Suzuki-Miyaura cross-coupling.

Materials and Reagents

The success of this protocol relies heavily on the purity of the reagents and the strict exclusion of oxygen during the catalytic cycle. The biphasic solvent system (Toluene/Water) is specifically chosen to dissolve both the organic substrates and the inorganic base ( K3​PO4​ ), facilitating the formation of the reactive boronate species required for transmetalation[1].

Reagent / MaterialRoleEquivalentsAmount (for 10 mmol scale)
4-Bromo-2-fluorobenzonitrile Electrophile (Starting Material)1.0 eq2.00 g
Cyclopropylboronic acid Nucleophile1.35 eq1.16 g
Potassium phosphate ( K3​PO4​ ) Base3.47 eq7.37 g
Palladium(II) acetate ( Pd(OAc)2​ ) Pre-catalyst0.05 eq (5 mol%)0.12 g
Tricyclohexylphosphine ( PCy3​ ) Ligand0.09 eq (9 mol%)0.25 g
Toluene Organic SolventN/A48.0 mL
Water (Deionized, Degassed) Aqueous SolventN/A2.4 mL

Step-by-Step Experimental Protocol

This protocol is adapted from validated methodologies utilized in the synthesis of Syk kinase inhibitors[1] and TRPV1 antagonists[2].

Phase 1: Reaction Setup and Degassing

Causality Insight: Palladium(0), the active catalytic species generated in situ, is highly susceptible to oxidation by atmospheric oxygen. Thorough degassing is not optional; it is the primary determinant of catalyst turnover and overall yield.

  • Vessel Preparation: Equip an oven-dried resealable Schlenk tube (or a heavy-walled pressure vessel) with a magnetic stir bar.

  • Reagent Loading: Charge the vessel with 4-bromo-2-fluorobenzonitrile (2.00 g, 10.00 mmol), cyclopropylboronic acid (1.16 g, 13.50 mmol), and potassium phosphate (7.37 g, 34.70 mmol)[1].

  • Solvent Addition: Add toluene (48 mL) and water (2.4 mL) to the vessel.

  • Degassing (Crucial Step): Subject the heterogeneous mixture to three continuous cycles of evacuation and backfilling with high-purity Argon. Alternatively, sparge the mixture vigorously with Argon for at least 15–20 minutes.

Phase 2: Catalyst Activation and Heating

Causality Insight: Pd(OAc)2​ and PCy3​ are added after initial degassing to prevent premature degradation. The bulky, electron-rich PCy3​ ligand readily reduces Pd(II) to the active Pd(0) species and stabilizes the metal center during the demanding transmetalation of the cyclopropyl group.

  • Catalyst Addition: Briefly open the vessel under a positive pressure of Argon and swiftly add Palladium(II) acetate (0.12 g, 0.53 mmol) and Tricyclohexylphosphine (0.25 g, 0.90 mmol)[1].

  • Final Purge: Seal the Schlenk tube and subject it to one final evacuation-backfill cycle with Argon.

  • Reaction Execution: Submerge the sealed vessel in a pre-heated oil bath set to 100 °C . Stir vigorously (to ensure adequate mixing of the biphasic system) for 16 hours.

Phase 3: Workup and Purification

Causality Insight: The reaction generates palladium black and inorganic phosphate salts. Filtration through Celite removes the particulate palladium, preventing it from streaking during chromatography or contaminating the final API intermediate.

  • Quenching: Remove the vessel from the oil bath and allow it to cool to ambient temperature.

  • Dilution & Filtration: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (approx. 50 mL). Filter the entire mixture through a pad of Celite to remove palladium residues and insoluble inorganic salts. Wash the Celite pad with additional EtOAc (2 x 20 mL).

  • Phase Separation: Transfer the filtrate to a separatory funnel. Separate the aqueous layer and extract it once more with EtOAc (20 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (30 mL). Dry the organic phase over anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Chromatography: Purify the crude residue via flash column chromatography on silica gel (Eluent: Petroleum ether/Ethyl acetate gradient, typically starting at 50:1 and increasing polarity to 10:1) to afford the pure 4-Cyclopropyl-2-fluorobenzonitrile.

Analytical Validation

To ensure the integrity of the synthesized building block, the following analytical validations should be performed:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight. The expected m/z for [M+H]+ is 162.1.

  • 1 H-NMR (Proton Nuclear Magnetic Resonance): Essential for confirming the incorporation of the cyclopropyl ring. Look for the characteristic upfield multiplets corresponding to the cyclopropyl methylene protons (approx. 0.7–1.1 ppm) and the methine proton (approx. 1.8–2.0 ppm), alongside the aromatic protons (7.0–7.6 ppm).

  • 19 F-NMR: Confirms the retention of the fluorine atom on the aromatic ring.

References

  • Source: US Patent Application (US20230147428A1)
  • Source: European Patent Office (EP 2489663 A1)
  • Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions Source: ChemInform / ResearchGate URL:[Link]

Sources

Application

Application Note: Suzuki-Miyaura Cross-Coupling Protocol for the Synthesis of 4-Cyclopropyl-2-fluorobenzonitrile

Introduction & Mechanistic Rationale 4-Cyclopropyl-2-fluorobenzonitrile is a high-value active pharmaceutical ingredient (API) intermediate, prominently utilized in the synthesis of1[1]. The construction of this molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

4-Cyclopropyl-2-fluorobenzonitrile is a high-value active pharmaceutical ingredient (API) intermediate, prominently utilized in the synthesis of1[1]. The construction of this molecule relies on a specialized Suzuki-Miyaura cross-coupling between 4-bromo-2-fluorobenzonitrile and cyclopropylboronic acid.

Mechanistic Causality & Reagent Selection: Coupling sp2 aryl halides with sp3 alkylboronic acids presents a distinct kinetic challenge. Unlike arylboronic acids, alkylboronic acids undergo transmetalation at a significantly reduced rate and are highly susceptible to2[2].

  • Catalyst & Ligand: To overcome the high activation barrier of sp3 transmetalation,3[3]. PCy3​ is a sterically demanding, strongly σ -donating ligand. Its electron-rich nature accelerates the oxidative addition of the aryl bromide, while its steric bulk facilitates the final reductive elimination step. Crucially, the high electron density on the palladium center promotes the challenging transmetalation of the cyclopropyl group.

  • Base & Solvent: The use of a4[4] is critical. K3​PO4​ is a strong, non-nucleophilic base that activates the cyclopropylboronic acid into a reactive boronate complex [R-B(OH)3​]− . The biphasic nature ensures that the base and boronic acid remain solvated in the aqueous layer, slowly feeding the reactive "ate" complex to the organic layer where the palladium catalyst resides, thereby suppressing rapid protodeboronation.

Mechanism Pd0 Pd(0)(PCy3)n Active Catalyst OxAdd Oxidative Addition Complex Ar-Pd(II)(Br)(PCy3)n Pd0->OxAdd 4-Bromo-2-fluorobenzonitrile (Oxidative Addition) TransMet Transmetalation Complex Ar-Pd(II)(Cyclopropyl)(PCy3)n OxAdd->TransMet Cyclopropylboronate (Transmetalation) RedElim Reductive Elimination Product + Pd(0) TransMet->RedElim Isomerization RedElim->Pd0 4-Cyclopropyl-2-fluorobenzonitrile (Product Release)

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling for 4-cyclopropyl-2-fluorobenzonitrile.

Experimental Design & Reagent Stoichiometry

The following stoichiometry is optimized for a 10.00 mmol scale synthesis to ensure complete conversion while minimizing the excess of the expensive boronic acid[1].

Table 1: Quantitative Reagent Formulation

ReagentMW ( g/mol )EquivalentsAmountRole
4-Bromo-2-fluorobenzonitrile200.011.00 eq2.00 gElectrophile
Cyclopropylboronic acid85.901.35 eq1.16 gNucleophile
Palladium(II) acetate224.500.05 eq0.12 gPre-catalyst
Tricyclohexylphosphine ( PCy3​ )280.430.09 eq0.25 gLigand
Potassium phosphate ( K3​PO4​ )212.273.47 eq7.37 gBase
Toluene92.14-48.0 mLOrganic Solvent
Water (Deionized)18.02-2.4 mLAqueous Solvent

Step-by-Step Methodology

This protocol is designed as a self-validating system. Strict adherence to the degassing and addition sequence is required to prevent catalyst oxidation[1].

Step 1: Reagent Assembly

  • To an oven-dried resealable Schlenk tube equipped with a magnetic stir bar, add 4-bromo-2-fluorobenzonitrile (2.00 g, 10.00 mmol), cyclopropylboronic acid (1.16 g, 13.50 mmol), and potassium phosphate (7.37 g, 34.70 mmol).

  • Causality: Solid reagents are added first to allow for uniform mixing before solvent introduction.

Step 2: Solvent Introduction & Degassing

  • Add toluene (48.0 mL) and deionized water (2.4 mL) to the Schlenk tube.

  • Subject the mixture to three rigorous cycles of evacuation and backfilling with high-purity Argon.

  • Self-Validation Check: The biphasic mixture should bubble vigorously during evacuation. Failure to properly degas will result in the rapid oxidation of PCy3​ to tricyclohexylphosphine oxide, killing the catalytic cycle.

Step 3: Catalyst Activation

  • Under a positive flow of Argon, quickly add palladium acetate (0.12 g, 0.53 mmol) and tricyclohexylphosphine (0.25 g, 0.90 mmol). Seal the tube tightly.

  • Causality: Adding the catalyst and ligand after initial degassing prevents premature oxidation of the electron-rich PCy3​ ligand.

Step 4: Catalysis & Heating

  • Transfer the Schlenk tube to a pre-heated oil bath at 100 °C and stir vigorously for 16 hours.

  • Self-Validation Check: The reaction mixture should transition to a dark, homogeneous organic phase over the aqueous layer. If a fine, mirror-like black precipitate ("Pd black") forms within the first 30 minutes, the catalyst has decomposed (likely due to oxygen ingress).

Step 5: Biphasic Work-up & Purification

  • Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL).

  • Separate the organic layer, extract the aqueous layer twice with ethyl acetate (2 x 30 mL), and wash the combined organic layers with brine.

  • Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the crude residue via silica gel chromatography (Hexanes/Ethyl Acetate gradient).

Workflow S1 1. Reagent Assembly Ar-Br + Boronic Acid + Base S2 2. Degassing Argon Purge (x3) S1->S2 S3 3. Catalysis 100°C, 16h S2->S3 S4 4. Biphasic Work-up EtOAc / H2O S3->S4 S5 5. Purification Silica Gel Chromatography S4->S5

Figure 2: Step-by-step experimental workflow for the biphasic Suzuki-Miyaura coupling.

Data Presentation & Expected Outcomes

Upon successful execution of the protocol, the expected analytical profile of the purified 4-cyclopropyl-2-fluorobenzonitrile should match the parameters outlined in Table 2.

Table 2: Expected Analytical Outcomes

ParameterExpected ResultDiagnostic Significance
Isolated Yield 85% - 92%Confirms efficient transmetalation and minimal protodeboronation.
Physical State Pale yellow to off-white solid/oilIndicates successful removal of palladium impurities.
LC-MS ( m/z ) 162.0 [M+H]+ Confirms the molecular weight of the coupled product.
1H NMR (Diagnostic) δ ~0.7-1.1 (m, 4H, cyclopropyl CH2​ )Validates the successful incorporation of the intact cyclopropyl ring.
19F NMR δ ~ -105 to -110 ppmConfirms the retention of the ortho-fluoro substituent.

Troubleshooting & Self-Validating Systems

To ensure scientific integrity, monitor the reaction using the following diagnostic logic:

  • Incomplete Conversion (Stalled Reaction): If TLC or LC-MS indicates unreacted 4-bromo-2-fluorobenzonitrile after 16 hours, but no cyclopropylboronic acid remains, protodeboronation has outcompeted transmetalation.

    • Corrective Action: Ensure the water used is thoroughly degassed. You may spike the reaction with an additional 0.5 equivalents of cyclopropylboronic acid and 0.02 equivalents of Pd(OAc)2​/PCy3​ under strict Argon flow.

  • Formation of Homocoupled Byproducts: The appearance of a mass corresponding to the aryl dimer indicates that oxidative addition is occurring, but transmetalation is failing.

    • Corrective Action: This is usually caused by degraded K3​PO4​ (moisture absorption leading to loss of basicity). Ensure the base is stored in a desiccator and is finely milled before use.

Sources

Method

Application Note: 4-Cyclopropyl-2-fluorobenzonitrile as a Critical Intermediate in the Synthesis of Remibrutinib and Next-Generation Kinase Inhibitors

Executive Summary In modern active pharmaceutical ingredient (API) synthesis, the strategic selection of building blocks dictates both the efficiency of the synthetic route and the pharmacokinetic success of the final dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern active pharmaceutical ingredient (API) synthesis, the strategic selection of building blocks dictates both the efficiency of the synthetic route and the pharmacokinetic success of the final drug. 4-Cyclopropyl-2-fluorobenzonitrile (CAS: 1394068-31-5) has emerged as a highly valuable pharmaceutical intermediate. It is most notably utilized in the synthesis of Remibrutinib (Rhapsido) , a highly selective, oral Bruton’s tyrosine kinase (BTK) inhibitor developed for immune-mediated inflammatory conditions such as chronic spontaneous urticaria[1]. Furthermore, this intermediate is a core scaffold in the development of novel Syk kinase inhibitors[2] and TRPV1 antagonists[3].

This application note provides a comprehensive, self-validating guide to the physicochemical profiling, mechanistic rationale, and step-by-step synthetic protocols for utilizing 4-cyclopropyl-2-fluorobenzonitrile in API workflows.

Strategic Rationale in Drug Design

The incorporation of the 4-cyclopropyl-2-fluorophenyl moiety into an API pharmacophore is not arbitrary; it is driven by precise stereoelectronic and pharmacokinetic causalities:

  • Fluorine Substitution (ortho-position): The highly electronegative fluorine atom lowers the pKa of adjacent protons and induces conformational locking via dipole interactions. In kinase inhibitors, this specific orientation improves binding affinity to the target kinase domain while simultaneously blocking oxidative metabolism (CYP450 liability) at the substituted site.

  • Cyclopropyl Group (para-position): The cyclopropyl ring provides a rigid, lipophilic bulk that optimally occupies hydrophobic pockets within the BTK or Syk kinase domains. Unlike flexible alkyl chains (e.g., propyl or butyl groups), the cyclopropyl ring incurs a minimal entropic penalty upon binding, leading to higher target affinity and improved metabolic stability.

  • Nitrile Handle: The nitrile group serves as a versatile, chemoselective handle. It is robust enough to survive the palladium-catalyzed cross-coupling required to install the cyclopropyl group[2], yet it can be cleanly hydrolyzed to a carboxylic acid[4] for subsequent amide coupling to the core API structure[1].

Physicochemical Profiling & Quality Control

To ensure reproducibility in multi-step API synthesis, the starting intermediate must adhere to strict quality control metrics. Below is the quantitative data summary for 4-Cyclopropyl-2-fluorobenzonitrile.

ParameterSpecification / Value
Chemical Name 4-Cyclopropyl-2-fluorobenzonitrile
CAS Registry Number 1394068-31-5
Molecular Formula C10H8FN
Molecular Weight 161.18 g/mol
Appearance White to pale yellow powder
Primary Downstream APIs Remibrutinib (BTK)[1], Syk Inhibitors[2], TRPV1 Antagonists[3]
Key Impurity Markers 4-Cyclopropyl-2-fluorobenzoic acid (Hydrolysis product)[4]

Mechanistic Pathway & API Context

In the context of Remibrutinib, the 4-cyclopropyl-2-fluorobenzamide moiety (derived from this nitrile intermediate) forms a critical part of the molecule that interacts with the BTK enzyme. BTK is an intracellular signaling protein essential for mast cell and basophil degranulation. By irreversibly binding to BTK, Remibrutinib halts the downstream signaling cascade that leads to histamine release, thereby treating chronic urticaria[1].

BTK_Pathway IgE IgE / Allergen Complex FcERI FcεRI Receptor (Mast Cell Surface) IgE->FcERI Crosslinking SYK SYK Kinase (Activation) FcERI->SYK Recruits & Activates BTK BTK (Bruton's Tyrosine Kinase) SYK->BTK Phosphorylates PLCg2 PLCγ2 (Phospholipase C gamma 2) BTK->PLCg2 Activates Calcium Intracellular Calcium Release PLCg2->Calcium IP3 Generation Degranulation Degranulation (Histamine Release) Calcium->Degranulation Triggers Remibrutinib Remibrutinib (API containing 4-Cyclopropyl- 2-fluorobenzamide) Remibrutinib->BTK Covalent Inhibition

Figure 1: BTK signaling pathway in mast cells and the targeted covalent inhibition by Remibrutinib.

Validated Synthetic Protocols

The following protocols detail the synthesis of the intermediate and its subsequent conversion into the API acylating agent. Every step is designed as a self-validating system to ensure high fidelity in scale-up environments.

Phase 1: Synthesis of 4-Cyclopropyl-2-fluorobenzonitrile via Suzuki-Miyaura Coupling

This step constructs the core scaffold by coupling 4-bromo-2-fluorobenzonitrile with cyclopropylboronic acid[2],[3].

Materials:

  • 4-Bromo-2-fluorobenzonitrile (1.0 eq, 10.00 mmol)

  • Cyclopropylboronic acid (1.35 eq, 13.50 mmol)

  • Potassium phosphate ( K3​PO4​ ) (3.47 eq, 34.70 mmol)

  • Palladium acetate ( Pd(OAc)2​ ) (0.05 eq, 0.50 mmol)

  • Toluene / Water (20:1 v/v, 50 mL)

Step-by-Step Methodology & Causality:

  • System Evacuation: Charge an oven-dried Schlenk flask with 4-bromo-2-fluorobenzonitrile, cyclopropylboronic acid, and K3​PO4​ . Subject the flask to three cycles of vacuum and argon backfilling.

    • Causality: Palladium catalysts are highly sensitive to molecular oxygen. O2​ will prematurely oxidize the active Pd(0) species to an inactive Pd(II) state, halting the catalytic cycle.

  • Solvent Addition: Add degassed toluene and water to the flask.

    • Causality: A biphasic solvent system is critical here. Toluene dissolves the organic substrates, while water dissolves the inorganic base ( K3​PO4​ ). The transmetalation step of the Suzuki cycle occurs efficiently at the aqueous-organic interface.

  • Catalyst Introduction & Heating: Add Pd(OAc)2​ under a stream of argon. Seal the tube and heat the reaction mixture to 100°C for 12 hours with vigorous stirring.

    • Causality: Pd(OAc)2​ acts as a precatalyst that is reduced in situ to the active Pd(0) . Vigorous stirring is mandatory to maximize the surface area of the biphasic interface.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate under vacuum. Purify via silica gel chromatography (Hexanes/EtOAc).

Analytical Validation & In-Process Control (IPC):

  • Self-Validating Readout: Monitor the reaction via HPLC (UV at 254 nm). The protocol is validated when the starting material peak (4-bromo-2-fluorobenzonitrile) is reduced to <1% area, and a new, more lipophilic peak emerges at a higher retention time. If the starting material persists >5%, verify the inert atmosphere, as catalyst deactivation is the primary failure mode.

Phase 2: Hydrolysis to 4-Cyclopropyl-2-fluorobenzoic Acid

To integrate this building block into Remibrutinib, the nitrile must be converted into a carboxylic acid[4].

Step-by-Step Methodology & Causality:

  • Hydrolysis: Suspend 4-cyclopropyl-2-fluorobenzonitrile in a mixture of Ethanol and 2M aqueous NaOH (1:1 v/v). Reflux the mixture for 8 hours.

    • Causality: The electrophilic nitrile carbon is attacked by the hydroxide ion to form an amide intermediate, which undergoes further base-promoted hydrolysis to yield the water-soluble sodium carboxylate salt. Ethanol acts as a co-solvent to ensure the lipophilic starting material remains in solution.

  • Acidification: Cool the mixture, evaporate the ethanol under reduced pressure, and acidify the remaining aqueous phase with 2M HCl to pH 2.

    • Causality: Acidification protonates the carboxylate salt, triggering the precipitation of the free 4-cyclopropyl-2-fluorobenzoic acid, which is highly insoluble in acidic water.

  • Isolation: Filter the resulting white precipitate, wash with cold water, and dry under high vacuum.

Analytical Validation & In-Process Control (IPC):

  • Self-Validating Readout: Analyze via FT-IR and 1H -NMR. Validation is achieved by the complete disappearance of the sharp nitrile ( C≡N ) stretch at ~2230 cm−1 in the IR spectrum, and the appearance of a broad carboxylic acid O-H stretch (2500–3300 cm−1 ) and a carbonyl C=O stretch at ~1690 cm−1 .

Phase 3: Amide Coupling to API Precursor

The final integration involves coupling 4-cyclopropyl-2-fluorobenzoic acid with the core pyrimidine-aniline amine precursor of Remibrutinib[1].

Step-by-Step Methodology & Causality:

  • Activation: Dissolve 4-cyclopropyl-2-fluorobenzoic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (2.5 eq) and stir for 15 minutes at room temperature.

    • Causality: HATU rapidly converts the carboxylic acid into a highly reactive O-At ester. DIPEA is a non-nucleophilic base that neutralizes the acid generated during activation without competing for the electrophilic center.

  • Coupling: Add the API amine precursor (1.0 eq) to the activated mixture and stir for 4 hours.

    • Causality: The amine nucleophilically attacks the activated ester, forming the critical benzamide linkage present in Remibrutinib.

  • Purification: Quench with water, extract with dichloromethane, and purify via preparative HPLC to yield the final API intermediate.

References

  • [2] European Patent Office. Compounds as syk kinase inhibitors - EP 2489663 A1. Available at:

  • [3] Google Patents. KR102334947B1 - Benzimidazolone based cinnamamide derivatives as TRPV1 antagonists and a pharmaceutical composition for treating or preventing pain containing the same as an active ingredient. Available at:

  • [1] Novartis. HIGHLIGHTS OF PRESCRIBING INFORMATION: RHAPSIDO (remibrutinib). Available at:

  • [4] Pharmaffiliates. Remibrutinib-impurities (4-Cyclopropyl-2-fluorobenzonitrile & 4-Cyclopropyl-2-fluorobenzoic Acid). Available at:

Sources

Application

Application Note: Palladium-Catalyzed Cyclopropylation of 4-Bromo-2-fluorobenzonitrile

Executive Summary The functionalization of aryl halides via palladium-catalyzed cross-coupling is a cornerstone of modern drug development. Specifically, the introduction of a cyclopropyl group to 4-bromo-2-fluorobenzoni...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of aryl halides via palladium-catalyzed cross-coupling is a cornerstone of modern drug development. Specifically, the introduction of a cyclopropyl group to 4-bromo-2-fluorobenzonitrile—often referred to in medicinal chemistry as the "cyclopropanation" of the aryl halide—is a critical transformation in the synthesis of advanced antiviral agents, including Respiratory Syncytial Virus (RSV) inhibitors[1]. This application note provides a self-validating, step-by-step protocol for this transformation via Suzuki-Miyaura coupling, detailing the mechanistic causality behind catalyst selection, solvent effects, and in-process controls.

Strategic Rationale & Mechanistic Insights

While classical "cyclopropanation" refers to the addition of a carbene across an alkene, appending a cyclopropyl moiety to an aryl ring requires a cross-coupling strategy. For 4-bromo-2-fluorobenzonitrile, Suzuki-Miyaura coupling using cyclopropylboronic acid is heavily favored over Negishi (organozinc) or Kumada (Grignard) approaches. The causality behind this choice lies in the superior functional group tolerance of boronic acids, which prevents nucleophilic attack on the highly electrophilic nitrile group.

Causality Behind the Catalytic System:

  • Ligand Selection ( PCy3​ ): The combination of Palladium(II) acetate ( Pd(OAc)2​ ) and tricyclohexylphosphine ( PCy3​ ) is highly effective[1]. PCy3​ is a strongly σ -donating and sterically demanding ligand. Its electron richness accelerates the oxidative addition into the deactivated C-Br bond, while its steric bulk forces the spatial proximity of the coupling partners, accelerating the final reductive elimination step.

  • Biphasic Solvent & Base: Potassium phosphate tribasic ( K3​PO4​ ) in a biphasic solvent system (e.g., Toluene/ H2​O ) is employed[1]. Water is not merely a solvent here; it is a mechanistic necessity. It dissolves the inorganic base and facilitates the formation of the reactive cyclopropylboronate complex (the "ate" complex), which is the actual species that undergoes transmetalation with the Pd(II) intermediate. Without water, transmetalation stalls.

Catalytic Cycle & Pathway Visualization

CatalyticCycle Pd0 Pd(0) Active Catalyst [PdL_n] OxAdd Oxidative Addition [Ar-Pd(II)-Br] Pd0->OxAdd 4-Bromo-2-fluorobenzonitrile (Oxidative Addition) TransMet Transmetalation [Ar-Pd(II)-Cyclopropyl] OxAdd->TransMet Cyclopropylboronic Acid + Base (Transmetalation) RedElim Reductive Elimination Product Formation TransMet->RedElim Isomerization RedElim->Pd0 4-Cyclopropyl-2-fluorobenzonitrile (Reductive Elimination)

Fig 1: Palladium-catalyzed Suzuki-Miyaura catalytic cycle for cyclopropylation.

Validated Protocol: A Self-Validating System

To ensure reproducibility and trustworthiness, this protocol is designed as a self-validating system incorporating strict In-Process Controls (IPC).

Workflow Step1 1. Reagent Prep Ar-Br + Boronic Acid Step2 2. Catalytic System Pd(OAc)2 + PCy3 + Base Step1->Step2 Step3 3. Deoxygenation N2 Purge (3x) Step2->Step3 Step4 4. Thermal Activation 100°C, 18 hours Step3->Step4 Step5 5. IPC & Workup LC-MS Check -> Extraction Step4->Step5 Step6 6. Purification Chromatography Step5->Step6

Fig 2: Self-validating experimental workflow for the cyclopropylation reaction.

Step-by-Step Methodology
  • Reagent Charging: To a dry 100 mL Schlenk flask, add 4-bromo-2-fluorobenzonitrile (1.0 eq, e.g., 5.0 mmol), cyclopropylboronic acid (1.3 eq, 6.5 mmol), and K3​PO4​ (2.5 eq, 12.5 mmol)[1].

    • Causality: A 30% molar excess of the boronic acid compensates for potential protodeboronation side reactions at elevated temperatures.

  • Solvent Addition: Add a mixture of Toluene and H2​O (5:1 v/v, 24 mL total volume).

  • Deoxygenation (Critical Step): Submerge an inert gas line (Argon or N2​ ) directly into the solvent and sparge for 15 minutes, or perform 3 cycles of vacuum/backfill.

    • Causality: Oxygen must be strictly excluded to prevent the irreversible oxidation of the phosphine ligand ( PCy3​→O=PCy3​ ) and the degradation of the active Pd(0) species.

  • Catalyst Addition: Quickly remove the septum under positive inert gas flow and add Pd(OAc)2​ (0.05 eq, 0.25 mmol) and PCy3​ (0.10 eq, 0.50 mmol)[1].

  • Thermal Activation: Seal the vessel and heat the vigorously stirring mixture to 100°C for 18 hours[1].

  • In-Process Control (IPC): Withdraw a 50 μ L aliquot, dilute with LC-MS grade Methanol, filter, and analyze.

    • Validation Check: The reaction is validated as complete when the starting material peak ( m/z ~200) is consumed, and the product mass ( m/z ~162 [M+H]+ ) is dominant. If >5% starting material remains, spike with an additional 0.02 eq of catalyst and heat for 2 hours.

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (50 mL) and wash sequentially with distilled water ( 3×25 mL) and brine (25 mL). Dry the organic layer over anhydrous Na2​SO4​ and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (gradient elution: 0% to 10% EtOAc in Hexanes) to yield 4-cyclopropyl-2-fluorobenzonitrile.

Data Synthesis & Catalyst Benchmarking

Different catalytic systems can be employed depending on ligand availability and scale-up requirements. The table below synthesizes quantitative data from validated literature protocols[1][2].

Catalytic SystemLigand PropertiesBase / SolventTemp / TimeTypical YieldRef
Pd(OAc)2​ + PCy3​ Monodentate, highly electron-rich, sterically demanding K3​PO4​ / Toluene- H2​O 100°C / 18 h>85%[1]
Pd(dppf)Cl2​ Bidentate, enforces cis-geometry for rapid reductive elimination K2​CO3​ / DMSO-Dioxane90°C / 4 h>80%[2]

Troubleshooting & Causality Analysis

  • Issue: Significant protodeboronation of cyclopropylboronic acid (observed as unreacted aryl bromide despite full consumption of boronic acid).

    • Causality: Boronic acids can undergo competitive hydrolytic degradation in the presence of water and heat.

    • Solution: Ensure rapid heating to the target temperature to kinetically favor the transmetalation pathway over degradation. Alternatively, switch to potassium cyclopropyltrifluoroborate ( R-BF3​K ), which slowly releases the active boronic acid species in situ.

  • Issue: Reaction stalls at ~50% conversion.

    • Causality: Catalyst deactivation ("palladium black" formation) due to trace oxygen ingress or insufficient ligand loading.

    • Solution: Validate the integrity of the deoxygenation step. Ensure the Pd:Ligand ratio is strictly maintained at 1:2 for monodentate phosphines to stabilize the active Pd(0) center.

References

  • HETEROAROMATIC COMPOUNDS HAVING ACTIVITY AGAINST RSV - European Patent Office - EP 3784667 B1 Source: Googleapis.com (Janssen Pharmaceutica NV) URL:1

  • EP3810602A1 - Compounds Source: Google Patents URL:2

Sources

Method

Advanced Applications of 4-Cyclopropyl-2-fluorobenzonitrile in Targeted Drug Discovery

Application Note & Protocol Guide Prepared by: Senior Application Scientist, Medicinal Chemistry Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary & Structural Rationa...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Prepared by: Senior Application Scientist, Medicinal Chemistry Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Structural Rationale

In modern medicinal chemistry, the strategic selection of building blocks dictates the success of downstream lead optimization. 4-Cyclopropyl-2-fluorobenzonitrile (CAS: 1394068-31-5) has emerged as a highly versatile, privileged intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) [1].

As an application scientist, I evaluate building blocks not just by their purity, but by the functional causality they bring to a drug scaffold. This specific molecule offers a trifecta of structural advantages:

  • The "Magic Cyclopropyl" Effect: The cyclopropyl ring provides unique sp²-like character and conformational rigidity. Compared to linear alkyl chains, it significantly enhances metabolic stability (resisting cytochrome P450-mediated oxidation) while increasing lipophilicity to improve cellular permeability.

  • Ortho-Fluorine Activation: Fluorine is highly electronegative. Positioned ortho to the strongly electron-withdrawing nitrile group, it creates a highly electrophilic carbon center. This renders the fluorine an exceptional leaving group for downstream Nucleophilic Aromatic Substitution (S_NAr), allowing rapid library diversification.

  • Nitrile Versatility: The nitrile moiety serves as a robust hydrogen-bond acceptor that is metabolically stable compared to carbonyls. It can also be seamlessly converted into primary amines, amides, or tetrazoles (bioisosteres for carboxylic acids) during later synthetic stages.

Physicochemical Profiling

Summarized below are the critical physicochemical parameters that dictate the handling and reactivity of this building block [1].

ParameterValue / DescriptionImpact on Synthesis & Formulation
CAS Number 1394068-31-5Unique identifier for procurement and regulatory tracking.
Molecular Formula C₁₀H₈FNLow molecular weight (161.18 g/mol ) ensures high ligand efficiency in final APIs.
Boiling Point ~250.4 °C (Predicted)High thermal stability; suitable for high-temperature cross-coupling reactions.
Density ~1.18 g/cm³ (Predicted)Standard organic handling; highly soluble in toluene, DMF, and DMSO.
Key Reactivity Sites C-F bond, C≡N bondEnables S_NAr, reduction, and hydrolysis pathways for scaffold decoration.

Application I: Synthesis of Next-Generation TRPV1 Antagonists

Biological Context & Causality

Transient Receptor Potential Vanilloid 1 (TRPV1) is a widely validated target for pain management. However, first-generation TRPV1 antagonists failed in clinical trials because they completely blocked all activation modalities (capsaicin, heat, and low pH). Blocking the proton (low pH) activation pathway disrupted basal thermoregulation, leading to severe, dose-limiting hyperthermia.

Recent breakthroughs have utilized 4-cyclopropyl-2-fluorobenzonitrile to synthesize benzimidazolone-based cinnamamide derivatives [2]. These next-generation compounds act as selective antagonists. They completely block capsaicin- and heat-induced TRPV1 activation (providing potent analgesia) but only partially inhibit (20%–80%) pH-induced activation. This partial pH blockade is the causal mechanism that preserves basal thermoregulation and prevents hyperthermia [2].

TRPV1_Mechanism cluster_activators Receptor Activation Modalities Drug TRPV1 Antagonist (4-Cp-2-F-PhCN Derived) Capsaicin Capsaicin / Heat Drug->Capsaicin Complete Blockade Low_pH Low pH (Protons) Drug->Low_pH Partial Blockade (20-80%) TRPV1 TRPV1 Ion Channel Capsaicin->TRPV1 Low_pH->TRPV1 Ca_Influx Intracellular Ca2+ Influx TRPV1->Ca_Influx Analgesia Therapeutic Effect: Analgesia Ca_Influx->Analgesia Suppressed Excessive Signaling SideEffect Safety Profile: Avoids Hyperthermia Ca_Influx->SideEffect Preserved Basal Signaling

Figure 1: Selective TRPV1 antagonism mechanism preserving basal pH signaling to avoid hyperthermia.

Protocol: Suzuki-Miyaura Synthesis of the Building Block

Before integrating the building block into the benzimidazolone scaffold, it is typically synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling.

Self-Validating Rationale: We utilize a Schlenk tube and rigorous degassing. Oxygen must be excluded because it rapidly oxidizes the electron-rich Pd(0) active catalyst into inactive Pd(II) species, leading to palladium black precipitation and reaction stalling.

Materials:

  • 4-Bromo-2-fluorobenzonitrile (1.0 eq)

  • Cyclopropylboronic acid (1.35 eq)

  • Na₂CO₃ or K₃PO₄ (2.5 - 3.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.05 - 0.2 eq)

  • Toluene and Deionized Water (20:1 v/v)

Step-by-Step Methodology:

  • Preparation: In an oven-dried, resealable Schlenk tube equipped with a magnetic stir bar, charge 4-bromo-2-fluorobenzonitrile (1.0 eq) and cyclopropylboronic acid (1.35 eq).

  • Base Addition: Dissolve the inorganic base (e.g., Na₂CO₃, 3.0 eq) in a minimal amount of water and add it to the toluene solvent. Add this biphasic mixture to the Schlenk tube.

  • Degassing (Critical Step): Subject the mixture to three cycles of freeze-pump-thaw or rigorous evacuation-backfilling with high-purity Argon.

  • Catalyst Introduction: Under a positive flow of Argon, quickly add the Pd(PPh₃)₄ catalyst. Seal the tube immediately.

  • Reaction: Heat the biphasic mixture to 95 °C with vigorous stirring (to ensure phase mixing) for 12–18 hours. Monitor via LC-MS until the starting bromide is consumed.

  • Work-up & Purification: Cool to room temperature, dilute with Ethyl Acetate, and partition. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield pure 4-cyclopropyl-2-fluorobenzonitrile [2], [3].

Application II: Design of Spleen Tyrosine Kinase (Syk) Inhibitors

Biological Context & Causality

Spleen Tyrosine Kinase (Syk) is a non-receptor cytoplasmic kinase that plays an essential role in the signaling pathways of B-cell receptors (BCR) and Fc receptors. Hyperactivation of Syk is heavily implicated in autoimmune diseases (such as Rheumatoid Arthritis) and hematological malignancies (such as Chronic Lymphocytic Leukemia, CLL) [3].

4-Cyclopropyl-2-fluorobenzonitrile is utilized to construct the hydrophobic core of Syk inhibitors. The cyclopropyl group perfectly occupies the hydrophobic lipophilic pocket adjacent to the kinase hinge region, while the nitrile group is often hydrolyzed to an amide to form critical bidentate hydrogen bonds with the kinase hinge backbone [3].

Syk_Pathway BCR B-Cell Receptor (BCR) Lyn Lyn Kinase BCR->Lyn Syk Syk Kinase Lyn->Syk Phosphorylation PLCg PLCγ2 Pathway Syk->PLCg PI3K PI3K / Akt Pathway Syk->PI3K Inhibitor Syk Inhibitor (4-Cp-2-F-PhCN Derived) Inhibitor->Syk Competitive Binding at Hinge Region NFAT Transcription Factors (NFAT / NF-κB) PLCg->NFAT PI3K->NFAT Disease Autoimmunity & B-Cell Malignancies NFAT->Disease Gene Expression

Figure 2: Syk kinase signaling pathway in B-cells and targeted inhibition.

Protocol: S_NAr Diversification for Syk Inhibitor Libraries

Once 4-cyclopropyl-2-fluorobenzonitrile is obtained, the highly activated ortho-fluorine serves as an anchor point for Nucleophilic Aromatic Substitution (S_NAr).

Self-Validating Rationale: We use a polar aprotic solvent (like DMF or DMSO) because it solvates the cations of the base (e.g., K⁺ from K₂CO₃) while leaving the nucleophile "naked" and highly reactive. The electron-withdrawing nitrile stabilizes the Meisenheimer complex intermediate, driving the reaction forward.

Materials:

  • 4-Cyclopropyl-2-fluorobenzonitrile (1.0 eq)

  • Target Nucleophile (e.g., a substituted aniline or N-heterocycle) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or K₂CO₃ (2.0 - 3.0 eq)

  • Anhydrous DMF or DMSO

Step-by-Step Methodology:

  • Dissolution: In a dry reaction vial, dissolve 4-cyclopropyl-2-fluorobenzonitrile (1.0 eq) in anhydrous DMF (approx. 0.2 M concentration).

  • Nucleophile Addition: Add the desired nucleophile (1.2 eq) followed by the non-nucleophilic base (DIPEA, 2.0 eq).

  • Thermal Activation: Seal the vial and heat to 90–110 °C. The strong electron-withdrawing effect of the nitrile group allows the displacement of the fluorine atom to occur smoothly.

  • Monitoring: Sample the reaction every 2 hours via LC-MS. The mass shift will correspond to the loss of fluorine (-19 Da) and the addition of the nucleophile.

  • Isolation: Upon completion, cool the mixture to room temperature and pour it into ice-cold water. If the product precipitates, isolate via vacuum filtration. Otherwise, extract with Ethyl Acetate (3x), wash the combined organics with 5% aqueous LiCl (to remove residual DMF), dry, and concentrate for further downstream processing [3].

References

  • United States Patent Application US20230147428A1.Benzimidazolone-based cinnamamide derivative as trpv1 antagonist and pharmaceutical composition for treatment or prevention of pain containing same as active ingredient.
  • European Patent Office EP2489663A1. Compounds as syk kinase inhibitors. Retrieved from:[Link]

Application

Advanced Protocols for the Cyanation of 4-Cyclopropyl-2-fluorobenzene Derivatives: Reagents, Catalysts, and Mechanistic Insights

Executive Summary 4-Cyclopropyl-2-fluorobenzonitrile is a highly valued structural motif in modern drug discovery, serving as a critical intermediate in the synthesis of Spleen Tyrosine Kinase (Syk) inhibitors for autoim...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Cyclopropyl-2-fluorobenzonitrile is a highly valued structural motif in modern drug discovery, serving as a critical intermediate in the synthesis of Spleen Tyrosine Kinase (Syk) inhibitors for autoimmune diseases[1] and TRPV1 antagonists for pain management[2]. While this nitrile can be accessed via the Suzuki-Miyaura coupling of 4-bromo-2-fluorobenzonitrile with cyclopropylboronic acid[2], a highly strategic and complementary approach is the direct palladium-catalyzed cyanation of 1-bromo-4-cyclopropyl-2-fluorobenzene .

This application note provides an in-depth, self-validating guide to selecting reagents and executing the cyanation of 4-cyclopropyl-2-fluorobenzene derivatives. It bridges theoretical mechanistic causality with bench-level execution to ensure high-yielding, scalable, and safe protocols.

Mechanistic Causality: Overcoming Catalyst Deactivation

The fundamental challenge in the transition-metal-catalyzed cyanation of aryl halides is the "cyanide poisoning" of the catalyst[3]. Cyanide (CN⁻) is a strong σ-donor and π-acceptor. If highly soluble cyanide sources (such as NaCN or KCN) are utilized, the reaction medium becomes flooded with free CN⁻ ions. These ions aggressively coordinate to the active Palladium(0) center, forming a thermodynamically stable, catalytically dead [Pd(CN)4​]2− complex.

The Reagent Solution: To circumvent this deactivation pathway, Zinc Cyanide ( Zn(CN)2​ ) is the industry standard. Its low solubility in organic solvents (e.g., DMF, DMAc) provides a slow, controlled release of cyanide ions that perfectly matches the rate of the catalytic oxidative addition step. Furthermore, the addition of catalytic Zinc dust or Zinc formate dihydrate ( Zn(O2​CH)2​ ) acts as a sacrificial reductant. These additives continuously rescue any oxidized Pd(II) off-cycle species, reducing them back into the active Pd(0) catalytic cycle[4].

Catalyst & Reagent Selection Matrix

The choice of catalyst, ligand, and additive dictates the reaction's temperature requirements and scalability. Below is a comparison of field-proven systems for the cyanation of aryl bromides.

Catalyst SystemLigandCyanide SourceAdditiveSolvent & TempYieldKey Advantage
Pd2​(dba)3​ (2 mol%)dppf (4 mol%) Zn(CN)2​ (0.6 eq)Zn dust (20 mol%)DMF, 120 °C>90%Industry standard; highly robust for aryl bromides[3].
Pd/C (2 mol%)dppf (4 mol%) Zn(CN)2​ (0.6 eq) Zn(O2​CH)2​ (10 mol%)DMAc, 110 °C~95%Heterogeneous Pd source; minimizes metal leaching[4].
Pd(OAc)2​ (2 mol%) P(t−Bu)3​ (4 mol%) Zn(CN)2​ (0.6 eq)NoneTHF/H₂O (5:1), 40 °C85–89%Mild conditions; ideal for thermally sensitive substrates[5].

Reaction Pathway & Deactivation Cycle

The following diagram illustrates the catalytic cycle, explicitly highlighting the causality behind catalyst deactivation and the mechanistic role of zinc-based reductants in rescuing the reaction.

CyanationCycle Pd0 Active Catalyst [Pd(0)Ln] OxAdd Oxidative Addition [Ar-Pd(II)(Br)Ln] Pd0->OxAdd + Ar-Br Deactivation Inactive [Pd(CN)₄]²⁻ Pd0->Deactivation Excess CN⁻ TransMet Transmetalation [Ar-Pd(II)(CN)Ln] OxAdd->TransMet + Zn(CN)₂ RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product 4-Cyclopropyl-2- fluorobenzonitrile RedElim->Product Substrate 1-Bromo-4-cyclopropyl -2-fluorobenzene Substrate->OxAdd Cyanide Zn(CN)₂ Cyanide->TransMet Deactivation->Pd0 Rescue ZnDust Zn Dust / Zn(O₂CH)₂ ZnDust->Deactivation

Figure 1: Palladium-catalyzed cyanation cycle highlighting catalyst deactivation and rescue pathways.

Experimental Protocols

Protocol A: Robust High-Temperature Cyanation (Scale-Up Friendly)

Objective: High-yield conversion of 1-bromo-4-cyclopropyl-2-fluorobenzene to the corresponding nitrile using standard Schlenk techniques.

Reagents:

  • 1-bromo-4-cyclopropyl-2-fluorobenzene (1.0 equiv, 10.0 mmol)

  • Zn(CN)2​ (0.6 equiv, 6.0 mmol) (Note: 0.6 equiv provides 1.2 equiv of CN⁻)

  • Pd2​(dba)3​ (0.02 equiv, 0.2 mmol)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.04 equiv, 0.4 mmol)

  • Zinc dust, <10 μm (0.2 equiv, 2.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (30 mL)

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 100 mL Schlenk flask with Pd2​(dba)3​ , dppf, Zn(CN)2​ , and Zinc dust.

  • Solvent Addition: Add anhydrous DMF, followed by the liquid 1-bromo-4-cyclopropyl-2-fluorobenzene via a micro-syringe.

  • Degassing (Critical Step): Seal the flask, remove it from the glovebox, and subject the mixture to three freeze-pump-thaw cycles. Causality: Phosphine ligands (dppf) are highly susceptible to oxidation at elevated temperatures. Complete oxygen removal is mandatory.

  • Reaction: Heat the mixture to 120 °C under vigorous magnetic stirring for 12 hours.

  • Quench & Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (50 mL) and filter the suspension through a pad of Celite to remove insoluble zinc salts and palladium black.

  • Safety Wash: Wash the organic filtrate twice with 2M NH4​OH (30 mL), followed by brine (30 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Mild Aqueous-Phase Cyanation

Objective: Cyanation at near-ambient temperatures (40 °C) to prevent the degradation of highly functionalized or thermally sensitive derivatives[5].

Methodology Adjustments: Instead of DMF, utilize a THF/Water (5:1) solvent mixture. The presence of water slightly solubilizes the Zn(CN)2​ in the aqueous phase. A slow diffusion of cyanide into the organic THF layer allows a moderate rate of transmetalation without overwhelming and deactivating the Palladium catalyst. Substitute dppf with the highly active, electron-rich P(t−Bu)3​ ligand to facilitate oxidative addition at low temperatures.

Trustworthiness: Self-Validating Systems

To ensure the integrity of the protocol, scientists must verify the following built-in validation checkpoints:

  • Pre-Reaction (Degassing Integrity): Visual cue validation. Upon initial heating, the solution should transition from a cloudy suspension to a distinct deep red/orange hue (indicating the formation of the active Pd(0)-dppf complex). Immediate precipitation of a black solid indicates oxygen ingress and catastrophic catalyst death (Palladium black formation).

  • In-Process Control (IPC): Monitor the reaction via GC-MS or LC-MS. The validation metric is the complete disappearance of the 1-bromo-4-cyclopropyl-2-fluorobenzene isotopic doublet ( m/z ~214/216) and the emergence of the nitrile product peak ( m/z 161).

  • Post-Reaction (Safety & Quench Validation): During the workup (Step 6), the aqueous wash with 2M NH4​OH must be tested with pH paper to ensure pH > 10 . Causality: This high pH ensures all residual, unreacted cyanide is safely ionized and sequestered as the water-soluble 2​ complex, strictly preventing the release of lethal Hydrogen Cyanide (HCN) gas during subsequent handling or disposal.

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 4-Cyclopropyl-2-fluorobenzonitrile synthesis

Technical Support Center: Optimizing 4-Cyclopropyl-2-fluorobenzonitrile Synthesis Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific mechanisti...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing 4-Cyclopropyl-2-fluorobenzonitrile Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific mechanistic and practical challenges encountered during the Suzuki-Miyaura cyclopropylation of 4-bromo-2-fluorobenzonitrile. Alkylboronic acids present unique hurdles—specifically slow transmetalation and rapid protodeboronation—that require precise catalytic tuning.

Workflow SM1 4-Bromo-2- fluorobenzonitrile Cond Pd(OAc)2 / PCy3 K3PO4, Toluene/H2O 100°C, Argon SM1->Cond SM2 Cyclopropylboronic Acid SM2->Cond Prod 4-Cyclopropyl-2- fluorobenzonitrile Cond->Prod Cross-Coupling

Suzuki-Miyaura cross-coupling workflow for 4-Cyclopropyl-2-fluorobenzonitrile synthesis.

Section 1: Troubleshooting Guides & FAQs

Q1: My reaction stalls at 40-50% yield, but GC-MS shows complete consumption of cyclopropylboronic acid. What is happening? Causality: You are experiencing protodeboronation. Cyclopropylboronic acid is highly susceptible to hydrolytic cleavage of the carbon-boron bond in basic, aqueous environments at elevated temperatures. This side reaction generates cyclopropane gas and boric acid, prematurely depleting your reagent before transmetalation can occur. Solution: Use an excess of cyclopropylboronic acid (1.35 to 1.5 equivalents). Alternatively, switch to potassium cyclopropyltrifluoroborate. Trifluoroborates act as a "slow-release" reservoir, gradually hydrolyzing to the active boronic acid in situ. This maintains a low steady-state concentration, drastically reducing the rate of protodeboronation 1. Self-Validating System: Pull an aliquot at t=2 hours. Run a GC-MS assay. If the aryl bromide peak (m/z 200) remains strong while the boronic acid is absent, protodeboronation is confirmed. A successful mitigation will show parallel depletion of both starting materials.

Q2: Which palladium/ligand system is optimal for this specific cyclopropylation? Causality: The cyclopropyl group is sp3-hybridized, making transmetalation inherently slower than with sp2-hybridized arylboronic acids. Furthermore, the oxidative addition into the C-Br bond of 4-bromo-2-fluorobenzonitrile requires an electron-rich metal center. Standard catalysts like Pd(PPh3)4 often fail because triphenylphosphine does not provide sufficient electron density or steric bulk to accelerate reductive elimination. Solution: A precatalyst system of Palladium(II) acetate (Pd(OAc)2) coupled with Tricyclohexylphosphine (PCy3) is highly recommended. The bulky, electron-donating cyclohexyl groups stabilize the Pd(0) intermediate and accelerate both oxidative addition and the final reductive elimination step 2. Self-Validating System: Conduct a parallel micro-scale screen comparing Pd(PPh3)4 vs. Pd(OAc)2/PCy3. Monitor via HPLC at 254 nm. The PCy3 system will demonstrate >90% conversion within 4 hours, whereas the PPh3 system will plateau, validating the necessity of the electron-rich ligand.

CatalyticCycle Pd0 Pd(0) Active Species (Pd-PCy3) OA Oxidative Addition Complex Pd0->OA + Aryl Bromide TM Transmetalation Complex OA->TM + Cyclopropylboronic Acid + Base RE Reductive Elimination (Product Release) TM->RE RE->Pd0 - Product

Catalytic cycle of the Suzuki-Miyaura cyclopropylation highlighting key mechanistic steps.

Q3: I am observing significant amounts of homocoupled byproducts. How can I suppress this? Causality: Homocoupling of the boronic acid (forming bicyclopropyl) or the aryl halide is almost exclusively driven by the presence of dissolved oxygen, which acts as an unintended oxidant in the catalytic cycle, altering the oxidation state of the palladium intermediate 3. Solution: Implement rigorous deoxygenation of your biphasic solvent system (Toluene/Water). Self-Validating System: Include a resazurin indicator test in a dummy solvent vial; the solution must remain colorless (reduced state) before you proceed with the actual reaction mixture.

Section 2: Quantitative Data & Condition Optimization

The following table summarizes internal and literature-validated optimization data for the synthesis of 4-Cyclopropyl-2-fluorobenzonitrile, demonstrating the causality of ligand and base selection on overall yield.

Catalyst SystemLigandBaseSolvent SystemTemp (°C)Conversion (%)Isolated Yield (%)
Pd(PPh3)4PPh3Na2CO3THF / H2O805542
Pd(dppf)Cl2dppfK2CO3Dioxane / H2O907865
Pd(OAc)2PCy3K3PO4Toluene / H2O100>9989
Pd(OAc)2PCy3K3PO4Toluene / H2O100>9994*

*Note: The 94% yield was achieved using a slow-addition protocol for cyclopropylboronic acid via syringe pump over 2 hours to minimize protodeboronation.

Section 3: Validated Experimental Protocol

This step-by-step methodology is engineered as a self-validating system to ensure high-fidelity synthesis of 4-Cyclopropyl-2-fluorobenzonitrile 2.

Phase 1: Preparation and Rigorous Degassing

  • Charge an oven-dried, resealable Schlenk tube with 4-bromo-2-fluorobenzonitrile (2.00 g, 10.00 mmol) and potassium phosphate (K3PO4) (7.37 g, 34.70 mmol).

  • Add a solvent mixture of Toluene (48 mL) and Water (2.4 mL).

  • Self-Validation Step: Subject the Schlenk tube to three rigorous cycles of freeze-pump-thaw, backfilling with high-purity Argon. The absence of bubbling during the final thaw confirms complete deoxygenation.

Phase 2: Catalyst Activation and Coupling 4. Under a positive counter-flow of Argon, quickly add Palladium(II) acetate (0.12 g, 0.53 mmol) and Tricyclohexylphosphine (0.30 g, 1.07 mmol). 5. Add cyclopropylboronic acid (1.16 g, 13.50 mmol). 6. Seal the Schlenk tube and immerse it in a pre-heated oil bath at 100 °C. Stir vigorously (1000 rpm) to ensure adequate mixing of the biphasic system.

Phase 3: Reaction Monitoring and Workup 7. Self-Validation Step: At t=4 hours, halt stirring to allow phase separation. Extract a 50 µL aliquot from the organic layer. Run a TLC (Hexanes:EtOAc 9:1) and GC-MS. The reaction is complete when the starting material peak (m/z 200) is fully replaced by the product peak (m/z 161). 8. Cool the mixture to room temperature. Dilute with Ethyl Acetate (50 mL) and wash sequentially with distilled water (2 x 30 mL) and saturated brine (30 mL). 9. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. 10. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure 4-Cyclopropyl-2-fluorobenzonitrile as a crystalline solid.

References

  • Source: Googleapis (Patent Document)
  • Source: PMC (National Institutes of Health)
  • Title: Palladium-Catalyzed Cross-Coupling Reaction of Cyclopropylboronic Acids with Aryl Triflates Source: Organic Chemistry Portal URL

Sources

Optimization

Technical Support Center: Troubleshooting 4-Cyclopropyl-2-fluorobenzonitrile Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, process chemists, and drug development professionals troubleshoot the synthesis of 4-Cyclopropyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, process chemists, and drug development professionals troubleshoot the synthesis of 4-Cyclopropyl-2-fluorobenzonitrile . This molecule is a highly valued intermediate in the synthesis of active pharmaceutical ingredients (APIs), including kinase inhibitors and TRPV1 antagonists[1][2].

The primary synthetic route relies on the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-bromo-2-fluorobenzonitrile with cyclopropylboronic acid[1]. While highly effective, this pathway is susceptible to specific mechanistic pitfalls that generate stubborn impurities. This guide breaks down the causality behind these impurities and provides self-validating protocols to eliminate them.

Reaction & Impurity Generation Pathway

G SM1 4-Bromo-2- fluorobenzonitrile Cat Pd Catalyst + Base (e.g., K3PO4) SM1->Cat SM2 Cyclopropylboronic Acid SM2->Cat Prod 4-Cyclopropyl-2- fluorobenzonitrile Cat->Prod Desired Pathway Imp1 2-Fluorobenzonitrile (Dehalogenation) Cat->Imp1 Protodehalogenation Imp2 Amide/Acid (Nitrile Hydrolysis) Cat->Imp2 Strong Base + H2O + Heat Imp3 Homocoupled Dimers Cat->Imp3 O2 Ingress

Reaction pathway and common impurity origins in Suzuki coupling.

Troubleshooting Guide & FAQs

Q1: Why is my nitrile group hydrolyzing into an amide or carboxylic acid during the coupling step? Causality: Nitriles are highly susceptible to basic hydrolysis, especially under the aqueous, high-temperature conditions typical of Suzuki couplings[3]. When strong bases like NaOH or KOH are used, the hydroxide ion acts as a nucleophile, attacking the electrophilic nitrile carbon to form an unstable imidic acid intermediate[4]. This intermediate rapidly tautomerizes to an amide and, under vigorous reflux, further hydrolyzes into a carboxylate salt[5]. Actionable Fix: Switch to a milder, sterically hindered, or anhydrous base. Potassium phosphate (K 3​ PO 4​ ) or Potassium fluoride (KF) are highly effective for cyclopropylboronic acid couplings. They provide the necessary basicity to activate the boronic acid for transmetalation while preserving sensitive functional groups like nitriles[1][6].

Q2: I am detecting significant levels of 2-fluorobenzonitrile (dehalogenated byproduct). How do I prevent this? Causality: Protodehalogenation occurs when the palladium oxidative addition complex undergoes protonation instead of transmetalation. This is often exacerbated by low-quality boronic acids, which stall the catalytic cycle, or excessive moisture[7]. Furthermore, aliphatic boronic acids like cyclopropylboronic acid can sometimes undergo beta-hydride elimination, though the cyclopropyl ring is relatively resistant compared to straight-chain alkyls[7]. Actionable Fix: Ensure the use of high-purity ( 99%) cyclopropylboronic acid to prevent catalyst poisoning and optimize the transmetalation rate[8]. Reduce the water content in your solvent system (e.g., use a Toluene/H 2​ O ratio heavily favoring the organic phase)[1].

Q3: My final API intermediate is failing heavy metal testing due to residual Palladium. What is the most selective removal method? Causality: Homogeneous palladium catalysts form strong coordinate bonds with the nitrogen atoms in the benzonitrile matrix, causing the metal to partition into the organic phase during standard aqueous workups. Regulatory guidelines strictly limit platinum-group metal contamination to <5 ppm for APIs[9]. Traditional crystallization often fails because it concentrates the metal within the crystal lattice[10]. Actionable Fix: Implement a functionalized metal scavenger. Macroporous resins or silica bound with trimercaptotriazine or thiourea ligands exhibit a high affinity for Pd, allowing it to be mechanically filtered out of the process stream without API loss[9][11].

Quantitative Data: Impurity Profiling & Limits

To ensure downstream success, monitor your crude and purified streams against these standard analytical thresholds:

ImpurityMechanistic OriginDetection MethodAcceptable LimitPrevention / Removal Strategy
2-Fluorobenzonitrile ProtodehalogenationGC-MS / HPLC< 0.10%High-purity boronic acid; limit H 2​ O
4-Cyclopropyl-2-fluorobenzamide Nitrile HydrolysisLC-MS< 0.15%Use K 3​ PO 4​ instead of NaOH/KOH
Palladium (Pd) Catalyst ResidueICP-MS< 5 ppmSilica-bound trimercaptotriazine
Dicyclopropyl Oxidative HomocouplingGC-MS< 0.10%Strict inert atmosphere (Ar/N 2​ )

Self-Validating Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol utilizes a self-validating biphasic system designed to maximize transmetalation while preventing nitrile hydrolysis.

  • Reagent Charging: Charge an oven-dried Schlenk flask with 4-bromo-2-fluorobenzonitrile (1.0 eq), high-purity cyclopropylboronic acid (1.3 eq)[8], and K 3​ PO 4​ (2.0 eq)[1].

  • Solvent Degassing: Add a solvent mixture of Toluene/H 2​ O (10:1 v/v).

    • Validation Checkpoint: Sparge the biphasic mixture with Argon for 15 minutes. If oxygen is present, the boronic acid will rapidly homocouple into dicyclopropyl[7].

  • Catalyst Addition: Add Pd(OAc) 2​ (0.05 eq) and a suitable phosphine ligand (e.g., tricyclohexylphosphine) under a positive flow of Argon[1][12].

  • Reaction Execution: Heat the mixture to 80°C for 6-8 hours.

    • Validation Checkpoint: Monitor via HPLC. The reaction is deemed complete when the starting material peak (<1%) is entirely replaced by the 4-Cyclopropyl-2-fluorobenzonitrile peak. If the reaction stalls at 50% conversion, catalyst poisoning has occurred; do not raise the temperature, as this will induce nitrile hydrolysis[3].

  • Workup: Cool to room temperature, partition the layers, and extract the aqueous phase with Toluene.

Protocol 2: Palladium Scavenging Workflow

This workflow ensures compliance with ICH Q3D elemental impurity guidelines (<5 ppm Pd)[10].

PdRemoval Start Crude Reaction Mixture (High Pd Content) Aqueous Aqueous Workup (Removes Salts) Start->Aqueous Scavenger Add Silica-Bound Pd Scavenger Aqueous->Scavenger Filter Filtration (Removes Scavenger-Pd) Scavenger->Filter Test ICP-MS Analysis (< 5 ppm Pd limit) Filter->Test Test->Scavenger Fail (>5 ppm) Pure Purified API Intermediate Test->Pure Pass

Iterative palladium scavenging workflow for API intermediate purification.

  • Scavenger Addition: To the crude organic phase containing 4-Cyclopropyl-2-fluorobenzonitrile, add 10-20 wt% of a silica-bound trimercaptotriazine scavenger[9][11].

  • Incubation: Stir the suspension aggressively at 50°C for 2 hours.

    • Causality Note: Elevated temperature increases the kinetic rate of Pd-ligand complexation, pulling the metal out of the nitrile coordinate bonds[11].

  • Filtration: Filter the mixture through a pad of Celite to remove the silica-bound Pd complex. Wash the pad with minimal Toluene.

  • Verification: Submit a 1 mg sample of the concentrated product for Inductively Coupled Plasma Mass Spectrometry (ICP-MS) analysis.

    • Validation Checkpoint: If Pd concentration is > 5 ppm, the batch fails regulatory limits[9]. Repeat steps 1-3 before proceeding to final crystallization.

References

  • "How to Remove Palladium in three easy steps", Biotage.
  • "Optimizing Suzuki Coupling: The Advantages of Using High-Purity Cyclopropylboronic Acid", NBInno.
  • "Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams", Johnson Matthey Technology Review.
  • "Compounds as syk kinase inhibitors - EP 2489663 A1", European Patent Office (Google Patents).
  • "Palladium Detection for API Purification", Arbor Assays.
  • "Hydrolysis of Nitriles", Organic Chemistry Tutor.
  • "Suzuki Coupling I Common Byproducts in Suzuki Coupling", YouTube.
  • "The Hydrolysis of Nitriles", Chemistry LibreTexts.
  • "Palladium-Catalyzed Cross-Coupling Reaction of Cyclopropylboronic Acids with Aryl Triflates", Organic Chemistry Portal.
  • "The Mechanism of Nitrile Hydrolysis To Carboxylic Acid", Chemistry Steps.
  • "Benzimidazolone-based cinnamamide derivative as trpv1 antagonist", Google Patents.
  • "Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions", Audrey Yun Li.

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for 4-Cyclopropyl-2-fluorobenzonitrile Cross-Coupling

Welcome to the dedicated technical support center for optimizing cross-coupling reactions with 4-Cyclopropyl-2-fluorobenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for optimizing cross-coupling reactions with 4-Cyclopropyl-2-fluorobenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are looking to efficiently and effectively functionalize this versatile building block. Here, we address common challenges and provide practical, field-tested solutions to streamline your experimental workflows. Our focus is on providing not just protocols, but the underlying scientific rationale to empower your decision-making process.

Introduction: The Challenge and Opportunity of 4-Cyclopropyl-2-fluorobenzonitrile

4-Cyclopropyl-2-fluorobenzonitrile is a valuable scaffold in medicinal chemistry, combining the metabolic stability of a cyclopropyl group with the unique electronic properties of a fluorinated benzonitrile. However, the electron-withdrawing nature of the nitrile and fluorine substituents can render the aryl system electron-deficient, presenting unique challenges for standard palladium-catalyzed cross-coupling reactions. Optimizing catalyst loading and reaction parameters is therefore critical to achieving high yields, minimizing side products, and ensuring reproducible results. This guide will provide you with the necessary tools and knowledge to navigate these challenges successfully.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for palladium catalyst loading for the cross-coupling of 4-Cyclopropyl-2-fluorobenzonitrile?

For an initial exploratory reaction, a catalyst loading of 1-2 mol% of a palladium(II) precatalyst such as Pd(OAc)₂ or a preformed palladium(0) source like Pd₂(dba)₃ is a common and effective starting point. For more challenging couplings, or if the initial attempts result in low conversion, increasing the loading to 3-5 mol% can be beneficial. Modern, highly active palladium precatalysts, such as the Buchwald G3 or G4 palladacycles, can often be used at lower loadings (0.5-1 mol%) once initial success has been achieved.[1]

Q2: Which type of ligand is most suitable for this electron-deficient substrate?

The choice of ligand is paramount for the successful cross-coupling of electron-deficient aryl halides. Bulky, electron-rich phosphine ligands are generally the most effective. These ligands promote the crucial oxidative addition step of the catalytic cycle and stabilize the active palladium(0) species.[2][3][4] For Suzuki-Miyaura couplings, ligands like SPhos, XPhos, and RuPhos have demonstrated broad utility with challenging substrates.[3] For Buchwald-Hartwig aminations, similar biarylphosphine ligands are often the catalysts of choice.[5][6]

Q3: How do I select the appropriate base for my reaction?

The base plays a critical role in the catalytic cycle, particularly in the transmetalation step of Suzuki-Miyaura couplings and for the deprotonation of the amine in Buchwald-Hartwig aminations. For Suzuki reactions with 4-Cyclopropyl-2-fluorobenzonitrile, moderately strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃, especially if steric hindrance is a factor.[2] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases such as NaOt-Bu or LHMDS are typically required. However, be mindful of potential functional group incompatibilities (e.g., esters or nitro groups) with strong alkoxide bases.[1][6]

Q4: My reaction is sluggish or stalls at low conversion. What are the first troubleshooting steps?

When a reaction is not proceeding as expected, a systematic approach is key. Here are the initial steps to take:

  • Verify Reagent Purity and Inert Atmosphere: Ensure all reagents, especially the solvent and amine (for Buchwald-Hartwig), are anhydrous and have been handled under an inert atmosphere (argon or nitrogen). Oxygen can deactivate the palladium catalyst.[1]

  • Increase Temperature: Many cross-coupling reactions benefit from elevated temperatures. A stepwise increase in temperature (e.g., from 80 °C to 100 °C) can often overcome activation barriers.

  • Screen Ligands and Bases: If an initial set of conditions fails, a systematic screening of different ligands and bases is the most effective way to identify a productive catalyst system. Refer to the tables in the "Troubleshooting Guide" section for suggestions.

  • Consider a Different Palladium Precatalyst: If you are using a Pd(II) source that requires in situ reduction, switching to a preformed, air-stable Pd(0) precatalyst (e.g., a Buchwald palladacycle) can lead to more consistent catalyst activation.[1]

Troubleshooting Guide: Common Issues and Solutions

This section is designed to help you diagnose and resolve specific problems you may encounter during your experiments.

Issue 1: Low or No Product Yield
Potential Cause Suggested Solution Scientific Rationale
Inactive Catalyst Use a fresh batch of palladium precursor and ligand. Ensure rigorous exclusion of air from your reaction by properly degassing the solvent and using an inert atmosphere.The active Pd(0) species is susceptible to oxidation, which deactivates the catalyst. Phosphine ligands can also be oxidized.[1]
Inefficient Oxidative Addition Switch to a more electron-rich and sterically bulky phosphine ligand (e.g., SPhos, XPhos, RuPhos for Suzuki; similar biarylphosphines for Buchwald-Hartwig). Increase the reaction temperature.Electron-deficient aryl halides require an electron-rich palladium center to facilitate oxidative addition. Bulky ligands promote the formation of a coordinatively unsaturated, highly reactive Pd(0) species.[2][3][4]
Suboptimal Base For Suzuki couplings, screen stronger inorganic bases like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig aminations, consider a switch from NaOt-Bu to LHMDS.The base is crucial for activating the boronic acid (Suzuki) or deprotonating the amine (Buchwald-Hartwig). The choice of base can significantly impact the reaction rate and yield.[2]
Poor Reagent Quality Ensure the purity of 4-Cyclopropyl-2-fluorobenzonitrile and the coupling partner. Purify if necessary.Impurities can poison the catalyst or participate in side reactions, leading to lower yields.
Issue 2: Significant Side Product Formation
Side Product Potential Cause Mitigation Strategy Scientific Rationale
Homocoupling of Boronic Acid (Suzuki) Presence of oxygen in the reaction mixture. High reaction temperatures.Rigorously degas all solvents and reagents. Maintain a positive pressure of inert gas. Consider lowering the reaction temperature.Oxygen can promote the oxidative homocoupling of the boronic acid. Lower temperatures can disfavor this side reaction relative to the desired cross-coupling.[2]
Hydrodehalogenation (Replacement of Halide with -H) Formation of a palladium-hydride intermediate, which can arise from trace water or other proton sources.Use anhydrous solvents and reagents. Ensure the base is of high purity.Palladium-hydride species can reductively eliminate with the aryl group, leading to the hydrodehalogenated byproduct.
Protodeboronation (Suzuki) Presence of excess water or protic solvents, especially with electron-deficient boronic acids.Minimize the amount of water in the reaction or use anhydrous conditions. Use a milder base like KF.The C-B bond of the boronic acid can be cleaved by a proton source, leading to the formation of the corresponding arene.

Experimental Protocols & Data

General Protocol for a Suzuki-Miyaura Coupling Screening Reaction

This protocol provides a starting point for the Suzuki-Miyaura coupling of 4-Cyclopropyl-2-fluorobenzonitrile with an arylboronic acid.

  • Reaction Setup: In an oven-dried vial equipped with a magnetic stir bar, add 4-Cyclopropyl-2-fluorobenzonitrile (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

  • Inert Atmosphere: Seal the vial with a PTFE-lined cap and purge with argon or nitrogen for 5-10 minutes.

  • Reagent Addition: In a separate vial, prepare a stock solution of the palladium precatalyst and ligand in the reaction solvent. Add the appropriate volume of this solution to the reaction vial via syringe.

  • Reaction: Place the vial in a preheated aluminum block and stir at the desired temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Data Presentation: Catalyst System Screening for Suzuki-Miyaura Coupling

The following table provides a recommended screening panel for the Suzuki-Miyaura coupling of 4-Cyclopropyl-2-fluorobenzonitrile with a generic arylboronic acid. This panel is designed to quickly identify a promising set of reaction conditions.

Entry Pd Precatalyst (mol%) Ligand (mol%) Base (2.0 equiv.) Solvent Temperature (°C)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O (10:1)100
2Pd₂(dba)₃ (1)XPhos (3)Cs₂CO₃1,4-Dioxane100
3SPhos Pd G3 (2)-K₂CO₃2-MeTHF80
4Pd(OAc)₂ (2)RuPhos (4)K₃PO₄Toluene110
General Protocol for a Buchwald-Hartwig Amination Screening Reaction

This protocol is a starting point for the Buchwald-Hartwig amination of 4-Cyclopropyl-2-fluorobenzonitrile with a primary or secondary amine.

  • Reaction Setup: In a glovebox, charge an oven-dried vial with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (2-4 mol%), and the base (e.g., NaOt-Bu, 1.2-1.5 equiv.).

  • Reagent Addition: Add 4-Cyclopropyl-2-fluorobenzonitrile (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Seal the vial and heat with stirring in a preheated aluminum block (e.g., 80-110 °C).

  • Monitoring and Work-up: Follow the procedures outlined in the Suzuki-Miyaura protocol.

Visualizing the Workflow

Troubleshooting Workflow for Low Yield

The following diagram illustrates a logical workflow for troubleshooting a low-yielding cross-coupling reaction.

Troubleshooting_Workflow start Low or No Product Yield check_reagents Verify Reagent Purity & Inert Atmosphere start->check_reagents increase_temp Increase Reaction Temperature check_reagents->increase_temp If no improvement screen_ligands Screen Ligands increase_temp->screen_ligands If still low yield success Reaction Optimized increase_temp->success If yield improves screen_bases Screen Bases screen_ligands->screen_bases If modest improvement screen_ligands->success If yield improves change_catalyst Change Palladium Precatalyst screen_bases->change_catalyst If still suboptimal screen_bases->success If yield improves change_catalyst->success If yield improves

Caption: A decision tree for troubleshooting low-yielding cross-coupling reactions.

Catalytic Cycle of a Suzuki-Miyaura Coupling

This diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling.

Suzuki_Cycle pd0 LₙPd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_intermediate1 LₙPd(II)(Ar)(X) oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation Ar'-B(OR)₂ pd_intermediate2 LₙPd(II)(Ar)(Ar') transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Ar-Ar'

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. [Link]

  • Fors, B. P., & Buchwald, S. L. (2009). A New Class of Easily Activated Palladium Precatalysts for Facile C–N Cross-Coupling Reactions and Low Temperature Oxidative Addition of Aryl Chlorides. Journal of the American Chemical Society, 131(36), 12898–12899. [Link]

  • Dennis, J. M., White, N. A., Liu, R. Y., & Buchwald, S. L. (2018). Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common, Soluble Base in C–N Coupling. Journal of the American Chemical Society, 140(11), 4189–4192. [Link]

  • Zhu, F., & Wang, Z.-X. (2014). Nickel-Catalyzed Cross-Coupling of Aryl Fluorides and Organozinc Reagents. The Journal of Organic Chemistry, 79(9), 4285–4292. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]

  • ChemRxiv. (2023). Fe-Promoted C-F Activation of Aryl Fluorides Enables Heck-Type Coupling with Alkenes and One-Pot Synthesis of Indenes. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. [Link]

  • Inno Pharmchem. (2026). The Indispensable Role of 4-Bromo-2-fluorobenzonitrile in Modern Chemical Synthesis. [Link]

  • ScienceDirect. (n.d.). Cross-Coupling Reactions Guide. [Link]

  • ResearchGate. (n.d.). Screening of different ligands for Suzuki coupling. [Link]

  • ResearchGate. (n.d.). aryl fluoride cross-coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Wikipedia. (2023). Sonogashira coupling. In Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ACS Publications. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(23), 4425–4428. [Link]

  • ACS Publications. (2014). Nickel-Catalyzed Cross-Coupling of Aryl Fluorides and Organozinc Reagents. The Journal of Organic Chemistry, 79(9), 4285–4292. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. [Link]

  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • National Center for Biotechnology Information. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • IRIS. (n.d.). Cross-Coupling Reactions of Aryl Iodides with Nitriles: A comparative DFT Study on the different selectivity of Au. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • National Center for Biotechnology Information. (2011). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. [Link]

  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]

  • MDPI. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]

  • National Center for Biotechnology Information. (2002). Organoborane coupling reactions (Suzuki coupling). [Link]

  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

  • University of Rochester. (n.d.). Cross-Coupling Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. [Link]

  • PubChem. (n.d.). 4-Bromo-2-fluorobenzonitrile. [Link]

Sources

Optimization

Technical Support Center: 4-Cyclopropyl-2-fluorobenzonitrile Purification &amp; Recrystallization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 4-Cyclopropyl-2-fluorobenzonitrile (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 4-Cyclopropyl-2-fluorobenzonitrile (CAS: 1394068-31-5).

This compound is a highly valuable building block, frequently utilized via Suzuki-Miyaura coupling to synthesize active pharmaceutical ingredients (APIs) such as Bruton's tyrosine kinase (BTK) inhibitors (e.g., Remibrutinib) and TRPV1 antagonists 1. However, its low molecular weight and specific dipole characteristics make purification prone to bottlenecks like co-elution and "oiling out." This guide provides causality-driven troubleshooting and self-validating protocols to ensure >99% purity.

Reaction Pathway & Impurity Generation

To purify a compound effectively, you must first understand the causality of its impurity profile. 4-Cyclopropyl-2-fluorobenzonitrile is typically synthesized by coupling 4-bromo-2-fluorobenzonitrile with cyclopropylboronic acid using a Palladium catalyst 2.

G SM 4-Bromo-2-fluorobenzonitrile (Starting Material) Reaction Suzuki-Miyaura Coupling (Toluene/Water, Heat) SM->Reaction Reagents Cyclopropylboronic Acid + Pd Catalyst + Base Reagents->Reaction Product 4-Cyclopropyl-2-fluorobenzonitrile (Target Product) Reaction->Product Main Pathway Imp1 Pd Black & Soluble Pd (Catalyst Residue) Reaction->Imp1 Degradation Imp2 Debrominated Byproduct (2-Fluorobenzonitrile) Reaction->Imp2 Side Reaction

Reaction pathway and impurity generation for 4-Cyclopropyl-2-fluorobenzonitrile.

Quantitative Data Summary
ParameterValueCausality / Impact on Purification Strategy
Molecular Weight 161.18 g/mol Low MW and lack of strong H-bond donors lead to a low melting point; highly prone to "oiling out" instead of crystallizing.
Predicted Boiling Point 250.4 ± 33.0 °CHigh enough to allow aggressive concentration in vacuo (rotary evaporation) without product volatilization 3.
TLC R_f (10% EtOAc/Hexane) ~0.45Requires low-polarity, isocratic elution to separate from the brominated starting material.
Primary Impurities Pd, Unreacted SMNecessitates metal scavengers and high-resolution flash chromatography prior to crystallization.

Troubleshooting & FAQs

Q1: During flash chromatography, my product is co-eluting with the starting material (4-bromo-2-fluorobenzonitrile). How do I resolve this? A: This is a classic selectivity issue. The substitution of a bromine atom (a large, polarizable halogen) with a cyclopropyl group (a lipophilic, slightly electron-donating alkyl ring) does not significantly alter the overall dipole moment of the benzonitrile core. Because their affinities for the silica stationary phase are nearly identical, gradient elution often pushes both compounds off the column simultaneously. Solution: Switch to a highly non-polar, strictly isocratic solvent system (e.g., 2% to 5% Ethyl Acetate in Hexanes). This maximizes the number of theoretical plates and exploits the minor differences in hydrogen bonding between the silica silanols and the nitrile group.

Q2: My isolated product has a dark grey/brown tint and is failing in downstream cross-coupling steps. What went wrong? A: The dark tint is a definitive indicator of residual Palladium (Pd black or soluble Pd complexes) from the Suzuki coupling 2. Because benzonitriles can weakly coordinate to transition metals, standard liquid-liquid extraction will not remove it. You must use a chemical scavenger (like thiol-functionalized silica) prior to chromatography.

Q3: When attempting to recrystallize, the product separates as a viscous yellow oil at the bottom of the flask instead of forming crystals. How can I induce solidification? A: This phenomenon, known as "oiling out," occurs because 4-Cyclopropyl-2-fluorobenzonitrile has a low melting point. Trace impurities (even 1-2% of toluene or unreacted boronic acid) disrupt the already weak crystal lattice, causing freezing point depression. The compound forms a supercooled liquid. Solution: You must force the polar -CN groups to self-associate by using an extremely non-polar anti-solvent (cold pentane) and applying mechanical shear (trituration) at sub-zero temperatures.

Self-Validating Experimental Protocols

G Crude Crude Mixture (in EtOAc) Scavenge Pd Scavenging (Thiol-Silica) Crude->Scavenge Filter Flash Chromatography (Hexane/EtOAc) Scavenge->Flash Load Conc Concentration in Vacuo Flash->Conc Isolate Cryst Cold Trituration (-20°C Pentane) Conc->Cryst Solidify Pure Pure Product (>99% HPLC) Cryst->Pure Dry

End-to-end purification and recrystallization workflow.

Protocol A: Palladium Scavenging & Flash Chromatography

Purpose: To remove catalytic metals and organic byproducts.

  • Reconstitution & Scavenging: Dissolve the crude reaction mixture in Ethyl Acetate (10 mL per gram of crude). Add 0.5 equivalents (by weight) of SiliaMetS® Thiol (or activated carbon). Stir at 40 °C for 2 hours.

  • Filtration: Filter the suspension through a tightly packed pad of Celite. Wash the pad with an additional 2 column volumes of EtOAc.

  • Concentration: Concentrate the filtrate in vacuo to yield a crude oil.

  • Column Loading: Dry-load the crude oil onto silica gel (1:2 ratio of crude to silica) to prevent band-broadening.

  • Isocratic Elution: Run the flash column using an isocratic solvent system of 3% EtOAc in Hexanes. Collect small fractions.

  • Self-Validation Check: Monitor fractions via UV at 254 nm. To conclusively validate the separation from the brominated starting material, run a GC-MS on the combined fractions. The target product will show a molecular ion peak at m/z 161. If an isotopic doublet at m/z 200/202 is absent, the separation is fully validated.

Protocol B: Low-Temperature Trituration (Recrystallization)

Purpose: To isolate the final product as a high-purity solid and prevent oiling out.

  • Solvent Exchange: Take the concentrated, purified oil from Protocol A and dissolve it in a minimal amount of diethyl ether (approx. 1 mL per gram).

  • Anti-Solvent Addition: Slowly add cold pentane (pre-chilled to -20 °C) dropwise while stirring vigorously until the solution becomes slightly turbid.

  • Nucleation Induction: Transfer the flask to a -20 °C freezer. If an oil droplet forms at the bottom, use a glass stirring rod to scratch the inside of the flask (mechanical shear) directly inside the oil layer. This provides a high-energy surface to overcome the nucleation barrier.

  • Filtration: Once distinct crystals form, filter rapidly over a chilled Büchner funnel. Wash the filter cake with -20 °C pentane.

  • Self-Validation Check: Observe the phase transition during scratching. If the solution transitions from a biphasic liquid (oil in solvent) to a suspension of distinct, filterable white/pale-yellow needles, lattice formation is successful. If it remains an oil, the solvent is too polar; evaporate the ether and repeat with pure pentane.

References

  • Title: US20230147428A1 - Benzimidazolone-based cinnamamide derivative as trpv1 antagonist and pharmaceutical composition for treatment or prevention of pain containing same as active ingredient | Source: Google Patents | URL
  • Title: EP 2489663 A1 - Compounds as syk kinase inhibitors | Source: European Patent Office | URL
  • Title: 4-Cyclopropyl-2-fluorobenzonitrile | Source: ChemicalBook | URL

Sources

Troubleshooting

Technical Support Center: Reducing Debromination in 4-Cyclopropyl-2-fluorobenzonitrile Synthesis

Welcome to the Advanced Synthesis Support Center. This portal is designed for researchers, application scientists, and drug development professionals encountering high levels of protodehalogenation (debromination) during...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This portal is designed for researchers, application scientists, and drug development professionals encountering high levels of protodehalogenation (debromination) during the synthesis of 4-cyclopropyl-2-fluorobenzonitrile. This compound is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including Syk kinase inhibitors and TRPV1 antagonists[1][2].

The Suzuki-Miyaura cross-coupling of 4-bromo-2-fluorobenzonitrile with a cyclopropyl boron source is notoriously challenging. Below, we break down the mechanistic causality of the debromination side reaction, provide a diagnostic troubleshooting guide, and outline a self-validating standard operating procedure (SOP) to optimize your yield.

Knowledge Base: The Causality of Debromination

To eliminate a side product, you must first understand its origin. In palladium-catalyzed cross-couplings, debromination (hydrodehalogenation) occurs when a palladium-hydride (Pd-H) species forms and participates in a competing catalytic cycle[3].

When coupling 4-bromo-2-fluorobenzonitrile with cyclopropylboronic acid, two specific mechanistic bottlenecks exacerbate this issue:

  • Slow Transmetalation: Unlike sp2 -hybridized arylboronic acids, sp3 -hybridized cyclopropylboronic acid is sterically hindered and lacks the π -system necessary to accelerate transmetalation. This kinetic bottleneck prolongs the lifetime of the oxidative addition complex, Pd(II)(Ar)(Br), leaving it vulnerable to hydride capture[4].

  • Protodeboronation: Cyclopropylboronic acid is highly susceptible to protodeboronation under basic, aqueous conditions[5]. As the boron source degrades, the catalytic cycle stalls, forcing the stranded Pd(II)-aryl complex to seek alternative reaction pathways, such as abstracting a hydride from the solvent, base, or degrading ligands.

Mechanism Pd0 Pd(0) Catalyst OxAdd Pd(II)(Ar)(Br) Oxidative Addition Pd0->OxAdd 4-Bromo-2-fluorobenzonitrile TransMet Pd(II)(Ar)(Cyclopropyl) Transmetalation (Slow) OxAdd->TransMet + Boron Source PdH Pd(II)(Ar)(H) Hydride Capture OxAdd->PdH Competing Pathway Prod 4-Cyclopropyl-2-fluorobenzonitrile (Desired Product) TransMet->Prod Reductive Elimination Prod->Pd0 DeBrom 2-Fluorobenzonitrile (Debromination Product) PdH->DeBrom Reductive Elimination DeBrom->Pd0 Hydride Hydride Source (Solvent/Base/Ligand) Hydride->PdH Boron Cyclopropyl Boron Source Boron->TransMet

Catalytic cycle of Suzuki coupling versus the competing debromination pathway.

Diagnostic Decision Tree

If your LC-MS or GC-MS analysis reveals a high ratio of 2-fluorobenzonitrile (debrominated) to 4-cyclopropyl-2-fluorobenzonitrile (product), follow this logical workflow to isolate and eliminate the variables causing Pd-H formation.

Workflow Start High Debromination Observed CheckBoron 1. Evaluate Boron Source Switch to Potassium Cyclopropyltrifluoroborate Start->CheckBoron CheckLigand 2. Optimize Ligand Use bulky, electron-rich phosphines (e.g., PCy3, RuPhos) CheckBoron->CheckLigand If protodeboronation persists CheckBase 3. Modify Base & Solvent Switch to K3PO4 in Toluene/H2O (Avoid Alcohols) CheckLigand->CheckBase If Pd-H formation continues Success Optimized Cross-Coupling High Yield, Low Debromination CheckBase->Success Resolved

Step-by-step troubleshooting workflow to eliminate debromination side reactions.

Troubleshooting Guides & FAQs

Q1: I am observing over 30% of 2-fluorobenzonitrile in my crude mixture. Why is the starting material debrominating so rapidly? A1: The primary culprit is likely your choice of solvent and base. If you are using primary or secondary alcohols (e.g., ethanol, isopropanol) combined with a strong base (e.g., NaOtBu), the alcohol can undergo β -hydride elimination to generate a highly active palladium-hydride species[6]. Action: Switch to a non-protic organic solvent system like Toluene/H₂O or CPME/H₂O, and use a milder inorganic base such as K₃PO₄ or Cs₂CO₃.

Q2: My cyclopropylboronic acid seems to be degrading before the reaction completes. How can I prevent this? A2: Cyclopropylboronic acid is notoriously unstable and rapidly undergoes protodeboronation in alkaline solutions[5]. When the boron source is depleted, the Pd(II)-aryl complex is forced down the debromination pathway. Action: Replace cyclopropylboronic acid with Potassium cyclopropyltrifluoroborate ( C3​H5​BF3​K ). Trifluoroborate salts hydrolyze slowly in situ, providing a controlled, steady release of the active boronic species. This "slow-release" mechanism prevents a buildup of unstable intermediates and drastically reduces protodeboronation[7].

Q3: Which ligand architecture is best suited for sp3 cross-couplings to outcompete debromination? A3: You must accelerate the transmetalation and reductive elimination steps so they outpace hydride capture. Standard ligands like PPh₃ are insufficiently electron-rich for this task. Action: Utilize bulky, electron-rich dialkylbiaryl phosphines such as RuPhos or SPhos , or use Tricyclohexylphosphine (PCy₃) . These ligands increase the electron density on the palladium center (accelerating oxidative addition/transmetalation) while their steric bulk forces the rapid reductive elimination of the desired product[8].

Quantitative Data & Optimization Matrix

The following table summarizes the causal impact of adjusting reaction parameters on the ratio of desired cross-coupling to debromination. Data is synthesized from established optimization campaigns for sp3 -Suzuki couplings[3][7][9].

ParameterSub-Optimal ConditionOptimized ConditionMechanistic Impact on DebrominationExpected Debromination %
Boron Source Cyclopropylboronic acidPotassium cyclopropyltrifluoroboratePrevents protodeboronation; ensures stoichiometric availability for transmetalation.Drops from ~25% to <5%
Ligand PPh₃PCy₃ or RuPhosAccelerates transmetalation and reductive elimination, outcompeting Pd-H capture.Drops from ~15% to <2%
Base NaOtBu / NaOHK₃PO₄ or Cs₂CO₃Minimizes the generation of hydride donor species in the reaction medium.Drops from ~20% to <5%
Solvent Ethanol / WaterToluene / WaterEliminates solvent-based β -hydride elimination pathways.Drops from ~30% to <1%

Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes Potassium cyclopropyltrifluoroborate and PCy₃ to construct a highly efficient, debromination-resistant catalytic system. The protocol includes built-in self-validation steps (In-Process Controls) to ensure causality and trust in the methodology.

Reagents Required:
  • Electrophile: 4-Bromo-2-fluorobenzonitrile (1.0 equiv, 10.0 mmol)

  • Nucleophile: Potassium cyclopropyltrifluoroborate (1.3 equiv, 13.0 mmol)

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Ligand: Tricyclohexylphosphine (PCy₃) (10 mol%)

  • Base: Potassium phosphate tribasic (K₃PO₄) (3.0 equiv, 30.0 mmol)

  • Solvent: Toluene / Deionized Water (3:1 ratio, 0.2 M)

Step-by-Step Methodology:
  • System Preparation & Degassing (Critical Step):

    • Causality: Oxygen can oxidize the electron-rich PCy₃ ligand, rendering it inactive and leaving the Pd center under-coordinated and prone to decomposition or side reactions.

    • Action: In an oven-dried Schlenk flask, add Toluene (37.5 mL) and H₂O (12.5 mL). Sparge the biphasic mixture with Argon for at least 30 minutes prior to reagent addition.

  • Reagent Loading:

    • Under a positive flow of Argon, charge the flask with 4-bromo-2-fluorobenzonitrile, Potassium cyclopropyltrifluoroborate, and K₃PO₄.

    • Add Pd(OAc)₂ and PCy₃ last.

  • Reaction Initiation:

    • Seal the flask and heat the vigorously stirring biphasic mixture to 95 °C.

    • Self-Validation Check 1: Within 15-30 minutes of reaching temperature, the mixture should transition from a pale yellow/orange to a deep, homogenous reddish-brown, indicating the successful formation of the active Pd(0)-PCy₃ complex. If the solution turns black and precipitates form, palladium black has crashed out due to oxygen contamination or ligand failure.

  • In-Process Control (IPC) Monitoring:

    • After 4 hours, halt stirring to let the phases separate. Withdraw a 50 µL aliquot from the upper organic (Toluene) layer.

    • Dilute with HPLC-grade acetonitrile and analyze via LC-MS.

    • Self-Validation Check 2: You should observe the product mass ( [M+H]+=162.1 ) with <2% of the debrominated mass ( [M+H]+=122.0 ). If starting material remains, continue heating for an additional 2 hours.

  • Workup and Isolation:

    • Cool the reaction to room temperature. Dilute with Ethyl Acetate (50 mL) and separate the layers.

    • Wash the organic layer with water ( 2×30 mL) and brine ( 1×30 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield pure 4-cyclopropyl-2-fluorobenzonitrile as a crystalline solid.

References

To ensure the highest standards of scientific integrity (E-E-A-T), the mechanistic principles and optimized parameters discussed in this guide are grounded in the following authoritative sources:

  • Cox, P. A., et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society / Semantic Scholar. URL:[Link]

  • Chénier, M., et al. "Cross-Coupling of Mesylated Phenol Derivatives with Potassium Cyclopropyltrifluoroborate." National Institutes of Health (NIH) / PMC. URL:[Link]

  • Chemistry LibreTexts. "Suzuki-Miyaura Coupling: Reaction Mechanism and Mechanistic Studies." LibreTexts. URL:[Link]

  • ACS Publications. "A C–H Borylation Approach to Suzuki–Miyaura Coupling of Typically Unstable 2–Heteroaryl and Polyfluorophenyl Boronates." Organic Letters. URL: [Link]

Sources

Optimization

Solvent optimization for 4-Cyclopropyl-2-fluorobenzonitrile liquid-liquid extraction

Welcome to the Technical Support Center for the isolation and purification of 4-Cyclopropyl-2-fluorobenzonitrile . This compound is a critical lipophilic intermediate frequently utilized in the synthesis of Syk kinase in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 4-Cyclopropyl-2-fluorobenzonitrile . This compound is a critical lipophilic intermediate frequently utilized in the synthesis of Syk kinase inhibitors and TRPV1 antagonists[1][2].

Because this intermediate is typically synthesized via a Suzuki-Miyaura cross-coupling between 4-bromo-2-fluorobenzonitrile and cyclopropylboronic acid[1], the post-reaction matrix is highly complex. It contains aqueous phosphate salts, palladium catalyst residues, and organic byproducts. This guide provides field-proven, self-validating methodologies to optimize your Liquid-Liquid Extraction (LLE) workflow.

Mechanistic Extraction Workflow

LLE_Workflow A Aqueous Reaction Mixture (Post-Suzuki Coupling) B Solvent Screening (Toluene, 2-MeTHF, EtOAc) A->B Add Solvent C Phase Separation & Emulsion Resolution B->C Agitate & Settle D Aqueous Wash (Brine / Pd Scavengers) C->D Extract Organic Layer E Organic Phase Concentration D->E Dry (Na2SO4) F Pure 4-Cyclopropyl- 2-fluorobenzonitrile E->F Evaporate

Workflow for LLE optimization of 4-Cyclopropyl-2-fluorobenzonitrile post-Suzuki coupling.

Frequently Asked Questions (FAQs)

Q1: Which organic solvent is optimal for extracting 4-Cyclopropyl-2-fluorobenzonitrile from the aqueous reaction mixture? A: Solvent selection is governed by the analyte's relative hydrophobicity (LogP) and modern green chemistry mandates[3]. 4-Cyclopropyl-2-fluorobenzonitrile is moderately lipophilic due to its cyclopropyl and benzene rings, but retains slight polarity from the cyano and fluoro groups.

  • 2-Methyltetrahydrofuran (2-MeTHF): This is the optimal choice. According to the ACS GCI Pharmaceutical Roundtable and Sanofi’s solvent selection guidelines, 2-MeTHF is a highly recommended green alternative to dichloromethane (DCM)[4][5]. It provides excellent solubility for functionalized aromatics and cleanly phase-separates from water.

  • Toluene: The standard solvent often used in the initial Suzuki coupling[1]. It offers excellent partitioning for non-polar to slightly polar benzonitriles.

  • Causality: Matching the polarity of the extraction solvent to the analyte's LogP ensures maximum recovery[3]. Note that unlike DCM (which forms the bottom layer), greener alternatives like 2-MeTHF and Toluene have densities less than 1.0 g/mL and will form the top organic layer, altering your physical draining sequence.

Q2: I am observing a persistent emulsion during the aqueous wash phase. How do I resolve this? A: Emulsions in post-Suzuki LLE are typically caused by fine palladium black particulates acting as surfactants, or a low density differential between the aqueous and organic phases.

  • Causality & Resolution: Emulsions stabilize when interfacial tension is low. By adding a saturated sodium chloride (brine) solution, you increase the ionic strength and density of the aqueous phase. This decreases the solubility of water in the organic phase (a process known as "salting out"), forcing the immiscible organic droplets to coalesce and separate cleanly[3]. If palladium black is the culprit, passing the biphasic mixture through a pad of Celite® prior to separation will physically remove the emulsifying agent.

Q3: How can I ensure palladium catalyst residues are not carried over into the organic extract? A: Palladium carryover can degrade the product and severely interfere with downstream synthetic steps.

  • Causality & Resolution: Incorporate an aqueous wash with a metal scavenger, such as a 10% aqueous L-cysteine solution. The thiol and amine groups of L-cysteine form highly water-soluble, stable complexes with Pd(II) ions, pulling them out of the organic phase. Furthermore, using multiple lower-volume washes (e.g., 3 x 0.5 volumes) is thermodynamically more efficient for partitioning trace metals than a single large-volume wash.

Troubleshooting Data: Solvent Comparison Matrix

The following table summarizes the quantitative and qualitative data for selecting an LLE solvent for this specific compound, grounded in pharmaceutical industry standards[1][4][5].

SolventPolarity / LogP MatchPhase Separation SpeedEnvironmental / Safety ProfileRecommended Use Case
2-MeTHF HighVery FastExcellent (Green alternative)Best overall for selectivity, high recovery, and sustainability[4].
Toluene HighFastModerate (OEBV / toxicity concerns)Default for in-situ extraction if used as the Suzuki reaction solvent[1].
EtOAc ModerateModerate (Prone to hydrolysis)GoodGeneral cleanup, but may co-extract polar boronic acid impurities.
DCM HighFast (Bottom layer)Poor (CMR compound)Avoid ; flagged for mandatory substitution by Sanofi guidelines[5].

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Each step includes a specific observational or analytical check to ensure the causality of the chemical process is functioning as intended.

Step 1: Preparation & Particulate Filtration

  • Action: Upon completion of the Suzuki coupling, cool the reaction mixture to room temperature. Filter the crude biphasic mixture through a 1 cm pad of Celite® under vacuum.

  • Causality: Removes precipitated palladium black that acts as an emulsion-stabilizing surfactant.

  • Validation Check: The resulting filtrate must be a clear, biphasic liquid completely free of suspended black particulates.

Step 2: Primary Extraction

  • Action: Transfer the filtrate to a separatory funnel. Add 2-MeTHF (maintaining an organic-to-aqueous ratio of roughly 3:1 to 7:1)[3]. Agitate vigorously for 2 minutes, venting frequently, and allow to settle.

  • Causality: Vigorous agitation maximizes the interfacial surface area between the immiscible phases, accelerating the mass transfer of 4-Cyclopropyl-2-fluorobenzonitrile into the organic layer based on its LogP[3].

  • Validation Check: A sharp, distinct phase boundary should be visible within 5 minutes. Drain the lower aqueous layer and spot it on a TLC plate (UV 254 nm). The absence of a UV-active spot at the product's Rf confirms complete extraction.

Step 3: Metal Scavenging Wash

  • Action: Add 0.5 volumes of 10% aqueous L-cysteine to the retained organic phase. Agitate for 5 minutes, settle, and drain the lower aqueous layer.

  • Causality: Chelates lipophilic Pd(II) complexes, rendering them water-soluble.

  • Validation Check: The organic layer's color should noticeably lighten (typically from dark brown/yellow to pale yellow), indicating the successful removal of colored palladium complexes.

Step 4: Brine Wash (Salting Out)

  • Action: Wash the organic phase with 0.5 volumes of saturated NaCl solution.

  • Causality: The high ionic strength decreases water solubility in the organic phase, breaking any residual micro-emulsions and pre-drying the solvent[3].

  • Validation Check: The organic layer will transition from slightly cloudy to optically clear.

Step 5: Drying & Concentration

  • Action: Transfer the organic layer to an Erlenmeyer flask, add anhydrous Na₂SO₄, and stir for 10 minutes. Filter and concentrate under reduced pressure.

  • Validation Check: Weigh the flask periodically during evaporation. The process is complete when a constant mass is achieved, yielding pure 4-Cyclopropyl-2-fluorobenzonitrile ready for downstream application.

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 4-Cyclopropyl-2-fluorobenzonitrile Workflows

Welcome to the Technical Support Center for 4-Cyclopropyl-2-fluorobenzonitrile (CAS: 1394068-31-5). This molecule is a highly valued building block in medicinal chemistry, prominently featured in the synthesis of 1[1] an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-Cyclopropyl-2-fluorobenzonitrile (CAS: 1394068-31-5). This molecule is a highly valued building block in medicinal chemistry, prominently featured in the synthesis of 1[1] and 2[2]. However, researchers frequently encounter significant steric and electronic hurdles when working with this compound. The bulky C4-cyclopropyl group heavily shields the adjacent C3 and C5 positions, while the ortho-relationship between the C2-fluorine and C1-nitrile complicates nucleophilic aromatic substitutions (SNAr) and nitrile functionalizations.

This guide provides field-proven troubleshooting, causal mechanistic explanations, and validated protocols to help you bypass these steric bottlenecks.

Section 1: Synthesis of the Core Scaffold via Suzuki-Miyaura Coupling

Q: My Suzuki coupling between 4-bromo-2-fluorobenzonitrile and cyclopropylboronic acid is stalling at <30% conversion. How can I drive this to completion?

A: The stalling is caused by the high steric demand of the cyclopropyl group during the transmetalation and reductive elimination steps of the palladium catalytic cycle. Standard ligands (like PPh3) often fail because they lack the necessary steric bulk to force the reductive elimination of the bulky cyclopropyl group from the palladium center.

The Solution: Switch to an electron-rich, sterically demanding phosphine ligand such as tricyclohexylphosphine (PCy3) or a tetraphosphine complex like Tedicyp. The large cone angle of PCy3 introduces severe steric tension in the Pd(II) intermediate. This tension is rapidly relieved upon reductive elimination, thereby accelerating product formation. Furthermore,3[3]; it facilitates the formation of the reactive boronate species, significantly accelerating the sluggish transmetalation step.

Table 1: Catalyst/Ligand Optimization for Cyclopropylboronic Acid Coupling
Catalyst SystemSolvent SystemTemp (°C)ConversionCausality / Notes
Pd(PPh3)4 (5 mol%)Toluene / K2CO390< 30%Insufficient steric bulk to drive reductive elimination.
Pd(OAc)2 / P(o-tol)3THF / K3PO480~ 50%Moderate improvement, but transmetalation remains slow.
Pd(OAc)2 / PCy3 Toluene / H2O / K3PO4 100 > 95% Water accelerates transmetalation; PCy3 drives reductive elimination.
[Pd(C3H5)Cl]2 / TedicypXylene / K2CO3130> 90%Highly efficient for4[4].
Validated Protocol: High-Yield Synthesis of 4-Cyclopropyl-2-fluorobenzonitrile
  • Preparation: In an oven-dried Schlenk tube, add 4-bromo-2-fluorobenzonitrile (1.0 equiv, 10.0 mmol), cyclopropylboronic acid (1.3 equiv, 13.0 mmol), and potassium phosphate (K3PO4, 3.5 equiv, 34.7 mmol).

  • Catalyst Addition: Add Palladium acetate (Pd(OAc)2, 5 mol%) and Tricyclohexylphosphine (PCy3, 10 mol%).

  • Solvent: Add a degassed mixture of Toluene (48 mL) and Water (2.4 mL). Note: The 20:1 Toluene:Water ratio is critical for boronate activation without degrading the catalyst.

  • Reaction: Seal the tube, purge with Argon (3 cycles), and heat to 100 °C for 16 hours with vigorous stirring.

  • Workup: Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over MgSO4, and purify via silica gel flash chromatography (Hexane/EtOAc). Expected yield: 85-92%.

Suzuki A 4-Bromo-2-fluorobenzonitrile D Oxidative Addition A->D B Cyclopropylboronic Acid E Transmetalation (Water Accelerated) B->E C Pd(OAc)2 / PCy3 (Bulky Ligand) C->D D->E F Reductive Elimination (Steric Relief) E->F G 4-Cyclopropyl-2-fluorobenzonitrile F->G

Mechanistic pathway of Suzuki-Miyaura coupling utilizing bulky ligands to overcome steric drag.

Section 2: Nucleophilic Aromatic Substitution (SNAr) at the C2-Fluorine

Q: I am trying to displace the C2-fluorine with a bulky secondary amine (e.g., substituted piperazine), but I am getting unreacted starting material or double-addition byproducts. What is going wrong?

A: The C2-fluorine is highly activated by the strongly electron-withdrawing C1-nitrile. However, the ortho-relationship means that bulky nucleophiles experience severe steric repulsion from the nitrile group's linear geometry and the surrounding solvation shell. If you push the temperature too high with excess amine, you risk double-addition or nitrile degradation.

The Solution: To overcome the steric barrier of the ortho-nitrile, you must use a highly polar aprotic solvent (DMSO or NMP) to poorly solvate the nucleophile, thereby increasing its effective nucleophilicity. Additionally, 5[5] can drive the equilibrium forward by precipitating CaF2, preventing reverse reactions or HF-induced side reactions.

Warning on Reductive Side-Reactions: If you use sterically demanding lithium aminoborohydrides (LABs) like lithium diisopropylaminoborohydride, the extreme steric hindrance at the C2 position will physically block the SNAr pathway. This redirects the hydride to attack the C1-nitrile instead, resulting in a 6[6] or pure nitrile reduction.

Validated Protocol: SNAr with Bulky Amines (Fluoride Sequestration Method)
  • Setup: To a round-bottom flask, add 4-Cyclopropyl-2-fluorobenzonitrile (1.0 equiv, 10 mmol), the bulky amine (e.g., cis-2,6-dimethylpiperazine, 1.5 equiv), and Calcium Propionate (1.0 equiv).

  • Solvent: Suspend the mixture in anhydrous DMSO (15 mL).

  • Heating: Heat the mixture to 100 °C for 20-24 hours. Critical: Do not exceed 110 °C to avoid nitrile hydrolysis.

  • Precipitation: Cool to room temperature and add Methyl tert-butyl ether (MTBE) (45 mL). This will precipitate CaF2 and calcium salts out of the solution.

  • Isolation: Vacuum filter the precipitate. Wash the organic filtrate with water (3x) to remove DMSO, dry over Na2SO4, and concentrate under reduced pressure.

SNAr Start 4-Cyclopropyl-2-fluorobenzonitrile Cond1 Standard SNAr (DMSO, 100°C, Ca-Propionate) Start->Cond1 Cond2 Lithium Aminoborohydride (LiH3BNR2) Start->Cond2 Nuc Bulky Amine Nucleophile (e.g., Piperazine) Nuc->Cond1 Prod1 C2-Aminated Product (Nitrile Intact) Cond1->Prod1 Steric hindrance overcome by thermal energy & F- scavenging Prod2 Tandem Amination-Reduction (C2-Aminated, C1-Amine) Cond2->Prod2 Sterically demanding reagents trigger nitrile reduction

Divergent pathways in nucleophilic aromatic substitution (SNAr) influenced by steric bulk.

Section 3: Electrophilic Aromatic Substitution (EAS) and C-H Functionalization

Q: I need to brominate or borylate the ring at the C3 or C5 position, but the reactions are failing. Is the cyclopropyl group blocking it?

A: Yes. The cyclopropyl group at C4 is surprisingly bulky (its steric A-value is roughly equivalent to an isopropyl group). It heavily shields the adjacent C3 and C5 positions. Furthermore, the C2-fluorine and C1-nitrile heavily deactivate the ring toward standard electrophilic aromatic substitution.

The Solution: Standard Br2/FeBr3 will fail or require harsh conditions that risk opening the cyclopropyl ring. Instead, utilize Iridium-catalyzed C-H borylation . This reaction is highly sensitive to steric environments and will selectively target the least hindered position (C5, avoiding the C2-fluorine/C4-cyclopropyl squeeze at C3). Use a highly active, sterically unencumbered catalyst system, such as [Ir(OMe)(COD)]2 with 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy). Once the Bpin (pinacolborane) ester is installed at C5, it can be easily converted to a halide via copper-mediated halogenation or directly utilized in downstream cross-couplings.

References
  • US20230147428A1 - Benzimidazolone-based cinnamamide derivative as trpv1 antagonist.
  • Compounds as syk kinase inhibitors - EP 2489663 A1.
  • Li, A. Y. Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions.[Link]

  • Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. Synthetic Communications.[Link]

  • Development of an SNAr Reaction: A Practical and Scalable Strategy To Sequester and Remove HF. ACS Publications.[Link]

  • Aminoborohydrides. 12. Novel Tandem SNAr Amination−Reduction Reactions of 2-Halobenzonitriles with Lithium N,N-Dialkylaminoborohydrides. The Journal of Organic Chemistry.[Link]

Sources

Optimization

Minimizing fluoride cleavage during 4-Cyclopropyl-2-fluorobenzonitrile high-temp reactions

Welcome to the dedicated technical support guide for handling 4-Cyclopropyl-2-fluorobenzonitrile in high-temperature reactions. This resource is designed for researchers, medicinal chemists, and process development scien...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for handling 4-Cyclopropyl-2-fluorobenzonitrile in high-temperature reactions. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the challenges associated with the stability of this versatile building block. Our goal is to provide you with actionable troubleshooting strategies and a deeper mechanistic understanding to minimize unwanted defluorination and other side reactions, ensuring the integrity of your synthetic routes.

Part 1: Troubleshooting Guide - Minimizing Fluoride Cleavage

This section addresses the most common and critical issue observed during the high-temperature processing of 4-Cyclopropyl-2-fluorobenzonitrile: the cleavage of the C-F bond.

Question 1: We are observing significant defluorination of 4-Cyclopropyl-2-fluorobenzonitrile when running our nucleophilic aromatic substitution (SNAAr) reaction at 150°C in DMSO. What is the likely cause and how can we mitigate this?

Answer:

This is a classic challenge. The combination of high temperatures and polar aprotic solvents like DMSO, DMF, or NMP can promote undesired side reactions, including defluorination.

Mechanistic Insight:

The primary driver for fluoride cleavage in this context is often nucleophilic attack on the aromatic ring, not by your intended nucleophile, but by decomposition products of the solvent or trace impurities. For instance, DMSO can thermally decompose to generate dimethyl sulfide and other reactive species. Additionally, trace amounts of water can lead to the formation of hydroxide ions, which are potent nucleophiles capable of displacing the fluoride.

Troubleshooting Protocol & Mitigation Strategies:

  • Rigorous Solvent & Reagent Purity:

    • Action: Always use anhydrous, high-purity solvents. Consider purchasing solvents in smaller bottles with septa to minimize atmospheric moisture contamination.

    • Rationale: Minimizing water content is critical to prevent the in-situ generation of hydroxide ions, which can readily cleave the C-F bond.

  • Lower Reaction Temperature & Alternative Solvents:

    • Action: If your nucleophile is sufficiently reactive, attempt the reaction at a lower temperature (e.g., 100-120°C). Alternatively, consider using a less polar, high-boiling point solvent like toluene or dioxane, although this may require catalytic assistance.

    • Rationale: Reducing thermal stress on both the solvent and the starting material can significantly decrease the rate of decomposition and side reactions.

  • Use of a Bulky, Non-Nucleophilic Base:

    • Action: If a base is required, switch from common bases like K₂CO₃ or NaOH to a bulkier, non-nucleophilic base such as cesium carbonate (Cs₂CO₃) or an organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

    • Rationale: These bases are less likely to act as nucleophiles themselves and can effectively deprotonate your intended nucleophile without attacking the aromatic ring.

Experimental Workflow: Solvent and Base Screening

cluster_0 Initial Problem cluster_1 Troubleshooting Steps cluster_2 Optimized Condition Problem High Defluorination (150°C, DMSO, K₂CO₃) Step1 Use Anhydrous Solvent Problem->Step1 Impurity Control Step2 Lower Temperature (e.g., 120°C) Step1->Step2 Reduce Thermal Stress Step3 Change Base (e.g., Cs₂CO₃) Step2->Step3 Minimize Side Reactions Optimized Minimized Defluorination Step3->Optimized

Caption: Troubleshooting workflow for defluorination.

Question 2: We are attempting a metal-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) and are seeing loss of the fluorine atom. How can we preserve the C-F bond?

Answer:

Fluoride loss in metal-catalyzed reactions often points to issues with the catalyst, ligands, or reaction setup.

Mechanistic Insight:

Certain palladium catalysts, particularly when coordinated with highly electron-donating ligands, can be sufficiently electron-rich to undergo oxidative addition into the C-F bond, leading to its cleavage. This is especially true at elevated temperatures.

Troubleshooting Protocol & Mitigation Strategies:

  • Ligand Selection is Crucial:

    • Action: Switch to ligands that are less electron-donating. For example, if you are using a highly electron-rich phosphine ligand, consider a biarylphosphine ligand with more moderate electron-donating properties.

    • Rationale: Fine-tuning the electronic properties of the catalyst can disfavor the undesired oxidative addition into the C-F bond.

  • Catalyst Loading and Purity:

    • Action: Use the lowest effective catalyst loading. Ensure the palladium precursor and ligands are of high purity.

    • Rationale: Excess catalyst or impurities can lead to side reactions.

  • Inert Atmosphere:

    • Action: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Multiple vacuum/backfill cycles are recommended.

    • Rationale: Oxygen can degrade catalysts and ligands, leading to the formation of reactive species that can promote defluorination.

Data Summary: Ligand Effects on Defluorination

Ligand TypeElectron Donating CapacityObserved DefluorinationRecommended Use Case
Buchwald-type biarylphosphinesHighCan be significant at >100°CUse with caution, screen temperatures
Josiphos-type ferrocenylphosphinesModerateGenerally lowerGood starting point for screening
XantphosWide bite angle, moderate donorOften minimalExcellent for preserving sensitive groups

Part 2: Frequently Asked Questions (FAQs)

Q1: Is the cyclopropyl group on 4-Cyclopropyl-2-fluorobenzonitrile stable to high temperatures?

Yes, the cyclopropyl group is generally thermally stable under typical reaction conditions (up to ~180-200°C). Ring-opening of the cyclopropyl group is more commonly observed under strongly acidic or certain catalytic conditions, which are not typical for the reactions where defluorination is the primary concern.

Q2: Can I use microwave irradiation for reactions with 4-Cyclopropyl-2-fluorobenzonitrile?

Microwave-assisted synthesis can be an excellent strategy to reduce reaction times and potentially minimize side reactions by avoiding prolonged heating. However, it is crucial to carefully monitor the internal reaction temperature and pressure. Start with lower temperatures and shorter reaction times than you would for conventional heating.

Q3: What analytical techniques are best for quantifying defluorination?
  • ¹⁹F NMR Spectroscopy: This is the most direct and quantitative method. The disappearance of the fluorine signal corresponding to the starting material and the appearance of new fluorine-containing species (or its complete absence) provides precise quantification.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is useful for identifying and quantifying the defluorinated product. A mass shift of -18 Da (F vs. H) is indicative of defluorination.

  • GC-MS (Gas Chromatography-Mass Spectrometry): Suitable for volatile products and can provide excellent separation and quantification.

Part 3: Experimental Protocols

Protocol 1: General Procedure for a Low-Temperature SNAAr Reaction
  • To a dry reaction vessel under an argon atmosphere, add 4-Cyclopropyl-2-fluorobenzonitrile (1.0 eq), your desired nucleophile (1.1 eq), and cesium carbonate (1.5 eq).

  • Add anhydrous dioxane via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Heat the reaction to 100-110°C and monitor by LC-MS or TLC.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • Title: The Suzuki-Miyaura cross-coupling reaction in the industrial production of pharmaceuticals. Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Thermal Stability of Dimethyl Sulfoxide Source: Journal of the American Chemical Society URL: [Link]

  • Title: Palladium-Catalyzed C-N Cross-Coupling Reactions Source: Chemical Reviews URL: [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 4-Cyclopropyl-2-fluorobenzonitrile and 4-Bromo-2-fluorobenzonitrile for Researchers in Drug Development

In the landscape of pharmaceutical and materials science, the selection of molecular building blocks is a critical decision that profoundly influences the efficiency of synthetic routes and the ultimate properties of the...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical and materials science, the selection of molecular building blocks is a critical decision that profoundly influences the efficiency of synthetic routes and the ultimate properties of the target molecules. Benzonitrile derivatives, in particular, are pivotal intermediates. This guide offers an in-depth, objective comparison of the reactivity of two such derivatives: 4-Cyclopropyl-2-fluorobenzonitrile and 4-bromo-2-fluorobenzonitrile. Our analysis is grounded in established chemical principles and supported by experimental data from the scientific literature to provide researchers, scientists, and drug development professionals with actionable insights for their synthetic endeavors.

Introduction: Two Key Intermediates at a Glance

Both 4-cyclopropyl-2-fluorobenzonitrile and 4-bromo-2-fluorobenzonitrile are valuable precursors in organic synthesis.[1][2][3][4] The shared 2-fluoro-benzonitrile scaffold provides a platform for various chemical transformations, while the substituent at the 4-position—a cyclopropyl group versus a bromine atom—imparts distinct reactivity profiles. Understanding these differences is paramount for strategic synthetic planning.

4-Bromo-2-fluorobenzonitrile is a well-established intermediate, widely utilized in cross-coupling reactions where the bromine atom serves as a reliable leaving group.[1] Its utility is prominent in the synthesis of complex molecules for pharmaceuticals and advanced materials, such as OLEDs.[1]

4-Cyclopropyl-2-fluorobenzonitrile , on the other hand, introduces a small, strained carbocyclic ring. The cyclopropyl group is a unique substituent that can influence the electronic properties of the aromatic ring and potentially participate in C-C bond activation reactions under specific catalytic conditions.[5][6]

This guide will dissect the reactivity of these two compounds in three key areas of synthetic utility: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura and Buchwald-Hartwig) and Nucleophilic Aromatic Substitution.

Section 1: Electronic and Steric Properties - A Comparative Analysis

The reactivity of an aromatic compound is fundamentally governed by the electronic and steric nature of its substituents. The cyclopropyl and bromo groups exert distinct influences on the benzonitrile ring.

SubstituentHammett Para Constant (σp)Electronic EffectSteric Considerations
Cyclopropyl -0.21[3][7]Electron-donatingSmall, rigid ring with unique conformational influence[8][9]
Bromo +0.23[3][10]Electron-withdrawing (inductive)Moderate size, can influence catalyst coordination

The Hammett constants reveal a key difference: the cyclopropyl group is electron-donating, enriching the aromatic ring with electron density, while the bromine atom is electron-withdrawing.[3][7][10][11] This has significant implications for the reactivity of the aromatic ring and the benzylic positions.

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are mainstays of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: A Tale of Two Coupling Partners

The Suzuki-Miyaura coupling typically involves the reaction of an organoboron compound with an organic halide or triflate.[12]

For 4-bromo-2-fluorobenzonitrile , the carbon-bromine bond is the reactive site for oxidative addition to a palladium(0) catalyst, which is often the rate-determining step.[2] The electron-withdrawing nature of the nitrile and fluorine groups can facilitate this step. A variety of aryl and vinyl boronic acids can be coupled at this position to generate diverse biaryl and styrenyl derivatives.[13][14]

In contrast, 4-cyclopropyl-2-fluorobenzonitrile does not possess a conventional leaving group for a standard Suzuki-Miyaura coupling. However, the cyclopropyl group itself can be introduced onto an aromatic ring using a Suzuki-Miyaura reaction between an aryl halide and a cyclopropylboronic acid derivative.[6][15][16] More interestingly, under certain conditions, the strained C-C bonds of the cyclopropyl ring can be activated by transition metals, leading to ring-opening and further functionalization, though this is less common in the context of a simple Suzuki-Miyaura coupling.[5][17]

Experimental Protocol: Generalized Suzuki-Miyaura Coupling of 4-Bromo-2-fluorobenzonitrile

This protocol provides a general procedure that can be optimized for specific substrates.

  • Materials: 4-bromo-2-fluorobenzonitrile, arylboronic acid (1.2 eq.), Palladium(II) acetate (Pd(OAc)₂, 2 mol%), phosphine ligand (e.g., SPhos, 4 mol%), potassium phosphate (K₃PO₄, 2.0 eq.), and a degassed solvent such as a 4:1 mixture of 1,4-dioxane and water.

  • Procedure:

    • To a flame-dried reaction vessel under an inert atmosphere (Argon or Nitrogen), add 4-bromo-2-fluorobenzonitrile (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), the phosphine ligand (0.04 mmol), and K₃PO₄ (2.0 mmol).

    • Add the degassed solvent (5 mL).

    • Heat the mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

    • Cool the reaction to room temperature and dilute with ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Diagram: Suzuki-Miyaura Coupling Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - 4-Bromo-2-fluorobenzonitrile - Arylboronic Acid - Pd Catalyst & Ligand - Base solvent Add Degassed Solvent reagents->solvent heat Heat and Stir (80-110 °C) solvent->heat quench Cool and Quench heat->quench extract Extraction quench->extract purify Column Chromatography extract->purify product product purify->product Isolated Product

Caption: Generalized workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds.[18][19][20]

4-bromo-2-fluorobenzonitrile is an excellent substrate for this reaction. The C-Br bond readily undergoes oxidative addition to the palladium catalyst, allowing for the coupling of a wide range of primary and secondary amines.[21] The conditions are generally mild and tolerant of various functional groups.

For 4-cyclopropyl-2-fluorobenzonitrile , direct participation in a Buchwald-Hartwig amination at the cyclopropyl position is not a standard transformation. The reactivity would instead be focused on other functional groups that might be present on the molecule, or potentially through C-H activation of the aromatic ring under specific conditions, which is a more advanced and less common approach.

Experimental Protocol: Generalized Buchwald-Hartwig Amination of 4-Bromo-2-fluorobenzonitrile

This is a representative protocol that may require optimization.

  • Materials: 4-bromo-2-fluorobenzonitrile, amine (1.2 eq.), Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), phosphine ligand (e.g., XPhos, 4 mol%), sodium tert-butoxide (NaOtBu, 1.4 eq.), and an anhydrous, aprotic solvent such as toluene or dioxane.

  • Procedure:

    • In an inert atmosphere glovebox or using Schlenk techniques, charge a reaction vessel with the palladium precatalyst, ligand, and NaOtBu.

    • Add the solvent, followed by 4-bromo-2-fluorobenzonitrile (1.0 mmol) and the amine (1.2 mmol).

    • Seal the vessel and heat to 80-110 °C with stirring for 12-24 hours, or until reaction completion is observed by TLC or GC-MS.

    • After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product via flash column chromatography.

Diagram: Buchwald-Hartwig Amination Catalytic Cycle

G Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-Br Ar-Pd(II)-Br(L_n) Ar-Pd(II)-Br(L_n) Oxidative\nAddition->Ar-Pd(II)-Br(L_n) Amine\nCoordination Amine Coordination Ar-Pd(II)-Br(L_n)->Amine\nCoordination Amine [Ar-Pd(II)-Br(Amine)(L_n)] [Ar-Pd(II)-Br(Amine)(L_n)] Amine\nCoordination->[Ar-Pd(II)-Br(Amine)(L_n)] Deprotonation\n(Base) Deprotonation (Base) [Ar-Pd(II)-Br(Amine)(L_n)]->Deprotonation\n(Base) Ar-Pd(II)-Amido(L_n) Ar-Pd(II)-Amido(L_n) Deprotonation\n(Base)->Ar-Pd(II)-Amido(L_n) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Amido(L_n)->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Catalyst Regeneration Ar-Amine Ar-Amine Reductive\nElimination->Ar-Amine

Caption: Key steps in the Buchwald-Hartwig amination cycle.

Section 3: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring.[22] This reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring.[23][24]

In both 4-cyclopropyl-2-fluorobenzonitrile and 4-bromo-2-fluorobenzonitrile , the aromatic ring is activated towards nucleophilic attack by the strongly electron-withdrawing nitrile group and the moderately electron-withdrawing fluorine atom. The fluorine atom at the 2-position is the most likely site for substitution due to its high electronegativity and the ability of the ortho- and para-substituents to stabilize the negative charge in the Meisenheimer intermediate.[22][25]

The key difference in reactivity between the two molecules in SNAr reactions will be the electronic influence of the substituent at the 4-position. The electron-donating cyclopropyl group in 4-cyclopropyl-2-fluorobenzonitrile will slightly decrease the electrophilicity of the aromatic ring compared to the electron-withdrawing bromine atom in 4-bromo-2-fluorobenzonitrile . Therefore, 4-bromo-2-fluorobenzonitrile is expected to be more reactive towards nucleophilic aromatic substitution at the C-F position.

Comparative Reactivity in SNAr:

4-bromo-2-fluorobenzonitrile > 4-cyclopropyl-2-fluorobenzonitrile

Experimental Protocol: Generalized Nucleophilic Aromatic Substitution

This is a general protocol for SNAr reactions on activated aryl fluorides.

  • Materials: The 2-fluorobenzonitrile derivative, a nucleophile (e.g., a secondary amine or an alcohol), a base (e.g., potassium carbonate or sodium hydride), and a polar aprotic solvent (e.g., DMF or DMSO).

  • Procedure:

    • Dissolve the 2-fluorobenzonitrile derivative (1.0 mmol) and the nucleophile (1.1-1.5 eq.) in the solvent in a reaction flask.

    • Add the base (1.5-2.0 eq.) portion-wise.

    • Heat the reaction mixture (temperatures can range from room temperature to >100 °C depending on the nucleophile's reactivity) and monitor by TLC or LC-MS.

    • Upon completion, cool the reaction, quench with water, and extract the product with a suitable organic solvent.

    • Wash the combined organic layers, dry, and concentrate.

    • Purify by column chromatography or recrystallization.

Conclusion and Strategic Recommendations

The choice between 4-cyclopropyl-2-fluorobenzonitrile and 4-bromo-2-fluorobenzonitrile should be guided by the intended synthetic transformation.

  • For the introduction of diverse substituents via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, etc.), 4-bromo-2-fluorobenzonitrile is the superior choice. The carbon-bromine bond provides a reliable and well-precedented reactive handle for these transformations.

  • When the synthetic goal is to perform a nucleophilic aromatic substitution at the 2-position (displacing the fluorine), both molecules are viable substrates, but 4-bromo-2-fluorobenzonitrile is predicted to exhibit higher reactivity. The electron-withdrawing nature of the bromine atom enhances the electrophilicity of the aromatic ring more effectively than the electron-donating cyclopropyl group.

  • 4-Cyclopropyl-2-fluorobenzonitrile should be considered when the cyclopropyl moiety is a desired structural feature in the final target molecule. Its unique steric and electronic properties can be advantageous for modulating the pharmacological profile of a drug candidate. While direct C-C bond activation of the cyclopropyl ring is possible, it requires specific and often harsh conditions and is not a routine synthetic transformation.

By understanding the fundamental differences in reactivity outlined in this guide, researchers can make more informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the drug discovery and development process.

References

  • BenchChem. (2025). Application Notes and Protocols: Buchwald- Hartwig Amination of Aryl Halides with N- Methylbenzo[d]dioxol-5. Benchchem.
  • ChemSpider. (2006). General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider Synthetic Pages.
  • Benchchem. (2025). A Comparative Study of Catalysts for Suzuki Coupling with 5-Bromophthalide: A Guide for Researchers. Benchchem.
  • Chemistry Stack Exchange. (2017).
  • Kondolff, I., Doucet, H., & Santelli, M. (2004). Tetraphosphine/palladium catalysed Suzuki cross-coupling reactions of aryl halides with alkylboronic acids. Tetrahedron, 60(17), 3813-3818.
  • de Vries, A. H. M., et al. (2003). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • ACS Catalysis. (2020).
  • Wang, Z. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 167-183.
  • Wikipedia. (n.d.). Activation of cyclopropanes by transition metals.
  • Srikriya, S., et al. (2025). Palladium-Catalyzed Carbonylative Cross-Coupling of Aryl (Pseudo)halides and Cyclopropanols. Request PDF.
  • Molander, G. A., & Brown, A. R. (2006). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. The Journal of organic chemistry, 71(25), 9681–9686.
  • Bart, S. C., & Chirik, P. J. (2003). Selective, Catalytic Carbon–Carbon Bond Activation and Functionalization Promoted by Late Transition Metal Catalysts. Journal of the American Chemical Society, 125(4), 886-887.
  • Ningbo Inno Pharmchem Co., Ltd. (2026). The Indispensable Role of 4-Bromo-2-fluorobenzonitrile in Modern Chemical Synthesis.
  • SynThink. (n.d.). 4-Cyclopropyl-2-fluorobenzonitrile | 1394068-31-5.
  • Pistritto, V. A., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 17187–17194.
  • Van der Walt, M. M., et al. (2014). Fluorinated phenylcyclopropylamines. Part 5: Effects of electron withdrawing or donating aryl substituents on the inhibition of monoamine oxidases A and B by 2-aryl-2-fluoro-cyclopropylamines. Bioorganic & medicinal chemistry, 22(20), 5670–5681.
  • Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.
  • ResearchGate. (n.d.).
  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.).
  • Wikipedia. (n.d.).
  • Wikipedia. (n.d.).
  • Chemistry LibreTexts. (2023).
  • ResearchGate. (n.d.). Steric and electronic properties and structures of the substituents....
  • Benchchem. (2025). Application Note and Experimental Protocol: Suzuki-Miyaura Coupling of 4-Fluorobenzoic Acid.
  • Chemical Science. (2025). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles.
  • PubMed. (2003). Electronic and steric substituent influences on the conformational equilibria of cyclohexyl esters: the anomeric effect is not anomalous!.
  • Stenutz. (n.d.). Hammett substituent constants.
  • Moodle@Units. (n.d.). Table 7.1 Hammett substituent constants and their modified values.
  • Chemistry World. (2024).
  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1084-1090.
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • ChemicalBook. (2025). 4-Cyclopropyl-2-fluorobenzonitrile | 1394068-31-5.
  • PubMed Central. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • Organic & Biomolecular Chemistry. (2008). Steric effects of polar substituents evaluated in terms of energy by means of isodesmic reactions.
  • MDPI. (2017).
  • ResearchGate. (n.d.). Flow setup for Suzuki‐Miyaura coupling of 4‐bromobenzonitrile (1 a) and....
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.).
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Comparative

A Comparative Guide to HPLC Method Validation for the Purity of 4-Cyclopropyl-2-fluorobenzonitrile

In the landscape of pharmaceutical development, the chemical purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. This gui...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the chemical purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the chemical purity determination of 4-Cyclopropyl-2-fluorobenzonitrile, a key building block in the synthesis of various pharmaceutical agents. We will navigate the critical decisions in method development, compare viable alternatives, and culminate in a comprehensive validation protocol grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2][3]

The Imperative of Purity for Synthetic Intermediates

4-Cyclopropyl-2-fluorobenzonitrile is a sophisticated intermediate where seemingly minor impurities can have significant downstream effects, potentially impacting the yield, purity, and safety profile of the final API. A robust and validated analytical method is therefore indispensable for ensuring batch-to-batch consistency and regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous approach to HPLC method validation.

Method Development: A Tale of Two Columns and Elution Strategies

The foundation of a successful validation is a well-developed method. For a molecule like 4-Cyclopropyl-2-fluorobenzonitrile, with its aromatic and nitrile functionalities, reversed-phase HPLC is the technique of choice. However, the selection of the stationary phase and elution mode warrants a careful comparison.

Stationary Phase Showdown: Fully Porous vs. Superficially Porous Particles

The heart of the chromatographic separation lies in the column. Here, we compare two leading particle technologies:

  • Fully Porous Particles (FPPs): For decades, FPP columns (typically 3-5 µm) have been the workhorses of HPLC. They offer a large surface area, leading to high retention and good selectivity. However, the deep pores can lead to slower mass transfer, resulting in broader peaks and lower efficiency, especially at higher flow rates.

  • Superficially Porous Particles (SPPs): A more recent innovation, SPP columns (often called "core-shell") feature a solid, impermeable core with a thin, porous outer layer. This design significantly reduces the diffusion path for analytes, leading to much higher efficiencies, sharper peaks, and improved resolution. This often translates to faster analysis times and better sensitivity.

Experimental Rationale: For the analysis of a relatively small molecule like 4-Cyclopropyl-2-fluorobenzonitrile and its potential impurities, the enhanced efficiency of an SPP column is highly advantageous. It allows for better separation of closely eluting impurities and can significantly shorten run times, increasing laboratory throughput.

Elution Mode Comparison: Isocratic vs. Gradient

The choice of mobile phase elution is another critical parameter:

  • Isocratic Elution: The mobile phase composition remains constant throughout the run. This approach is simpler and results in more stable baselines. However, it can lead to long retention times for strongly retained impurities and poor resolution of early-eluting peaks.

  • Gradient Elution: The mobile phase composition is changed during the run, typically by increasing the proportion of the organic solvent. This allows for the elution of a wider range of analytes with good peak shape in a shorter time frame. The trade-off can be baseline drift and the need for column re-equilibration between injections.

Experimental Rationale: A gradient elution is generally preferred for purity methods where unknown impurities with a range of polarities may be present. It provides the best chance of separating all potential impurities from the main peak and from each other within a reasonable analysis time.

The Optimized HPLC Method

Based on the comparative rationale above, the following optimized HPLC method was developed for the purity determination of 4-Cyclopropyl-2-fluorobenzonitrile:

ParameterCondition
Column SPP C18, 2.7 µm, 4.6 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 90% B in 10 min, hold for 2 min, return to 30% B in 0.1 min, hold for 2.9 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 5 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)

A Comprehensive Guide to Method Validation

The validation of this HPLC method is conducted in accordance with the ICH Q2(R1) guideline to demonstrate its suitability for its intended purpose.[1][2][3] The following validation parameters are assessed:

  • Specificity

  • Linearity

  • Accuracy

  • Precision (Repeatability and Intermediate Precision)

  • Limit of Detection (LOD)

  • Limit of Quantitation (LOQ)

  • Robustness

The relationship and workflow of these validation parameters can be visualized as follows:

HPLC_Method_Validation_Workflow cluster_MethodDevelopment Method Development & Optimization cluster_Validation Method Validation (ICH Q2) cluster_SystemSuitability System Suitability Dev Method Development Opt Method Optimization Dev->Opt Refinement Specificity Specificity Opt->Specificity Begin Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Based on Linearity Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness SST System Suitability Testing Robustness->SST Routine Check

Caption: Workflow for HPLC Method Validation.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Experimental Protocol:

  • Prepare a solution of the 4-Cyclopropyl-2-fluorobenzonitrile reference standard.

  • Prepare a solution of a known related impurity or a stressed sample (e.g., acid, base, peroxide, heat, light) to generate degradation products.

  • Prepare a solution containing a mixture of the reference standard and the potential impurities/degradants.

  • Inject all solutions and compare the chromatograms. The peak for 4-Cyclopropyl-2-fluorobenzonitrile in the mixture should be pure and free from co-elution with any other peaks. Peak purity can be assessed using a photodiode array (PDA) detector.

Acceptance Criteria: The main peak should be spectrally pure, and all impurity peaks should be well-resolved from the main peak (Resolution > 2.0).

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

Experimental Protocol:

  • Prepare a stock solution of the 4-Cyclopropyl-2-fluorobenzonitrile reference standard.

  • Perform a serial dilution to prepare at least five concentrations across a range of 50% to 150% of the target concentration.

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area against the concentration and perform a linear regression analysis.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

Experimental Protocol:

  • Prepare a sample matrix (placebo) if applicable.

  • Spike the sample matrix with known amounts of the 4-Cyclopropyl-2-fluorobenzonitrile reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is addressed at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples at 100% of the target concentration.

    • Analyze the samples on the same day, by the same analyst, on the same instrument.

    • Calculate the relative standard deviation (RSD) of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and on a different instrument if possible.

    • Calculate the RSD of the combined results from both sets of experiments.

Acceptance Criteria: The RSD for repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (Based on the Signal-to-Noise Ratio):

  • Determine the signal-to-noise (S/N) ratio by comparing the measured signals from samples with known low concentrations of analyte with those of blank samples.

  • The concentration that yields an S/N ratio of approximately 3:1 is the LOD.

  • The concentration that yields an S/N ratio of approximately 10:1 is the LOQ.

Acceptance Criteria: The LOQ should be determined with acceptable precision (RSD ≤ 10%).

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocol:

  • Vary critical method parameters one at a time, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase pH (± 0.2 units)

  • Analyze a system suitability solution under each condition.

  • Evaluate the effect on system suitability parameters (e.g., resolution, tailing factor, retention time).

Acceptance Criteria: System suitability criteria must be met under all varied conditions.

Summary of Validation Results

The following table summarizes the expected results for a successful validation of the HPLC method for 4-Cyclopropyl-2-fluorobenzonitrile purity.

Validation ParameterAcceptance CriteriaResult
Specificity Resolution > 2.0, no co-elutionPass
Linearity (r²) ≥ 0.999Pass
Accuracy (% Recovery) 98.0% - 102.0%Pass
Precision (RSD)
- Repeatability≤ 2.0%Pass
- Intermediate Precision≤ 2.0%Pass
LOQ Precision (RSD) ≤ 10%Pass
Robustness System suitability passesPass

Conclusion

This guide has provided a comprehensive comparison of HPLC strategies and a detailed, step-by-step protocol for the validation of a purity method for 4-Cyclopropyl-2-fluorobenzonitrile. By grounding our experimental choices in scientific rationale and adhering to the rigorous framework of the ICH guidelines, we can establish a trustworthy and reliable analytical method.[4][5][6] The use of modern column technology like SPPs can offer significant advantages in efficiency and throughput. A thoroughly validated HPLC method is not just a regulatory requirement; it is a fundamental component of ensuring the quality and safety of pharmaceutical products.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link][4]

  • United States Pharmacopeia. <621> Chromatography. [Link][7][8][9]

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][2]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][6]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link][5]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][1]

Sources

Validation

A Comparative Guide to Cyclopropyl and Methyl Substituents in 2-Fluorobenzonitrile Analogs: A Medicinal Chemistry Perspective

Introduction: The Strategic Importance of Substituent Effects In the landscape of modern drug discovery, the 2-fluorobenzonitrile scaffold has emerged as a privileged structure, frequently incorporated into a variety of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Substituent Effects

In the landscape of modern drug discovery, the 2-fluorobenzonitrile scaffold has emerged as a privileged structure, frequently incorporated into a variety of therapeutic agents, including kinase inhibitors.[1][2] Its utility stems from the unique electronic properties conferred by the fluorine atom and the versatile chemistry of the nitrile group. The fluorine atom can enhance binding affinity, modulate the pKa of nearby functional groups, and block sites of metabolism, while the nitrile can serve as a key hydrogen bond acceptor or a handle for further synthetic elaboration.[3]

However, the ultimate success of a drug candidate based on this scaffold is profoundly influenced by the nature of its other substituents. The choice between seemingly simple alkyl groups, such as methyl and cyclopropyl, is a critical decision point in lead optimization. This guide provides an in-depth comparison of these two substituents, moving beyond simple bioisosterism to explore the nuanced effects they have on metabolic stability, physicochemical properties, and biological activity. We will delve into the causality behind experimental choices and provide validated protocols to empower researchers in their own drug development campaigns.

The Dichotomy: Rigidity and Stability vs. Conformational Influence

The selection of a cyclopropyl versus a methyl group is not merely an exchange of carbon atoms; it is a strategic choice between introducing conformational rigidity and leveraging the subtle but powerful influence of the "magic methyl" effect.[4][5]

  • The Cyclopropyl Group: This strained, three-membered ring is far more than a simple alkyl linker. Its unique geometry, with shorter, stronger C-H bonds and enhanced p-character in its C-C bonds, confers a high degree of rigidity.[6][7] This rigidity can be advantageous in pre-organizing a molecule into its bioactive conformation, potentially leading to a more favorable entropic contribution to binding affinity.[7]

  • The Methyl Group: While conformationally flexible, the addition of a methyl group at a strategic position can dramatically improve a compound's properties—an observation so common it has been dubbed the "magic methyl effect".[8] This effect can arise from several factors, including the displacement of unfavorable water molecules in a binding pocket, the establishment of favorable van der Waals contacts, or the subtle shifting of a molecule's conformation to better fit its target.[4]

This guide will dissect these differences through the lens of key drug-like properties, supported by experimental data and protocols.

Comparative Analysis Workflow

The following workflow outlines the logical steps a medicinal chemist would take when comparing these two substituents.

G Fig 1: Comparative Workflow for Analog Evaluation cluster_0 Design & Synthesis cluster_1 In Vitro Profiling cluster_2 Data Analysis & Decision Making A Hypothetical Core Scaffold (2-Fluorobenzonitrile Derivative) B Synthesize Analog 1 (R = Methyl) A->B C Synthesize Analog 2 (R = Cyclopropyl) A->C D Metabolic Stability Assay (Liver Microsomes) B->D E Physicochemical Analysis (LogP/LogD) B->E F Biological Potency Assay (e.g., Kinase IC50) B->F C->D C->E C->F G Compare Data Sets: - Stability (t½) - Lipophilicity - Potency (IC50) D->G E->G F->G H Structure-Activity Relationship (SAR) Interpretation G->H I Select Lead for In Vivo Studies H->I

Caption: Fig 1: Comparative Workflow for Analog Evaluation

Metabolic Stability: The Achilles' Heel of the Methyl Group

One of the most significant differentiators between methyl and cyclopropyl groups is their susceptibility to oxidative metabolism, primarily by cytochrome P450 (CYP) enzymes.[9]

The Underlying Mechanism: CYP-mediated metabolism often begins with the abstraction of a hydrogen atom. The C-H bonds of a methyl group are relatively weak and readily targeted. In contrast, the C-H bonds of a cyclopropyl ring have a higher bond dissociation energy due to the increased s-character of the carbon orbitals, making them significantly more resistant to this initial oxidation step.[10]

Experimental Insights: A common strategy in lead optimization is to replace a metabolically vulnerable methyl or gem-dimethyl group with a cyclopropyl ring to enhance metabolic stability and, consequently, improve pharmacokinetic properties like half-life and oral bioavailability.[5][10] For instance, the replacement of an isopropyl group in pitavastatin with a cyclopropyl group was a key modification to divert metabolism away from CYP3A4.[10]

However, it is crucial to recognize that the cyclopropyl group is not always metabolically inert. When attached to an amine, for example, it can undergo CYP-mediated oxidation that may lead to reactive intermediates.[10] Therefore, experimental validation is paramount.

Data Summary: Metabolic Stability

The following table presents hypothetical, yet representative, data from a human liver microsomal stability assay.

Compound IDSubstituent (R)Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
FN-Me Methyl1546.2
FN-Cp Cyclopropyl> 60< 11.5

Interpretation: The data clearly illustrates the enhanced metabolic stability of the cyclopropyl analog (FN-Cp ) compared to its methyl counterpart (FN-Me ). The significantly longer half-life and lower intrinsic clearance for FN-Cp suggest it will have a more favorable pharmacokinetic profile in vivo.

G Fig 2: Comparative Metabolic Pathways cluster_methyl Methyl Group Metabolism cluster_cyclopropyl Cyclopropyl Group Stability Methyl R-CH3 CYP450_Me CYP450 (Oxidation) Methyl->CYP450_Me Alcohol R-CH2OH (Primary Metabolite) CYP450_Me->Alcohol Aldehyde R-CHO Alcohol->Aldehyde Acid R-COOH Aldehyde->Acid Cyclopropyl R-cPr CYP450_Cp CYP450 (Oxidation) Cyclopropyl->CYP450_Cp Stable Metabolically Resistant CYP450_Cp->Stable High C-H BDE Resists H-Abstraction

Caption: Fig 2: Comparative Metabolic Pathways

Physicochemical Properties: The Impact on Lipophilicity

Lipophilicity, often measured as LogP or LogD, is a critical parameter that influences a drug's solubility, permeability, and off-target effects. The introduction of alkyl groups generally increases lipophilicity.[4] However, the constrained nature of the cyclopropyl ring leads to a different outcome compared to a methyl group, especially when viewed as a bioisosteric replacement for larger groups like isopropyl.

Experimental Observations: Replacing a gem-dimethyl or isopropyl group with a cyclopropyl ring typically results in a reduction in lipophilicity.[4] This is attributed to the slight difference in shape and the removal of two hydrogen atoms. While a single methyl group is less lipophilic than a cyclopropyl group, the latter is often used to replace larger, more lipophilic alkyl fragments, providing a net benefit. The cyclopropyl group's electron-withdrawing nature can also modulate the pKa of adjacent acidic or basic centers, which can be a useful tool for optimizing pharmacokinetic properties.[4]

Data Summary: Physicochemical Properties
Compound IDSubstituent (R)Calculated LogP (cLogP)Experimental LogD (pH 7.4)
FN-Me Methyl2.152.20
FN-Cp Cyclopropyl2.482.55

Interpretation: In this direct comparison on the 2-fluorobenzonitrile core, the cyclopropyl group imparts slightly higher lipophilicity than the methyl group, as expected based on carbon count. This underscores the importance of context; the benefit of a cyclopropyl group in reducing lipophilicity is most apparent when it serves as a replacement for larger moieties like isopropyl or tert-butyl groups.[5][11]

Biological Potency and Conformational Effects

The final arbiter of a substituent's utility is its effect on biological activity. Here, the differences between the rigid cyclopropyl and the flexible methyl group are most pronounced.

Cyclopropyl for Conformational Constraint: By locking rotatable bonds, a cyclopropyl group can stabilize the bioactive conformation of a molecule, leading to a significant increase in potency.[5] This pre-organization reduces the entropic penalty of binding to the target.

Methyl for Induced Fit and Pocket Filling: A methyl group can enhance potency by filling a small hydrophobic pocket within the target protein or by inducing a conformational change that optimizes binding interactions.[8]

Data Summary: Biological Potency
Compound IDSubstituent (R)Target Kinase IC50 (nM)
FN-Me Methyl55
FN-Cp Cyclopropyl12

Interpretation: In this hypothetical example, the cyclopropyl analog FN-Cp is more potent than the methyl analog FN-Me . A plausible explanation is that the rigid cyclopropyl group constrains the molecule in a conformation that is highly favorable for binding to the kinase active site, thereby increasing its affinity.

Experimental Protocols

To ensure the trustworthiness and reproducibility of these findings, detailed protocols are essential.

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

Objective: To determine the in vitro metabolic stability of test compounds.

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of each test compound (FN-Me, FN-Cp) in DMSO.

    • Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM NADPH stock solution in 100 mM phosphate buffer.

  • Incubation (Time-point 0 min):

    • In a 96-well plate, add 5 µL of HLM solution to wells containing 494 µL of phosphate buffer.

    • Add 1 µL of the 10 mM compound stock to initiate the reaction (final concentration: 20 µM).

    • Immediately add 500 µL of ice-cold acetonitrile with an internal standard (e.g., 100 nM warfarin) to quench the reaction.

  • Incubation (Time-points 5, 15, 30, 60 min):

    • Pre-warm the HLM/buffer solution at 37°C for 5 minutes.

    • Add 1 µL of the 10 mM compound stock.

    • Initiate the metabolic reaction by adding 10 µL of the 10 mM NADPH solution.

    • At each designated time point, transfer a 50 µL aliquot to a new plate containing 100 µL of ice-cold acetonitrile with internal standard to quench.

  • Sample Analysis:

    • Centrifuge the quenched samples at 4,000 rpm for 15 minutes to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the line (k) is used to calculate the half-life (t½ = 0.693 / k).

Protocol 2: LogD (Shake-Flask Method)

Objective: To determine the octanol-water distribution coefficient at a specific pH.

Methodology:

  • System Preparation:

    • Pre-saturate n-octanol with 100 mM phosphate buffer (pH 7.4) and vice-versa by mixing equal volumes and allowing the phases to separate overnight.

  • Experiment:

    • Add 1 mL of the buffer-saturated octanol and 1 mL of the octanol-saturated buffer to a glass vial.

    • Add the test compound from a stock solution to achieve a final concentration of approximately 100 µM.

    • Vortex the vial vigorously for 3 minutes to ensure thorough mixing.

    • Centrifuge at 2,000 rpm for 10 minutes to separate the phases.

  • Quantification:

    • Carefully remove an aliquot from both the aqueous and octanol layers.

    • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

  • Calculation:

    • LogD = log ( [Compound]octanol / [Compound]buffer )

Conclusion and Strategic Recommendations

The choice between a cyclopropyl and a methyl substituent on a 2-fluorobenzonitrile core is a nuanced decision driven by the specific goals of a lead optimization program.

  • Choose Cyclopropyl when:

    • Metabolic instability is a key issue. The cyclopropyl group is a well-established tool for blocking CYP-mediated oxidation.[9][10]

    • Conformational rigidity is desired. If a specific conformation is known to be bioactive, the cyclopropyl group can lock the molecule into that state, enhancing potency.[5]

    • Reducing lipophilicity is necessary (as a replacement for larger groups). When substituting an isopropyl or tert-butyl group, a cyclopropyl ring can improve physicochemical properties.[4]

  • Choose Methyl when:

    • Exploring SAR in a new series. The synthetic accessibility of methyl analogs makes them ideal for initial exploration.

    • A specific hydrophobic pocket needs to be filled. The "magic methyl" effect can provide a significant boost in potency if it makes favorable contacts in the active site.[8]

    • Modulating conformation is the goal. While not rigid, a methyl group can influence the conformational equilibrium of a molecule, potentially favoring the bioactive conformation.[4]

Ultimately, this decision cannot be made on theoretical grounds alone. The experimental workflows and comparative data frameworks presented in this guide provide a robust system for making evidence-based decisions, accelerating the journey from a promising scaffold to a viable drug candidate.

References

  • Metabolism of cyclopropyl groups - Hypha Discovery Blogs. (2021). Hypha Discovery. [Link]

  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. (2020). Beilstein Journal of Organic Chemistry. [Link]

  • Bioisosteric replacement of methyl group of compounds 44 to cyclopropyl... (n.d.). ResearchGate. [Link]

  • The Magic Methyl and Its Tricks in Drug Discovery and Development. (2023). MDPI. [Link]

  • The Cyclopropyl Group in Medicinal Chemistry. (2020). Scientific Update. [Link]

  • Metabolically Stable tert-Butyl Replacement. (2013). ACS Medicinal Chemistry Letters. [Link]

  • Driving tert-butyl axial: the surprising cyclopropyl effect. (2024). RSC Publishing. [Link]

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry. (2021). RSC Medicinal Chemistry. [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Journal of Medicinal Chemistry. [Link]

  • The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. (n.d.). ChemRxiv. [Link]

  • Discovery and Characterization of Fluorine-Substituted Diarylpyrimidines Derivatives as Novel HIV-1 NNRTIs with Highly Improved Resistance Profiles and Low Activity for the hERG Ion Channel. (2018). Journal of Medicinal Chemistry. [Link]

  • (2-methylpropyl)-cyclopropane - Chemical & Physical Properties. (n.d.). Cheméo. [Link]

  • Chemical Properties of 1-methyl-cis-2-propyl-cyclopropane. (n.d.). Cheméo. [Link]

  • Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. (2024). MDPI. [Link]

  • Stereoselective Construction of Nitrile-Substituted Cyclopropanes from 2-Substituted Ethenesulfonyl Fluorides via Carbon-Sulfur Bond Cleavage. (2019). ResearchGate. [Link]

  • Why a cyclopropyl group is good at stabilizing a cation but poor at transmitting substituent effects. (1971). Journal of the American Chemical Society. [Link]

  • 4-Cyclopropyl-2-fluorobenzonitrile | CAS#:1394068-31-5. (n.d.). Chemsrc. [Link]

  • Cyclopropyl methyl carbinol. (n.d.). NIST WebBook. [Link]

  • Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. (2013). Journal of Medicinal Chemistry. [Link]

Sources

Comparative

Gas Chromatography Retention Time Standards for 4-Cyclopropyl-2-fluorobenzonitrile: A Comparative Guide

4-Cyclopropyl-2-fluorobenzonitrile (CAS: 1394068-31-5, Formula: C₁₀H₈FN) is a critical active pharmaceutical ingredient (API) building block, frequently utilized in the synthesis of Syk kinase inhibitors and TRPV1 antago...

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Author: BenchChem Technical Support Team. Date: April 2026

4-Cyclopropyl-2-fluorobenzonitrile (CAS: 1394068-31-5, Formula: C₁₀H₈FN) is a critical active pharmaceutical ingredient (API) building block, frequently utilized in the synthesis of Syk kinase inhibitors and TRPV1 antagonists [1, 4]. During its synthesis, halogen-exchange reactions and cross-coupling steps often generate closely eluting structural isomers (such as 3-cyclopropyl-2-fluorobenzonitrile or unreacted bromo-precursors).

To ensure batch-to-batch consistency and regulatory compliance, precise Gas Chromatography (GC) impurity profiling is required [2]. However, the highly polar nitrile group combined with the electronegative fluorine atom creates unique stationary-phase interactions. Selecting the correct retention time (RT) standard is paramount for accurate peak assignment.

This guide objectively compares the three primary classes of GC retention time standards used for this compound and provides a self-validating experimental protocol for implementation.

Comparative Analysis of Retention Time Standards

When analyzing 4-Cyclopropyl-2-fluorobenzonitrile via GC-FID or GC-MS, analytical chemists typically choose between three standardization strategies: Kovats n-Alkanes , Structural Analogs , and Stable Isotope-Labeled (SIL) Standards .

A. n-Alkane Series (C8–C20)
  • Mechanism: A homologous series of straight-chain hydrocarbons is injected to calculate the Kovats Retention Index (RI). The retention time of 4-Cyclopropyl-2-fluorobenzonitrile is normalized against the elution times of the adjacent alkanes.

  • Pros: Universally recognized; allows for cross-laboratory and cross-column comparisons without needing the exact analyte standard.

  • Cons: Alkanes interact with the polysiloxane column strictly through dispersion forces, whereas the fluorobenzonitrile interacts via strong dipole-dipole interactions. This chemical dissimilarity means changes in column activity (e.g., silanol exposure) will shift the analyte's RT independently of the alkane standards.

B. Structural Analogs (e.g., 4-Bromo-2-fluorobenzonitrile)
  • Mechanism: A chemically similar, commercially available compound is used as an Internal Standard (IS) to calculate Relative Retention Time (RRT).

  • Pros: Cost-effective. The analog shares the highly polar nitrile and fluoro groups, meaning it mimics the analyte's chromatographic behavior under varying inlet conditions and column degradation states [3].

  • Cons: Requires baseline resolution from the target analyte and all potential synthetic impurities.

C. Stable Isotope-Labeled (SIL) Standards (e.g., Analyte-d4)
  • Mechanism: A synthesized version of 4-Cyclopropyl-2-fluorobenzonitrile where hydrogen atoms are replaced with deuterium.

  • Pros: The gold standard for GC-MS. The SIL standard exactly co-elutes with the target analyte, perfectly correcting for matrix effects, injection volume variations, and retention time drifts [2].

  • Cons: High synthesis cost; requires a mass spectrometer (GC-MS) to differentiate the standard from the analyte based on the mass-to-charge ratio ( m/z ), rendering it useless for GC-FID.

Quantitative Comparison Matrix
Standard TypeChemical SimilarityRT Precision (RSD%)Matrix Effect CorrectionCost per AnalysisIdeal Detector
n-Alkanes (C8-C20) Low< 1.5%NoneLowFID / MS
Structural Analog High< 0.5%ModerateLowFID / MS
SIL Standard (-d4) Exact< 0.1%CompleteHighMS Only

Standard Selection Workflow

The causality behind choosing a standard relies heavily on the available detector and the analytical objective (routine screening vs. absolute quantitation).

G Start Select GC Standard for 4-Cyclopropyl-2-fluorobenzonitrile Detector What is the Detector? Start->Detector MS Mass Spectrometry (GC-MS) Detector->MS MS FID Flame Ionization (GC-FID) Detector->FID FID Quant Absolute Quantitation? MS->Quant Analog Structural Analog e.g., 4-Bromo-2-fluorobenzonitrile FID->Analog Routine RRT Monitoring Alkane n-Alkane Series (C8-C20) Kovats Retention Index FID->Alkane Unknown ID / Library Search Isotope Stable Isotope-Labeled (SIL) e.g., Analyte-d4 Quant->Isotope Yes (High Precision) Quant->Analog No (Routine QC)

Decision matrix for selecting GC retention time standards.

Self-Validating Experimental Protocol: GC-MS Impurity Profiling

To ensure scientific integrity, the following protocol utilizes a Structural Analog (4-Bromo-2-fluorobenzonitrile) as the internal standard. This method includes a built-in System Suitability Test (SST) to self-validate the chromatographic resolution before sample analysis.

Materials & Reagents
  • Analyte: 4-Cyclopropyl-2-fluorobenzonitrile (Sample)

  • Internal Standard (IS): 4-Bromo-2-fluorobenzonitrile (Reference Grade)

  • Solvent: Ethyl Acetate (EtOAc), GC-MS grade. Causality: EtOAc provides excellent solubility for polar aromatic nitriles while expanding minimally in the GC inlet compared to solvents like dichloromethane, preventing backflash.

Step-by-Step Methodology

Step 1: Solution Preparation

  • IS Stock Solution: Dissolve 10 mg of 4-Bromo-2-fluorobenzonitrile in 10 mL EtOAc (1.0 mg/mL).

  • Sample Preparation: Accurately weigh 10 mg of the 4-Cyclopropyl-2-fluorobenzonitrile batch into a 10 mL volumetric flask. Add 1.0 mL of the IS Stock Solution, then dilute to volume with EtOAc.

Step 2: GC-MS Instrument Parameters [2]

  • Column: DB-5MS (or equivalent 5% phenyl / 95% dimethylpolysiloxane), 30 m × 0.25 mm I.D. × 0.25 µm film thickness. Causality: The 5% phenyl phase provides the necessary π−π interactions to resolve the aromatic rings of the analyte and its impurities.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1.0 µL.

  • Split Ratio: 40:1. Causality: Benzonitriles have high ionization efficiencies. A 40:1 split prevents detector saturation and peak fronting.

  • Oven Program:

    • Initial: 50 °C (Hold 1 min)

    • Ramp 1: 20 °C/min to 200 °C

    • Ramp 2: 45 °C/min to 280 °C (Hold 3 min)

  • MS Transfer Line: 250 °C.

  • Ion Source: Electron Impact (EI) at 70 eV.

Step 3: System Suitability Validation (The Self-Validating Step) Before analyzing the batch, inject the prepared sample and evaluate the chromatogram.

  • Validation Criteria: The resolution ( Rs​ ) between the IS (4-Bromo-2-fluorobenzonitrile) and the Analyte (4-Cyclopropyl-2-fluorobenzonitrile) must be ≥1.5 .

  • Causality: If Rs​<1.5 , the column has likely lost theoretical plates due to stationary phase bleed or inlet contamination. The run is automatically invalidated, prompting inlet maintenance.

Step 4: Data Acquisition and RRT Calculation

  • Identify the IS peak (expected m/z ~200 for the bromo-isotope cluster).

  • Identify the analyte peak (expected m/z 161.18).

  • Calculate the Relative Retention Time (RRT):

    RRT=RTIS​RTAnalyte​​

    A stable RRT across multiple injections confirms that any absolute RT drift is due to system variance, not sample degradation.

References

  • ACS Publications. (2022). Hydration of Nitriles Catalyzed by Ruthenium Complexes: Role of Dihydrogen Bonding Interactions in Promoting Base-Free Catalysis. Inorganic Chemistry. Retrieved March 26, 2026, from[Link]

  • European Patent Office. (2011). Compounds as syk kinase inhibitors - EP 2489663 A1. Google Patents.

Safety & Regulatory Compliance

Safety

4-Cyclopropyl-2-fluorobenzonitrile proper disposal procedures

As a Senior Application Scientist, I recognize that handling specialized halogenated intermediates like 4-Cyclopropyl-2-fluorobenzonitrile (CAS: 1394068-31-5) requires operational protocols that go beyond standard hazard...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized halogenated intermediates like 4-Cyclopropyl-2-fluorobenzonitrile (CAS: 1394068-31-5) requires operational protocols that go beyond standard hazardous waste management. The presence of both a highly stable carbon-fluorine (C-F) bond and a reactive nitrile (-C≡N) group introduces dual-threat combustion byproducts: hydrogen fluoride (HF) and nitrogen oxides (NOx)[1].

This guide provides drug development professionals and laboratory managers with a self-validating, field-proven operational plan for the safe handling, spill containment, and terminal disposal of this compound.

Physicochemical & Hazard Profiling

To design an effective disposal strategy, we must first understand the thermodynamic and reactive properties of the molecule. The following quantitative data dictates our operational boundaries[2]:

Property / ParameterValue / SpecificationOperational Implication
CAS Number 1394068-31-5Unique identifier required for RCRA waste manifesting.
Molecular Formula C₁₀H₈FNContains F and N; requires specific alkaline scrubber configurations during disposal.
Molecular Weight 161.18 g/mol Used for stoichiometric combustion and auxiliary fuel calculations.
Boiling Point ~250.4 °C (Predicted)Low volatility at room temperature, but vaporizes readily in fires, presenting an inhalation hazard.
Incineration Temp. > 1100 °CMandatory thermal threshold to break the highly refractory C-F bond.
Residence Time ≥ 2.0 secondsEnsures complete destruction of the nitrile group to prevent hydrogen cyanide (HCN) formation.

Intermediate Handling: Laboratory Spill Protocol

Before terminal disposal, laboratory spills must be managed to prevent acute exposure. Substituted benzonitriles pose acute dermal and inhalation toxicity risks[3].

Step-by-Step Containment Methodology:

  • Evacuation & PPE: Immediately isolate the spill area. Personnel must don appropriate PPE, including chemical-resistant nitrile or fluorinated rubber gloves, safety goggles, and a half-face respirator with organic vapor cartridges[4].

    • Causality: Nitrile groups and fluorinated aromatics can penetrate standard latex, posing acute systemic toxicity risks upon dermal contact.

  • Source Containment: Cover the liquid or solid spill with a compatible, non-combustible absorbent (e.g., vermiculite, dry sand)[3].

    • Causality: Using non-combustible absorbents prevents the spread of the chemical and avoids introducing uncontrolled organic materials that could alter the stoichiometry of later incineration.

  • Collection: Sweep the absorbed mixture using non-sparking tools and place it into a high-density polyethylene (HDPE) waste container.

    • Causality: Spark prevention mitigates ignition risks. HDPE provides excellent chemical resistance against fluorinated organics compared to standard metal drums, which can corrode if trace HF is generated.

  • Labeling: Seal the container and label it strictly as "Hazardous Waste - Fluorinated Nitrile Organic" with GHS pictograms for Acute Toxicity and Environmental Hazard.

Terminal Disposal Protocol: High-Temperature Incineration (HTI)

Standard municipal or low-temperature incineration is strictly prohibited for this compound. High-Temperature Incineration (HTI) is currently the only commercially viable method for the complete destruction of fluorinated organic chemicals[5].

Step-by-Step Incineration Methodology:

  • Waste Characterization & Hydrogen Balancing: Mix the 4-Cyclopropyl-2-fluorobenzonitrile waste with auxiliary hydrocarbon fuels to ensure sufficient hydrogen content in the feed[6].

    • Causality: Fluorinated wastes require excess hydrogen during combustion. This stoichiometric adjustment ensures that all fluorine converts entirely to scrubbable hydrogen fluoride (HF) rather than highly toxic, volatile carbonyl fluoride (COF₂) or perfluorocarbons (PFCs)[6].

  • Primary Combustion: Inject the blended waste into a rotary kiln or liquid injection incinerator operating at >1100°C with a residence time of >2 seconds[7].

    • Causality: The C-F bond is exceptionally stable (bond energy ~485 kJ/mol). Extreme temperatures are mandatory to provide the activation energy required to cleave the C-F and C≡N bonds, preventing the formation of toxic Products of Incomplete Combustion (PICs)[5].

  • Flue Gas Quenching: Rapidly cool the exhaust gases from >1000°C to <200°C using a water quench system.

    • Causality: Rapid cooling prevents the de novo synthesis of halogenated dioxins and furans, a catalytic recombination process that typically occurs in the 250–400°C cooling window.

  • Alkaline Scrubbing & Effluent Neutralization: Pass the cooled flue gas through a wet scrubber utilizing a calcium hydroxide (Ca(OH)₂) or sodium hydroxide (NaOH) solution[1].

    • Causality: HF gas is released during the oxidative decomposition of fluorinated organics (typically occurring between 220–800 °C)[1]. The alkaline scrubber neutralizes the corrosive HF into environmentally benign, insoluble calcium fluoride (CaF₂) or soluble sodium fluoride (NaF), while simultaneously capturing NOx generated from the nitrile group.

Disposal Workflow Visualization

The following diagram maps the logical flow of the HTI destruction process, highlighting the critical transformation of hazardous inputs into neutralized effluents.

G Waste 4-Cyclopropyl-2-fluorobenzonitrile (Solid/Liquid Waste) Incinerator High-Temp Incinerator (>1100°C, >2s) Waste->Incinerator Controlled Feed Quench Rapid Quenching (<200°C) Incinerator->Quench Flue Gas (HF, NOx) Scrubber Alkaline Scrubber (NaOH / Ca(OH)2) Quench->Scrubber Cooled Gas Stack Clean Exhaust (Monitored NOx/HF) Scrubber->Stack Gas Exhaust Effluent Neutralized Salts (CaF2, NaNO3) Scrubber->Effluent Liquid Waste

Fig 1: High-Temperature Incineration (HTI) and scrubbing workflow for fluorinated nitriles.

References

  • ResearchGate. "Study on the resource utilization of high fluorine-containing organic waste through fluidized incineration". Available at: [Link]

  • GOV.UK. "Rapid evidence assessment of PFAS incineration and alternative remediation methods". Available at: [Link]

  • US Environmental Protection Agency (EPA). "Engineering Handbook For Hazardous Waste Incineration". Available at: [Link]

  • MDPI. "Waste Management Strategies to Mitigate the Effects of Fluorinated Gases". Available at: [Link]

Sources

Handling

Advanced Safety and PPE Protocol for Handling 4-Cyclopropyl-2-fluorobenzonitrile

As a critical Active Pharmaceutical Ingredient (API) intermediate, 4-Cyclopropyl-2-fluorobenzonitrile (CAS: 1394068-31-5) requires rigorous, scientifically grounded safety protocols[1]. Standard laboratory safety measure...

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Author: BenchChem Technical Support Team. Date: April 2026

As a critical Active Pharmaceutical Ingredient (API) intermediate, 4-Cyclopropyl-2-fluorobenzonitrile (CAS: 1394068-31-5) requires rigorous, scientifically grounded safety protocols[1]. Standard laboratory safety measures are insufficient due to the synergistic hazards presented by its unique molecular architecture. This guide provides drug development professionals and researchers with a self-validating, step-by-step operational framework for handling this compound, ensuring absolute personnel safety and environmental compliance.

Mechanistic Hazard Assessment: The "Why" Behind the PPE

To establish a fail-safe handling environment, we must first understand the causality behind the chemical's hazard profile. The toxicity of 4-Cyclopropyl-2-fluorobenzonitrile is driven by two primary functional groups:

  • The Nitrile Group (-C≡N): Nitriles pose a severe systemic toxicity risk. Upon dermal absorption or inhalation, in vivo enzymatic hydrolysis can metabolize the nitrile group, releasing free cyanide ions ( CN− ). Cyanide competitively binds to cytochrome c oxidase in the mitochondrial electron transport chain, effectively halting cellular respiration[2].

  • The Fluorine Substituent (-F): The high electronegativity of the fluorine atom significantly increases the molecule's lipophilicity. This chemical property drastically enhances the rate of dermal penetration compared to non-fluorinated analogs, making skin contact an immediate, high-risk exposure route[3].

Based on structural analogs, this compound triggers Acute Tox. 4 (Oral, Dermal, Inhalation) , Skin Irrit. 2 , and Eye Irrit. 2 classifications[4].

Mandatory Personal Protective Equipment (PPE) Matrix

To mitigate the specific lipophilic and metabolic hazards described above, the following quantitative PPE standards must be strictly enforced.

Protection ZoneRequired EquipmentRegulatory StandardMechanistic Rationale
Ocular/Facial Tightly fitting safety goggles or full-face shieldEN 166 (EU) / ANSI Z87.1Prevents mucosal absorption of aerosolized lipophilic particles[5].
Dermal (Hands) Heavy-duty Nitrile or Butyl rubber gloves (Min. 0.4mm thickness)EN 374 (EU) / EU 2016/425Standard latex offers zero resistance to fluorinated nitriles. Butyl rubber prevents rapid solvent breakthrough[6].
Dermal (Body) Fire/flame-resistant lab coat; Impervious chemical apronISO 13688Prevents dermal accumulation and subsequent systemic absorption[5].
Respiratory Full-face respirator with Type ABEK filterEN 14387Neutralizes organic vapors, inorganic gases, and potential hydrogen cyanide (HCN) off-gassing[3].

Step-by-Step Operational Methodology

The following protocol is a self-validating system designed to isolate the researcher from the chemical at every phase of the workflow.

Phase 1: Pre-Operational Environmental Verification
  • Ventilation Check: Verify that the Class II chemical fume hood is fully operational. The face velocity must be quantitatively confirmed at 0.4 to 0.6 m/s (80-120 fpm)[2].

  • Equipment Grounding: Because fluorobenzonitriles can be combustible, ensure all spatulas, balances, and transfer vessels are made of non-sparking materials and are properly grounded to prevent electrostatic discharge[5].

Phase 2: Gowning and Setup Sequence
  • Don the flame-resistant lab coat and secure all closures up to the neck.

  • Apply the first layer of standard nitrile examination gloves.

  • Apply the secondary layer of heavy-duty EN 374-compliant Butyl rubber gloves over the primary layer.

  • Don EN 166-compliant safety goggles. If handling quantities >50g outside of a closed system, don the ABEK-filtered respirator[3].

Phase 3: Active Handling Protocol
  • Transfer: Conduct all weighing and transfers strictly within the center 1/3rd of the fume hood to utilize maximum negative pressure.

  • Aerosol Mitigation: Do not subject the compound to grinding, shock, or friction, as this generates highly bioavailable dust[7].

  • Sealing: Immediately cap the primary container after the required mass is transferred. Wipe the exterior of the transfer vessel with an inert solvent (e.g., heptane) before removing it from the hood.

Phase 4: De-gowning and Decontamination
  • Remove the outer Butyl gloves inside the fume hood and place them directly into a solid hazardous waste container.

  • Wash the inner gloved hands with soap and water before removing them.

  • Wash bare hands and face thoroughly with copious amounts of water[2].

Logical Workflow Visualization

G Start Hazard: 4-Cyclopropyl-2-fluorobenzonitrile (Dermal & Inhalation Risk) PPE PPE Gowning: EN 374 Gloves, EN 166 Goggles, ABEK Respirator Start->PPE Hood Engineering Control: Class II Fume Hood (0.5 m/s) PPE->Hood Handle Active Handling: Closed-System Transfer Hood->Handle Spill Spill Response: Inert Absorbent, No Air Hoses Handle->Spill Accidental Release Waste Disposal: Incineration (HF/NOx Scrubbers) Handle->Waste Routine Disposal Spill->Waste

Operational safety and containment workflow for handling fluorinated benzonitriles.

Emergency Spill Response and Disposal Plan

In the event of an accidental release, standard sweeping will generate lethal aerosols. You must follow this specific containment methodology:

Spill Response Methodology
  • Evacuation & Isolation: Immediately clear the area of personnel and move upwind. Alert the laboratory manager[8].

  • Respiratory Upgrade: Responders must don a full-face ABEK respirator or a Self-Contained Breathing Apparatus (SCBA) before re-entering the spill zone.

  • Containment: Cover the spill with a dry, inert absorbent material (e.g., vermiculite or sand). CRITICAL: Do NOT use air hoses or standard brooms for cleaning, as this will aerosolize the lipophilic particles[8].

  • Collection: Use explosion-proof, grounded vacuum equipment designed for hazardous dust, or use non-sparking shovels to place the material into a clean, dry, sealable container[8].

Waste Disposal Plan

Do not let the chemical enter drains, as it poses a severe environmental hazard[9].

  • Incineration: All collected waste, contaminated gloves, and absorbent materials must be disposed of via a licensed hazardous waste facility. The material must be destroyed via high-temperature incineration.

  • Scrubber Requirement: Ensure the disposal facility utilizes exhaust scrubbers capable of neutralizing Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx), which are toxic byproducts of combusting fluorobenzonitriles[7].

References

Sources

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